(Vinylbenzyl)trimethylammonium chloride
Description
The exact mass of the compound Trimethyl(vinylbenzyl)ammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
26616-35-3 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
trimethyl(1-phenylprop-2-enyl)azanium chloride |
InChI |
InChI=1S/C12H18N.ClH/c1-5-12(13(2,3)4)11-9-7-6-8-10-11;/h5-10,12H,1H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
IBIJBHDRUKUWAM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1C=C |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (Vinylbenzyl)trimethylammonium chloride Monomer: Properties, Synthesis, and Applications
(Vinylbenzyl)trimethylammonium chloride (VBTAC) , a quaternary ammonium (B1175870) salt, is a versatile monomer extensively utilized in the synthesis of cationic polymers. Its unique chemical structure, featuring a polymerizable vinyl group and a positively charged quaternary ammonium group, imparts valuable properties to the resulting polymers, making them suitable for a wide array of applications in research, materials science, and drug development. This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of VBTAC.
Core Properties of this compound
The fundamental properties of VBTAC are summarized below, providing essential data for researchers and scientists.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | This compound | [1] |
| Synonyms | (ar-Vinylbenzyl)trimethylammonium chloride, VBTAC | [1] |
| CAS Number | 26616-35-3 | [1][2] |
| Molecular Formula | C₁₂H₁₈ClN | [1][2] |
| Molecular Weight | 211.73 g/mol | [1][2] |
| Appearance | White to pale yellow powder | [1] |
| Melting Point | 240 °C (decomposes) | [1] |
| Purity | Typically ≥ 97-99% | [1] |
| Solubility | Soluble in water and lower alcohols like methanol (B129727) and ethanol. The vinylpyridine monomer is less soluble, and sufficient alcohol is needed to solubilize it for copolymerization.[3] | |
| Storage | Store at room temperature.[1] Keep refrigerated for long-term quality.[4] |
Table 2: Toxicological and Safety Information
| Hazard Identification | Precautionary Measures |
| Causes skin and serious eye irritation.[4][5] | Wear protective gloves, clothing, and eye/face protection. Wash exposed skin thoroughly after handling.[4] |
| May cause respiratory irritation.[4][5] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.[4] |
| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. |
| GHS Pictogram | Irritant[2] |
| GHS Signal Word | Warning[2] |
Note: The toxicological properties have not been fully investigated, and standard laboratory safety precautions should be strictly followed.[6][7]
Experimental Protocols
Detailed methodologies for the synthesis and polymerization of VBTAC are crucial for its application in research and development.
1. Synthesis of this compound
The primary route for synthesizing VBTAC involves the quaternization of 4-vinylbenzyl chloride (VBC) with trimethylamine (B31210).[2][8]
-
Materials: 4-vinylbenzyl chloride (VBC), aqueous solution of trimethylamine (40%).[8]
-
Procedure: The synthesis process is optimized by reacting VBC and trimethylamine in different molar ratios (e.g., 0.70, 0.80, 0.90, and 1.1). The molar ratio of reactants plays a crucial role in the yield of VBTAC.[8] The resulting product is then typically purified.
-
Characterization: The final product is confirmed using techniques such as ¹H-NMR and FTIR spectroscopy. Thermal stability is assessed using Thermogravimetric Analysis (TGA).[8]
2. Free Radical Polymerization of VBTAC
Polythis compound) (PVBTAC) can be synthesized via free radical polymerization.
-
Materials: this compound (VBTAC) monomer, initiator (e.g., benzoyl peroxide (BPO) or 4,4′-azobis(4-cyanovaleric acid) (ACVA)), solvent (e.g., xylene, water).[3][9][10]
-
Procedure:
-
Dissolve the VBTAC monomer in the chosen solvent in a reaction flask equipped with a condenser.[9]
-
Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen.[9]
-
Add the initiator to the reaction mixture.[9]
-
Heat the reaction to a specific temperature (e.g., 70-80 °C) and stir for a defined period (e.g., 24-48 hours).[9][10]
-
After polymerization, the polymer is typically precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum.[9]
-
-
Characterization: The resulting polymer is characterized by ¹H NMR and FTIR spectroscopy to confirm its structure.[9] Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and polydispersity index.[11]
3. Controlled Radical Polymerization (RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined homopolymers and block copolymers of VBTAC.[10]
-
Materials: VBTAC monomer, RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid - CPAD), radical initiator (e.g., ACVA), distilled water.[10]
-
Procedure for Homopolymer Synthesis:
-
Procedure for Block Copolymer Synthesis: A similar procedure is followed, first polymerizing another monomer (e.g., oligo(ethylene glycol) methyl ether methacrylate (B99206) - OEGMA) with a RAFT agent, and then using the resulting polymer as a macro-RAFT agent for the polymerization of VBTAC.[10]
Applications in Drug Development and Research
The cationic nature and polymerizability of VBTAC make it a valuable component in various biomedical and research applications.
-
Drug Delivery Systems: Cationic polymers synthesized from VBTAC are used in drug delivery to improve the solubility and bioavailability of therapeutic agents.[1]
-
Non-Viral Gene Delivery: PVBTAC homopolymers and block copolymers are investigated as non-viral vectors for DNA delivery. They can form complexes with DNA (polyplexes) in the size range of 80-300 nm, which can be used for gene therapy applications.[12]
-
Antimicrobial Coatings: The quaternary ammonium structure provides antimicrobial properties, making VBTAC suitable for developing coatings that inhibit bacterial growth, which is particularly beneficial in healthcare settings.[1][8]
-
Ion-Exchange Resins and Membranes: VBTAC is used to synthesize anion exchange membranes and resins for applications such as water treatment, chemical separations, and in electrolyzers. The positively charged quaternary ammonium groups provide the anion exchange functionality.[2]
-
Electrochemical Sensors: This monomer is employed in the fabrication of sensors for detecting various analytes with high sensitivity and selectivity.[1]
Visualizations
Diagram 1: Synthesis of this compound (VBTAC)
Caption: Workflow for the synthesis of VBTAC from 4-Vinylbenzyl Chloride.
Diagram 2: Free Radical Polymerization of VBTAC
Caption: Experimental workflow for the free radical polymerization of VBTAC.
Diagram 3: RAFT Polymerization for Block Copolymer Synthesis
Caption: Logical workflow for synthesizing a block copolymer using RAFT polymerization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 26616-35-3 | Benchchem [benchchem.com]
- 3. US4340522A - Process for preparing cationic polymers - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. Vinylbenzyl trimethylammonium chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. scipoly.com [scipoly.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ukm.my [ukm.my]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Purification of (Vinylbenzyl)trimethylammonium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (vinylbenzyl)trimethylammonium chloride (VBTAC), a versatile quaternary ammonium (B1175870) salt monomer. VBTAC is a crucial building block in the development of polymers for a wide range of applications, including ion-exchange resins, flocculants, and materials for biomedical applications. This document details the prevalent synthetic route, purification methodologies, and characterization of VBTAC, tailored for professionals in research and development.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the quaternization of 4-vinylbenzyl chloride (VBC) with trimethylamine (B31210) (TMA). This reaction, a classic example of a Menschutkin reaction, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]
The synthesis involves the nucleophilic attack of the nitrogen atom of trimethylamine on the benzylic carbon of 4-vinylbenzyl chloride, leading to the displacement of the chloride ion and the formation of the quaternary ammonium salt.
Reaction Parameters and Optimization
The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters that require careful control include stoichiometry, temperature, and solvent.
An excess of trimethylamine is often employed to ensure the complete conversion of 4-vinylbenzyl chloride and to drive the reaction to completion.[1] The reaction temperature is typically maintained in the range of 40-80°C. While higher temperatures can accelerate the reaction, they may also promote undesirable side reactions, such as the polymerization of the vinyl group.[1]
A study on the optimization of VBTAC synthesis investigated the reaction between 4-vinylbenzyl chloride and a 40% aqueous solution of trimethylamine at different molar ratios. The molar ratio of the reactants was found to be a crucial factor influencing the yield of VBTAC.[2]
Table 1: Synthesis of this compound - Reaction Conditions
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Temperature (°C) | Reaction Time (h) |
| 4-Vinylbenzyl chloride | 40% aq. Trimethylamine | 1:0.70 | Water | Ambient | - |
| 4-Vinylbenzyl chloride | 40% aq. Trimethylamine | 1:0.80 | Water | Ambient | - |
| 4-Vinylbenzyl chloride | 40% aq. Trimethylamine | 1:0.90 | Water | Ambient | - |
| 4-Vinylbenzyl chloride | 40% aq. Trimethylamine | 1:1.1 | Water | Ambient | - |
| 4-Vinylbenzyl chloride | Trimethylamine | - | Ethanol (B145695) | Room Temperature | 18 |
Note: Specific yield and purity data for the varied molar ratios were not available in the searched literature. The synthesis in ethanol is a commonly cited method.
Experimental Protocol: Synthesis of this compound
This protocol is based on the quaternization of 4-vinylbenzyl chloride with trimethylamine in an ethanol solution.
Materials:
-
4-Vinylbenzyl chloride (VBC) (purified by passing through a column of basic alumina (B75360) to remove inhibitors)[3]
-
Trimethylamine (TMA) solution (e.g., 40% in water or as a solution in ethanol)
-
Anhydrous Ethanol
-
Diethyl ether (or acetone)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve purified 4-vinylbenzyl chloride in anhydrous ethanol under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess of trimethylamine solution to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude this compound is ready for purification.
Purification of this compound
Purification of the synthesized VBTAC is crucial to remove unreacted starting materials and any byproducts. Recrystallization is a highly effective method for obtaining high-purity crystalline VBTAC.
Experimental Protocol: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or methanol)
-
Diethyl ether (or acetone)
-
Beakers and flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude reaction mixture to a beaker.
-
If the product has precipitated, collect the solid by vacuum filtration. If the product is in solution, reduce the solvent volume under reduced pressure until a concentrated solution is obtained.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature.
-
To induce further crystallization, slowly add a less polar solvent, such as diethyl ether or acetone, until the solution becomes turbid.
-
Cool the mixture in an ice bath to maximize the precipitation of the purified product.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified this compound under vacuum to a constant weight.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₈ClN |
| Molecular Weight | 211.73 g/mol [1][4] |
| Appearance | White crystalline solid[5] |
| Purity (typical) | ≥95%[1] |
Characterization of this compound
The identity and purity of the synthesized VBTAC should be confirmed using various analytical techniques.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of VBTAC is expected to show characteristic peaks for the vinyl group, the aromatic ring, and the quaternary ammonium group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
Table 3: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) |
| Vinyl group protons | 5.3 - 6.8 |
| Aromatic protons | 7.2 - 7.6 |
| Benzylic protons (-CH₂-N⁺) | ~4.5 |
| Methyl protons (-N⁺(CH₃)₃) | ~3.1 |
Note: The exact chemical shifts may vary depending on the solvent used for analysis.
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the VBTAC monomer.
Experimental Workflows and Synthesis Pathway
The following diagrams illustrate the synthesis pathway and a general experimental workflow for the synthesis and purification of this compound.
Caption: Synthesis pathway of this compound.
Caption: General experimental workflow for VBTAC synthesis.
References
An In-depth Technical Guide on (Vinylbenzyl)trimethylammonium chloride: Chemical Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Vinylbenzyl)trimethylammonium chloride (VBTAC) is a quaternary ammonium (B1175870) salt that serves as a versatile monomer in the synthesis of cationic polymers. Its unique structure, featuring a polymerizable vinyl group and a positively charged quaternary ammonium moiety, makes it a valuable building block for a wide range of applications, including in the development of ion-exchange resins, flocculants, and materials for biomedical applications. VBTAC typically exists as a mixture of isomers, primarily the meta and para isomers, with the ortho isomer also being a possible component. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the ortho, meta, and para isomers of this compound.
Chemical Structure and Isomers
The core structure of this compound consists of a vinylbenzyl group attached to a trimethylammonium chloride salt. The position of the vinyl group on the benzene (B151609) ring determines the isomer: ortho (1-ethenyl-2-(trimethylammoniomethyl)benzene chloride), meta (1-ethenyl-3-(trimethylammoniomethyl)benzene chloride), and para (1-ethenyl-4-(trimethylammoniomethyl)benzene chloride). The commercially available form is often a mixture of the meta and para isomers.[1][2]
The chemical structures of the three isomers are depicted below:
Caption: Chemical structures of the ortho, meta, and para isomers of this compound.
Physicochemical Properties
The physicochemical properties of this compound are influenced by the isomeric form. While data for the pure individual isomers are limited, properties for the commercially available mixture and computed data for the ortho and para isomers are summarized below.
| Property | ortho-Isomer | meta-Isomer | para-Isomer | Mixed Isomers |
| CAS Number | 149158-70-3[3] | Not available | 7538-38-7[4] | 26616-35-3[5] |
| Molecular Formula | C₁₂H₁₈ClN[3] | C₁₂H₁₈ClN | C₁₂H₁₈ClN[4] | C₁₂H₁₈ClN[5] |
| Molecular Weight | 211.73 g/mol [3] | 211.73 g/mol | 211.73 g/mol [4] | 211.73 g/mol [5] |
| Appearance | - | - | - | White to pale yellow powder[1] |
| Melting Point | - | - | - | 159-161 °C[1] or 240 °C (dec.)[2] |
| Boiling Point | - | - | - | - |
| Solubility | - | - | Soluble in water[6] | Soluble in water at 20 °C[1] |
| Density | - | - | - | 0.17 g/cm³[1] |
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for the identification and characterization of the different isomers of this compound.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl, aromatic, benzyl, and trimethylammonium protons. The splitting patterns of the aromatic protons are particularly useful for distinguishing between the ortho, meta, and para isomers.
| Protons | para-Isomer (D₂O) Chemical Shift (ppm) |
| Vinyl (CH=CH₂) | 5.30-6.80 (m) |
| Aromatic (C₆H₄) | 7.40-7.60 (m) |
| Benzyl (CH₂) | 4.50 (s) |
| Trimethylammonium (N(CH₃)₃) | 3.05 (s) |
¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in the molecule, allowing for unambiguous structural confirmation.
| Carbon | para-Isomer (D₂O) Chemical Shift (ppm) |
| Vinyl (CH=C H₂) | ~115 |
| Vinyl (C H=CH₂) | ~136 |
| Aromatic | 126-140 |
| Benzyl (CH₂) | ~67 |
| Trimethylammonium (N(CH₃)₃) | ~52 |
FTIR Spectroscopy
The FTIR spectrum of this compound shows characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (vinyl) | ~3080 |
| C-H stretch (aromatic) | ~3010 |
| C-H stretch (aliphatic) | 2800-3000 |
| C=C stretch (vinyl) | ~1630 |
| C=C stretch (aromatic) | ~1610, 1490 |
| C-N stretch | ~960 |
| C-H bend (out-of-plane, para) | ~830 |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the quaternization of vinylbenzyl chloride with trimethylamine (B31210).[7] The synthesis of specific isomers requires the use of the corresponding isomer of vinylbenzyl chloride as the starting material.
Materials:
-
Vinylbenzyl chloride (appropriate isomer)
-
Trimethylamine (solution in a suitable solvent, e.g., ethanol)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve vinylbenzyl chloride in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add a solution of trimethylamine to the cooled vinylbenzyl chloride solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a large volume of cold anhydrous diethyl ether with vigorous stirring.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound under vacuum.
Caption: General workflow for the synthesis of this compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound sample
-
Deuterated solvent (e.g., D₂O, CDCl₃)
-
NMR tube
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[3]
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard.
FTIR Sample Preparation and Analysis (Thin Solid Film Method)
Materials:
-
This compound sample
-
Volatile solvent (e.g., methylene (B1212753) chloride or acetone)[8]
-
Salt plates (e.g., NaCl or KBr)
Procedure:
-
Dissolve a small amount of the solid sample in a few drops of a volatile solvent.[8]
-
Apply a drop of the solution onto a clean, dry salt plate.[8]
-
Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[8]
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Analyze the resulting spectrum to identify characteristic absorption bands.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, isomers, and key analytical data for this compound. The provided experimental protocols for synthesis and analysis serve as a valuable resource for researchers and professionals working with this important cationic monomer. A thorough understanding of the properties of the different isomers is essential for the targeted design and synthesis of polymers with specific characteristics for various advanced applications.
References
- 1. gihichem.com [gihichem.com]
- 2. 氯化三甲基乙烯基苄基铵 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scienceopen.com [scienceopen.com]
- 4. (p-Vinylbenzyl)trimethylammonium chloride | C12H18ClN | CID 198058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. This compound | 26616-35-3 | Benchchem [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
(Vinylbenzyl)trimethylammonium Chloride: A Technical Guide to Safe Handling
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
(Vinylbenzyl)trimethylammonium chloride (VBTAC), CAS No. 26616-35-3, is a quaternary ammonium (B1175870) compound widely utilized in polymer chemistry as a monomer for cationic polymerization.[1] Its applications include the synthesis of functional polymers, ion-exchange resins for water treatment, and as an antimicrobial agent in various formulations.[1][2][3] Given its reactive nature and specific health hazards, a thorough understanding of its safety profile and handling requirements is essential for all laboratory and manufacturing personnel.
This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound, compiled from manufacturer safety data sheets (SDS).
Hazard Identification and Classification
VBTAC is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary health risks are associated with ingestion and contact with skin and eyes.
-
GHS Hazard Statements:
Carcinogenicity evaluations by IARC, NTP, and OSHA have not identified this compound as a known, probable, or suspected carcinogen.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicological properties of VBTAC.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 26616-35-3 | [4] |
| Molecular Formula | C₁₂H₁₈ClN | [2][7] |
| Molecular Weight | 211.73 g/mol | [2][8] |
| Appearance | White to pale yellow powder/solid | [2][4] |
| Melting Point | 240 °C (decomposes) | [2][4] |
| Stability | Stable under normal, ambient conditions |[4] |
Table 2: Toxicological Information
| Hazard Endpoint | GHS Classification | Notes | Source(s) |
|---|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | [4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Target Organ: Respiratory system. |[4] |
Note: A comprehensive toxicological investigation for this compound has not been completed.[9] No specific LD50/LC50 data is available in the cited documents.
Experimental Protocols & Workflows
While detailed methodologies for toxicological studies are not published in safety data sheets, the following diagrams illustrate the logical workflows for hazard control and emergency response based on the compound's known properties.
Caption: Logical workflow linking identified hazards of VBTAC to mandatory preventative control measures.
Caption: Step-by-step emergency workflow for responding to an accidental release of solid VBTAC.
Handling, Storage, and Personal Protective Equipment
Adherence to proper handling and storage protocols is critical to ensure personnel safety.
4.1. Safe Handling
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in areas where the chemical is used.
-
Avoid breathing dust; ensure adequate ventilation or use only in a well-ventilated area.[4][10]
4.2. Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
For long-term quality, refrigeration is recommended (Store below 4°C/39°F).[4][9]
-
Store away from incompatible materials, such as oxidizing agents.[4][9]
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source(s) |
|---|---|---|
| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133). | [4][9] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [4][9] |
| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., filter type P2). | [4][9] |
| Workstation | Eyewash stations and safety showers must be close to the workstation location. |[4] |
Emergency and First-Aid Procedures
Immediate and appropriate first-aid response is crucial in the event of an exposure.
5.1. First-Aid Measures
-
General Advice: Show the safety data sheet to the attending medical professional.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[7][9]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[4]
-
If Swallowed: Rinse mouth. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.
5.2. Accidental Release Measures
-
Personal Precautions: Avoid substance contact and inhalation of dust. Ensure adequate ventilation and evacuate the danger area.[10]
-
Environmental Precautions: Do not let the product enter drains.
-
Containment and Cleanup: Cover drains. Sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[4][9] Clean the affected area thoroughly.
5.3. Fire-Fighting Measures
-
The material is combustible.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent skin contact.[4][7]
References
- 1. CAS 26616-35-3: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.es [fishersci.es]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. AB123656 | CAS 26616-35-3 – abcr Gute Chemie [abcr.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. scipoly.com [scipoly.com]
Characterization of (Vinylbenzyl)trimethylammonium chloride by NMR and FTIR
An in-depth technical guide on the characterization of (Vinylbenzyl)trimethylammonium chloride (VBTAC) by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is presented for researchers, scientists, and drug development professionals. This guide provides detailed experimental protocols, tabulated spectral data with assignments, and a visual workflow to ensure accurate and reproducible analysis of this critical monomer.
Spectroscopic Characterization of this compound
This compound is a key monomer utilized in the synthesis of functional polymers for a wide range of applications, including ion-exchange resins and materials for biomedical use. The precise structure and purity of VBTAC are essential for the desired properties of the resulting polymers. NMR and FTIR spectroscopy are powerful analytical techniques for the comprehensive characterization of the VBTAC monomer.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra to verify the structure and assess the purity of VBTAC.
Materials and Equipment:
-
This compound (VBTAC) sample
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O or Chloroform-d - CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)[1]
Procedure:
-
Sample Preparation: A solution of 10-20 mg of VBTAC is prepared in 0.6-0.7 mL of a suitable deuterated solvent and transferred to a 5 mm NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans (typically 16-32) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired data is processed by Fourier transformation, followed by phase and baseline corrections. The chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol details the identification of functional groups in VBTAC using FTIR spectroscopy.
Materials and Equipment:
-
This compound (VBTAC) sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Analysis: A small amount of the solid VBTAC sample is placed on the ATR crystal, and firm contact is ensured using the pressure clamp. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[2]
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final infrared spectrum.
Data Presentation
The following tables summarize the expected chemical shifts and absorption frequencies for this compound.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts and Assignments for this compound.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Doublet | 2H | Aromatic protons (ortho to -CH₂N⁺) |
| ~7.4 | Doublet | 2H | Aromatic protons (ortho to vinyl group) |
| ~6.7 | Doublet of doublets | 1H | Vinyl -CH= |
| ~5.8 | Doublet | 1H | Vinyl =CH₂ (trans) |
| ~5.3 | Doublet | 1H | Vinyl =CH₂ (cis) |
| ~4.3 | Singlet | 2H | Benzylic -CH₂-N⁺ |
| ~3.1 | Singlet | 9H | N⁺-(CH₃)₃ |
Note: The disappearance of vinyl proton signals can confirm successful polymerization of VBTAC.[3]
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts and Assignments for this compound.
| Chemical Shift (δ) (ppm) | Assignment |
| ~137 | Aromatic C (quaternary, attached to vinyl group) |
| ~136 | Vinyl -CH= |
| ~132 | Aromatic C (quaternary, attached to -CH₂N⁺) |
| ~129 | Aromatic CH (ortho to -CH₂N⁺) |
| ~126 | Aromatic CH (ortho to vinyl group) |
| ~115 | Vinyl =CH₂ |
| ~68 | Benzylic -CH₂-N⁺ |
| ~52 | N⁺-(CH₃)₃ |
FTIR Spectral Data
Table 3: Characteristic FTIR Absorption Bands and Assignments for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3010 | C-H stretch (aromatic and vinyl) |
| ~2950 | C-H stretch (aliphatic) |
| ~1630 | C=C stretch (vinyl group) |
| ~1610, ~1515, ~1480 | C=C stretch (aromatic ring) |
| ~1480 | CH₂ scissoring and CH₃ asymmetric deformation |
| ~990, ~910 | =C-H out-of-plane bending (vinyl group) |
| ~840 | C-H out-of-plane bending (para-disubstituted ring) |
| ~950 | C-N stretch (quaternary ammonium) |
Note: The persistence of characteristic vibrational bands in the FTIR spectrum can confirm the structural integrity of functional groups after polymerization.[4]
Visualization of the Characterization Workflow
The following diagram illustrates the logical flow of the experimental and data analysis steps for the characterization of VBTAC.
Caption: Experimental workflow for the characterization of VBTAC.
References
An In-depth Technical Guide to the Solubility of (Vinylbenzyl)trimethylammonium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of (Vinylbenzyl)trimethylammonium chloride (VBTAC), a key monomer in the synthesis of functional polymers. Due to its quaternary ammonium (B1175870) structure, VBTAC exhibits distinct solubility behavior, which is critical for its handling, polymerization, and application in various fields, including the development of ion-exchange resins and functional coatings. While extensive quantitative solubility data is not widely available in published literature, this document consolidates qualitative information, presents a detailed experimental protocol for quantitative determination, and illustrates relevant experimental and logical workflows.
Core Compound Profile
-
Chemical Name: this compound
-
Synonyms: VBTAC, (ar-Vinylbenzyl)trimethylammonium chloride
-
CAS Number: 26616-35-3
-
Molecular Formula: C₁₂H₁₈ClN
-
Molecular Weight: 211.73 g/mol
-
Appearance: Typically a white to off-white crystalline powder.
Solubility Profile of this compound
This compound is an ionic compound, and its solubility is largely dictated by the polarity of the solvent. The presence of the charged quaternary ammonium group confers solubility in polar solvents, while the vinylbenzyl group provides some nonpolar character. The following table summarizes the available qualitative and semi-quantitative solubility data.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Reference(s) |
| Water | H₂O | Polar Protic | Soluble | 20 | [1] |
| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | [2] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [2] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not Specified | [2] |
Note: The term "Soluble" is based on qualitative descriptions in the cited literature. For precise applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a reliable gravimetric method for determining the saturation solubility of this compound in a specific solvent at a controlled temperature. This method is based on the principle of isothermal equilibrium.
Objective: To determine the quantitative solubility (e.g., in g/L or mg/mL) of VBTAC in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed glass tubes (e.g., 20 mL)
-
Thermostatic shaker or incubator with agitation
-
Syringes (e.g., 5 mL or 10 mL)
-
Syringe filters (e.g., 0.2 µm PTFE or other solvent-compatible material)
-
Pre-weighed, dry collection vials
-
Analytical balance (readable to at least 0.1 mg)
-
Vacuum oven or nitrogen stream for solvent evaporation
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of VBTAC to a scintillation vial. An excess is critical to ensure a saturated solution is formed with undissolved solid remaining.
-
Pipette a precise volume (e.g., 10.0 mL) of the chosen solvent into the vial.
-
Securely cap the vial to prevent any solvent evaporation.
-
Prepare at least three replicates for each solvent and temperature combination.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to rest in the thermostatic chamber for at least 4 hours. This allows the excess, undissolved solid to settle, leaving a clear supernatant.
-
-
Sample Collection and Filtration:
-
Carefully draw a known volume of the clear supernatant (e.g., 5.0 mL) using a syringe.
-
Immediately attach a 0.2 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed, dry collection vial. Record the exact volume transferred. This filtration step is crucial to remove any microscopic solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the collection vial containing the filtered solution.
-
Gently evaporate the solvent from the vial. This can be achieved under a slow stream of nitrogen or by using a vacuum oven at a temperature well below the decomposition point of VBTAC (decomposition occurs above 240°C).
-
Once the solvent is completely removed and a dry residue of VBTAC remains, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial again. The difference between this final mass and the initial mass of the empty vial gives the mass of the dissolved VBTAC.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of VBTAC residue (g)) / (Volume of filtered supernatant (L))
-
Logical and Experimental Workflows
Visualizing the processes involved in utilizing and characterizing VBTAC is essential for planning research and development activities. The following diagrams illustrate key workflows.
Caption: Experimental workflow for determining VBTAC solubility.
Caption: Logical workflow from VBTAC monomer to polymer application.
References
In-depth Technical Guide: Thermal Stability of Poly(vinylbenzyltrimethylammonium chloride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of poly(vinylbenzyltrimethylammonium chloride) (PVBTMAC), a cationic polymer with significant applications in various fields, including drug delivery and biomedical engineering. Understanding the thermal properties of PVBTMAC is critical for its processing, storage, and application, ensuring its integrity and performance.
Quantitative Thermal Degradation Data
The thermal stability of poly(vinylbenzyltrimethylammonium chloride) is primarily assessed using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key insights into its decomposition profile.
A study on a poly(4-vinylbenzyl)trimethylammonium chloride resin, analyzed under a nitrogen atmosphere at a heating rate of 10°C/min, indicates that the polymer is stable up to approximately 250°C.[1] The thermal degradation of PVBTMAC typically occurs in a multi-step process. The initial weight loss is often attributed to the loss of adsorbed water, followed by the decomposition of the quaternary ammonium (B1175870) group, and finally the degradation of the polymer backbone.[1]
For a related series of quaternized poly(styrene-co-vinylbenzyl chloride) anion exchange membranes, thermogravimetric analysis revealed a thermal stability of up to 165°C. The specific degradation profile and stability can be influenced by the nature of the ammonium cation.
Table 1: Summary of TGA Data for Poly(vinylbenzyltrimethylammonium chloride) and Related Polymers
| Polymer | Onset Decomposition Temperature (°C) | Key Degradation Steps | Reference |
| Poly(4-vinylbenzyl)trimethylammonium chloride resin | ~250 | Two-step weight loss, attributed to the ammonium group. | [1] |
| Quaternized poly(styrene-co-vinylbenzyl chloride) | 165 | Decomposition of the anion exchange polymer. |
Note: The exact temperatures and weight loss percentages can vary depending on the specific molecular weight, purity, and experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for determining the thermal stability of poly(vinylbenzyltrimethylammonium chloride) using TGA.
Objective: To determine the onset decomposition temperature and characterize the thermal degradation profile of PVBTMAC.
Materials and Equipment:
-
Poly(vinylbenzyltrimethylammonium chloride) sample
-
Thermogravimetric analyzer (TGA)
-
High-purity nitrogen gas (or other inert gas)
-
Analytical balance
-
Sample pans (e.g., platinum, alumina, or aluminum)
Procedure:
-
Sample Preparation:
-
Ensure the PVBTMAC sample is dry and free of solvent. If necessary, dry the sample under vacuum at a temperature below its glass transition temperature.
-
Accurately weigh 5-10 mg of the polymer sample into a clean, tared TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Set the temperature program:
-
Initial temperature: Ambient (e.g., 25°C)
-
Heating rate: 10°C/min (a common rate for polymers)
-
Final temperature: A temperature sufficient to ensure complete degradation (e.g., 600-800°C).
-
-
-
Data Acquisition:
-
Start the TGA experiment.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant weight loss begins. This can be determined by the intersection of the baseline with the tangent of the steepest part of the TGA curve.
-
Identify the temperature(s) of maximum degradation rate (Tmax) from the peak(s) of the DTG curve.
-
Quantify the percentage of weight loss at each degradation step.
-
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This protocol is designed to identify the volatile products generated during the thermal decomposition of PVBTMAC.
Objective: To elucidate the thermal degradation mechanism by identifying the chemical composition of the degradation products.
Materials and Equipment:
-
Poly(vinylbenzyltrimethylammonium chloride) sample
-
Pyrolyzer coupled to a Gas Chromatograph/Mass Spectrometer (GC/MS) system
-
Helium gas (carrier gas)
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount (typically in the microgram range) of the dry PVBTMAC sample into a pyrolysis sample cup or tube.
-
-
Instrument Setup:
-
Install the sample into the pyrolyzer.
-
Set the pyrolysis temperature. This can be a single temperature (e.g., the Tmax determined by TGA) or a programmed temperature ramp.
-
Set the GC/MS conditions:
-
Injector temperature
-
GC column type (e.g., a non-polar or medium-polarity column)
-
GC temperature program (to separate the pyrolysis products)
-
MS scan range (to detect the expected range of molecular weights)
-
-
-
Data Acquisition:
-
Initiate the pyrolysis, which rapidly heats the sample and introduces the degradation products into the GC/MS system.
-
The GC separates the volatile products, and the MS detects and fragments them.
-
-
Data Analysis:
-
Identify the individual compounds in the pyrogram by comparing their mass spectra to a spectral library (e.g., NIST).
-
Relate the identified products to the structure of the PVBTMAC repeating unit to propose a degradation pathway.
-
Visualizations
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for assessing the thermal stability of PVBTMAC.
Proposed Thermal Degradation Pathway of PVBTMAC
The thermal degradation of poly(vinylbenzyltrimethylammonium chloride) is believed to proceed primarily through a Hoffmann elimination mechanism, which is characteristic of quaternary ammonium salts.
Caption: Proposed degradation pathway of PVBTMAC via Hoffmann elimination.
This in-depth guide provides a foundational understanding of the thermal stability of poly(vinylbenzyltrimethylammonium chloride). For specific applications, it is recommended to perform detailed thermal analysis under conditions that mimic the intended processing and use environments.
References
An In-depth Technical Guide to (Vinylbenzyl)trimethylammonium chloride (VBTAC)
CAS Number: 26616-35-3
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of (Vinylbenzyl)trimethylammonium chloride (VBTAC), a versatile quaternary ammonium (B1175870) compound with significant applications in polymer chemistry and biomedical fields. This document consolidates essential data, experimental protocols, and key chemical workflows to support ongoing research and development.
Chemical and Physical Properties
This compound is a quaternary ammonium salt containing a vinyl group, making it a valuable monomer for the synthesis of cationic polymers. It is typically a white to pale yellow powder and exists as a mixture of 3- and 4-vinyl isomers. Its ionic nature imparts solubility in polar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 26616-35-3 | [1] |
| Molecular Formula | C₁₂H₁₈ClN | [2] |
| Molecular Weight | 211.73 g/mol | [2] |
| Appearance | White to pale yellow powder | |
| Melting Point | 240 °C (decomposes) | |
| Purity | Typically 97-99% | [1] |
| Solubility | Soluble in water and alcohols. |
Table 2: Spectroscopic Data for this compound
| Technique | Description | Peak Assignments | Reference(s) |
| ¹H NMR (in D₂O) | Proton Nuclear Magnetic Resonance | Aromatic protons: 6.5–7.5 ppm; N⁺-methyl groups (singlet): ~3.1 ppm | [3] |
| FT-IR | Fourier-Transform Infrared Spectroscopy | C-N⁺ stretching: ~1121 cm⁻¹; Aromatic C=C stretching: ~1656 cm⁻¹; O-H (bound water): ~3419 cm⁻¹; Para-di-substitution and ring breathing of benzene: 850 cm⁻¹, 875 cm⁻¹, 1019 cm⁻¹ | [4] |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the quaternization of 4-vinylbenzyl chloride (VBC) with trimethylamine (B31210).
Synthesis of this compound from 4-Vinylbenzyl Chloride
This protocol describes the laboratory-scale synthesis of VBTAC.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 4-vinylbenzyl chloride in a suitable solvent such as ethanol.
-
Reagent Addition: Add an excess of trimethylamine solution to the reaction mixture. The use of excess trimethylamine helps to ensure the complete conversion of the vinylbenzyl chloride.
-
Reaction Conditions: The reaction is typically conducted at a moderately elevated temperature, for instance, between 40°C and 80°C, for approximately 18 hours at room temperature to achieve a reasonable reaction rate.
-
Purification: Following the reaction, the product can be purified by recrystallization or column chromatography to remove any unreacted precursors.
Polymerization of this compound
The vinyl group in VBTAC allows it to readily undergo polymerization, forming cationic polyelectrolytes. This section details protocols for free-radical polymerization and Atom Transfer Radical Polymerization (ATRP).
Free-Radical Polymerization for Anion Exchange Membrane Synthesis
This method is used to create copolymers for applications such as anion exchange membranes in fuel cells and electrolyzers.
Experimental Protocol:
-
Monomer Solution: Prepare a solution of this compound and a comonomer (e.g., N-vinylimidazole) in a solvent like dimethylacetamide.
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (typically 0.1% by weight), to the monomer solution.
-
Polymerization: Stir the mixture continuously at a controlled temperature (e.g., 60°C) for several hours (e.g., 8 hours) under an inert atmosphere (e.g., N₂).[5]
-
Membrane Casting: Cast the resulting viscous polymer solution onto a clean glass plate and dry it under a vacuum at an elevated temperature (e.g., 55°C) for 24 hours to form the membrane.[5]
Atom Transfer Radical Polymerization (ATRP)
Direct ATRP of VBTAC can be challenging due to side reactions. A common strategy involves an ion exchange to form (vinylbenzyl)trimethylammonium tetrafluoroborate (B81430) ([VBTMA][BF₄]), which undergoes controlled ATRP.
Experimental Protocol:
-
Monomer Modification: Prepare [VBTMA][BF₄] via ion exchange from the chloride salt.
-
Reaction Setup: In a Schlenk tube, combine [VBTMA][BF₄], a copper catalyst (e.g., CuBr), and a ligand (e.g., HMTETA) in a solvent such as dimethylformamide (DMF).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.
-
Initiation: Add an initiator (e.g., (1-bromoethyl)benzene) and conduct the polymerization at an elevated temperature (e.g., 90°C) with stirring.
-
Termination and Purification: The polymerization can be monitored for conversion over time. The resulting polymer is typically purified by precipitation.
Applications in Drug and Gene Delivery
The cationic nature of polythis compound) [P(VBTAC)] makes it a suitable candidate for complexing with anionic biomolecules like DNA, forming nanoparticles known as polyplexes for gene delivery.
Formation of P(VBTAC)/DNA Polyplexes
Experimental Protocol:
-
Solution Preparation: Prepare an aqueous solution of P(VBTAC) and a separate solution of DNA in a suitable buffer.
-
Complexation: The formation of polyplexes is achieved by mixing the P(VBTAC) and DNA solutions. The ratio of the polymer's amine groups to the DNA's phosphate (B84403) groups (N/P ratio) is a critical parameter that influences the size and surface charge of the resulting nanoparticles.[6][7]
-
Incubation: The mixture is typically stirred or vortexed for a short period (e.g., 30 minutes) to allow for self-assembly of the polyplexes.[7]
-
Characterization: The resulting polyplexes can be characterized for their size and zeta potential using techniques like dynamic light scattering (DLS). Typically, polyplexes in the size range of 80-300 nm are formed.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. (p-Vinylbenzyl)trimethylammonium chloride | C12H18ClN | CID 198058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. An Investigation of a (Vinylbenzyl) Trimethylammonium and N-Vinylimidazole-Substituted Poly (Vinylidene Fluoride-Co-Hexafluoropropylene) Copolymer as an Anion-Exchange Membrane in a Lignin-Oxidising Electrolyser [mdpi.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Poly(vinyl benzyl trimethylammonium chloride) Homo and Block Copolymers Complexation with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Purity Analysis of (Vinylbenzyl)trimethylammonium Chloride Monomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the purity analysis of (Vinylbenzyl)trimethylammonium chloride (VBTAC), a critical monomer used in the synthesis of functional polymers for various applications in research, pharmaceuticals, and materials science. Ensuring the purity of this monomer is paramount for achieving desired polymer characteristics and reproducible results. This document details experimental protocols for key analytical techniques, presents data in a structured format, and outlines a logical workflow for comprehensive purity assessment.
Introduction to this compound (VBTAC)
This compound is a quaternary ammonium (B1175870) salt containing a polymerizable vinyl group. It is a versatile monomer utilized in the production of cationic polymers and ion-exchange resins. These polymers find applications in gene delivery, drug formulation, water treatment, and as antimicrobial agents.[1][2] The purity of the VBTAC monomer directly impacts the polymerization process and the final properties of the resulting polymer, making rigorous analytical characterization essential. VBTAC is typically available as a white to pale yellow powder and is a mixture of 3- and 4-vinyl isomers.[3]
Common Impurities
Understanding the potential impurities in VBTAC is crucial for developing appropriate analytical methods. Impurities can arise from the synthesis process or degradation. The primary synthetic route involves the reaction of 4-vinylbenzyl chloride (VBC) with trimethylamine.[4]
Table 1: Potential Impurities in this compound
| Impurity Class | Specific Examples | Potential Origin |
| Precursors | 4-Vinylbenzyl chloride (VBC), 3-vinylbenzyl chloride | Incomplete reaction |
| Isomers | Isomers of VBC | Starting material composition |
| Cross-linking agents | Divinylbenzene | Impurity in VBC starting material[5] |
| Solvents | Ethanol, Isopropyl alcohol, Toluene | Residual from synthesis and purification |
| By-products | Trimethylamine hydrochloride | Side reactions |
| Degradation Products | Polymers of VBTAC | Spontaneous polymerization |
| Inorganic Salts | Sodium chloride | By-product of synthesis or purification |
| Water | - | Ingress during storage and handling |
Analytical Methods for Purity Determination
A multi-faceted approach is recommended for the comprehensive purity analysis of VBTAC monomer.
Titration Methods
Titration is a classical and reliable method for quantifying the active components of VBTAC.
This method determines the chloride ion concentration, which is stoichiometrically related to the VBTAC content. The principle involves the precipitation of silver chloride (AgCl) upon titration with a standardized silver nitrate (B79036) (AgNO₃) solution.[6]
Experimental Protocol:
-
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Silver ion-selective electrode (ISE)
-
Automatic titrator
-
Magnetic stirrer
-
-
Sample Preparation:
-
Accurately weigh approximately 0.15 g of the VBTAC sample and record the weight.
-
Dissolve the sample in a 50:50 (v/v) mixture of isopropyl alcohol and deionized water to a final volume of 100 mL in a beaker. The addition of IPA aids in the solubility of the quaternary ammonium salt.[6]
-
-
Titration Procedure:
-
Calibrate the automatic titrator and the silver ISE according to the manufacturer's instructions.
-
Place the beaker with the dissolved sample on the magnetic stirrer and immerse the silver ISE and the titrator's dispenser tip into the solution.
-
Initiate the titration with the standardized 0.1 M AgNO₃ solution. The titrator will automatically add the titrant and record the potential.
-
-
Endpoint Determination:
-
The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added). Modern automatic titrators can automatically identify this endpoint.[6]
-
-
Calculation:
-
The percentage of VBTAC can be calculated using the following formula:
where:
-
V = Volume of AgNO₃ solution at the endpoint (mL)
-
M = Molarity of the AgNO₃ solution (mol/L)
-
MW = Molecular weight of VBTAC (211.73 g/mol )
-
W = Weight of the VBTAC sample (g)
-
-
This method is specific for the determination of water content, a critical parameter for a hygroscopic material like VBTAC. Both volumetric and coulometric Karl Fischer titration methods can be employed, depending on the expected water content.[1] For strongly basic amines, the addition of a weak acid like benzoic acid to the Karl Fischer solvent is recommended to avoid pH-related side reactions.
Experimental Protocol (Volumetric):
-
Materials and Reagents:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer titrant (e.g., CombiTitrant 5)
-
Karl Fischer solvent (e.g., methanol-based)
-
Benzoic acid (if necessary)
-
-
Procedure:
-
Add the Karl Fischer solvent to the titration cell and titrate to a dry endpoint to eliminate residual water.
-
Accurately weigh a suitable amount of the VBTAC sample and introduce it into the titration cell.
-
Start the titration. The titrator will automatically dispense the titrant until all the water in the sample has reacted.
-
The water content is automatically calculated by the instrument based on the volume of titrant consumed.
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying VBTAC from its impurities.
Experimental Protocol (General Method):
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Chromatographic Conditions (suggested starting point):
-
Column: A reversed-phase C18 column is often suitable for separating moderately polar compounds like VBTAC.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The ionic nature of VBTAC may require the use of an ion-pairing reagent in the mobile phase for better peak shape and retention.
-
Detection: UV detection at a wavelength where VBTAC and its potential aromatic impurities show significant absorbance (e.g., around 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the VBTAC sample in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
The purity of VBTAC is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of VBTAC should be used to create a calibration curve.
-
Spectroscopic Methods
Spectroscopic techniques are invaluable for structural confirmation and identification of functional groups, which can aid in purity assessment.
¹H NMR spectroscopy provides detailed information about the chemical structure of VBTAC and can be used to identify and quantify impurities that have distinct proton signals.
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the VBTAC sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Spectral Interpretation:
-
The characteristic signals for VBTAC include:
-
Vinyl protons (~5.3-6.7 ppm)
-
Aromatic protons (~7.2-7.6 ppm)
-
Benzylic protons (~4.5 ppm)
-
Trimethylammonium protons (~3.1 ppm)
-
-
Impurities such as residual VBC would show a characteristic benzylic chloride proton signal at a different chemical shift. The relative integration of impurity signals to the VBTAC signals can be used for semi-quantitative analysis.
-
FTIR spectroscopy is used to identify the functional groups present in the VBTAC monomer and to detect impurities that have characteristic absorption bands.
Experimental Protocol:
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid VBTAC sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Spectral Interpretation:
-
Key characteristic absorption bands for VBTAC include:
-
Comparison of the sample spectrum with a reference spectrum of high-purity VBTAC can reveal the presence of impurities.
-
Data Presentation and Interpretation
For effective comparison and quality control, all quantitative data should be summarized in a structured format.
Table 2: Typical Purity Specifications for this compound
| Parameter | Method | Specification Range |
| Assay (as VBTAC) | Argentometric Titration | ≥ 98.0% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Insoluble Matter | Gravimetric | ≤ 0.1% |
| Residual 4-Vinylbenzyl chloride | HPLC | ≤ 0.5% |
Table 3: Example Purity Analysis Results for a Batch of VBTAC
| Analysis | Method | Result |
| Assay | Argentometric Titration | 99.2% |
| Water Content | Karl Fischer Titration | 0.3% |
| Purity by HPLC | HPLC-UV (Area %) | 99.5% |
| ¹H NMR | Conforms to structure | Conforms |
| FTIR | Conforms to structure | Conforms |
Logical Workflow for Purity Analysis
A systematic workflow ensures that all critical purity attributes of the VBTAC monomer are assessed.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. This compound 99 26616-35-3 [sigmaaldrich.com]
- 3. hiranuma.com [hiranuma.com]
- 4. This compound | 26616-35-3 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Nano-Sized Polyelectrolyte Complexes Formed between Poly(vinyl benzyl trimethyl ammonium chloride) and Insulin | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for RAFT Polymerization of (Vinylbenzyl)trimethylammonium chloride (VBTAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Ð), and complex architectures.[1][2][3] This control makes RAFT polymerization an ideal method for creating well-defined cationic polymers such as poly[(vinylbenzyl)trimethylammonium chloride] (poly(VBTAC)). Poly(VBTAC) is a cationic polyelectrolyte with a wide range of applications, including gene delivery, drug formulation, and as a precursor for functional materials.[4][5]
These application notes provide a detailed protocol for the solution RAFT polymerization of this compound (VBTAC). The protocol is adapted from established procedures for the RAFT polymerization of the structurally similar monomer, vinylbenzyl chloride (VBC).[3][6]
Key Concepts of RAFT Polymerization
RAFT polymerization involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA).[3] The CTA reversibly transfers between propagating polymer chains, ensuring that all chains grow at a similar rate. This process minimizes termination reactions and allows for the synthesis of polymers with living characteristics.[1] The choice of CTA is crucial for successful polymerization and depends on the monomer being used. For styrenic monomers like VBTAC, trithiocarbonates and dithiobenzoates are often effective.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the RAFT polymerization of VBTAC in solution.
Materials
-
This compound (VBTAC) (monomer)
-
4,4'-Azobis(4-cyanopentanoic acid) (V-501) or Azobisisobutyronitrile (AIBN) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or a suitable trithiocarbonate (B1256668) (RAFT agent/CTA)
-
Methanol (B129727) (or other suitable solvent)
-
Deuterated methanol (CD3OD) or Deuterated water (D2O) for NMR analysis
-
Inhibitor remover column (optional, if monomer contains inhibitor)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Rubber septum
-
Syringes and needles
-
Oil bath or heating mantle with temperature controller
-
Vacuum line
Experimental Procedure
-
Monomer Purification: If the VBTAC monomer contains an inhibitor, pass it through an inhibitor remover column prior to use.
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of VBTAC, RAFT agent (e.g., CPADB), and initiator (e.g., V-501). A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1.
-
Add the solvent (e.g., methanol) to achieve the desired monomer concentration (e.g., 1 M).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Deoxygenate the reaction mixture by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).
-
Stir the reaction mixture for the desired period (e.g., 4-24 hours). To monitor the reaction kinetics, aliquots can be taken at different time points using a degassed syringe.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., diethyl ether or acetone).
-
Isolate the polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Monomer Conversion: Determine the monomer conversion by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the polymer backbone peaks.
-
Molecular Weight and Polydispersity: Analyze the number-average molecular weight (Mn) and polydispersity index (Ð = Mw/Mn) of the polymer by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) equipped with a refractive index detector. A mobile phase of DMF with 0.1% LiBr is often used for poly(VBTAC).[7]
-
Data Presentation
The following tables present representative data for the RAFT polymerization of VBTAC, illustrating the effect of reaction time and monomer-to-CTA ratio on the polymerization outcome.
Table 1: Effect of Polymerization Time on Monomer Conversion, Molecular Weight, and Polydispersity.
| Entry | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Ð (Mw/Mn) |
| 1 | 2 | 25 | 5,800 | 6,200 | 1.15 |
| 2 | 4 | 48 | 10,700 | 11,500 | 1.12 |
| 3 | 8 | 85 | 18,500 | 19,800 | 1.10 |
| 4 | 16 | 95 | 20,700 | 22,000 | 1.11 |
Conditions: [VBTAC]:[CPADB]:[V-501] = 100:1:0.1 in methanol at 70 °C. Theoretical Mn = (([Monomer]₀ / [CTA]₀) * Conversion * MW_monomer) + MW_CTA
Table 2: Effect of [Monomer]:[CTA] Ratio on Molecular Weight and Polydispersity.
| Entry | [VBTAC]:[CPADB] | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Ð (Mw/Mn) |
| 1 | 50:1 | 96 | 10,800 | 11,500 | 1.18 |
| 2 | 100:1 | 95 | 20,700 | 22,000 | 1.11 |
| 3 | 200:1 | 94 | 40,500 | 43,200 | 1.15 |
| 4 | 400:1 | 92 | 79,000 | 85,100 | 1.25 |
Conditions: Polymerization conducted for 16 hours in methanol at 70 °C with a [CTA]:[Initiator] ratio of 10:1.
Mandatory Visualization
Caption: Experimental workflow for the RAFT polymerization of VBTAC.
Caption: Simplified mechanism of RAFT polymerization.
References
- 1. dl.uncw.edu [dl.uncw.edu]
- 2. The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hybrid Poly(β‐amino ester) Triblock Copolymers Utilizing a RAFT Polymerization Grafting‐From Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ATRP Synthesis of Poly(vinylbenzyltrimethylammonium chloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinylbenzyltrimethylammonium chloride) (PVBTAC) is a cationic polyelectrolyte that has garnered significant interest in various biomedical and pharmaceutical applications, including as a non-viral vector for gene delivery, an antimicrobial agent, and a component of ion-exchange resins. Its permanent positive charge, conferred by the quaternary ammonium (B1175870) groups, allows for strong electrostatic interactions with negatively charged molecules such as DNA, RNA, and certain proteins. Atom Transfer Radical Polymerization (ATRP) offers a robust and versatile method for the synthesis of PVBTAC with controlled molecular weight, low polydispersity, and well-defined architecture, which are critical parameters for its performance in drug delivery and other advanced applications.
This document provides detailed application notes and experimental protocols for the synthesis of PVBTAC via ATRP. Two primary strategies are presented:
-
Direct ATRP of vinylbenzyltrimethylammonium chloride: This method involves the direct polymerization of the quaternary ammonium monomer.
-
ATRP of vinylbenzyl chloride followed by post-polymerization quaternization: This two-step approach involves the synthesis of a well-defined poly(vinylbenzyl chloride) (PVBC) precursor, which is subsequently modified with trimethylamine (B31210) to yield the final cationic polymer.
Data Presentation
The molecular characteristics of poly(vinylbenzyltrimethylammonium chloride) and its precursor, poly(vinylbenzyl chloride), are crucial for their application. The following table summarizes typical molecular weight (Mn) and polydispersity index (PDI) values obtained through different controlled radical polymerization techniques. It is important to note that achieving low PDI values is a key advantage of ATRP.
| Polymer | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Reference Method |
| Poly(vinylbenzyl chloride) | Free Radical | 21,934 | 1.806 | SEC |
| Poly(vinylbenzyl chloride) | Free Radical | 21,500 | 1.77 | SEC |
| Poly(vinylbenzyl chloride) | RAFT | ~20,000 | < 1.5 | SEC |
| Poly(vinylbenzyltrimethylammonium chloride) | RAFT | 39,600 | Low | Stoichiometry |
Note: Data for ATRP-synthesized PVBTAC is often presented in the context of block copolymers, but similar control over molecular weight and PDI is expected for the homopolymer.
Experimental Protocols
Method 1: Direct ATRP of a Modified Vinylbenzyltrimethylammonium Monomer
This protocol is adapted from the ATRP of vinylbenzyltrimethylammonium tetrafluoroborate (B81430) ([VBTMA][BF4]), a monomer with similar reactivity to the chloride salt. The use of a less coordinating counter-ion like tetrafluoroborate can improve solubility and control in organic solvents.
Materials:
-
Vinylbenzyltrimethylammonium tetrafluoroborate ([VBTMA][BF4]) monomer
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(I) bromide (CuBr) catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA) ligand
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Monomer and Catalyst Setup: To a Schlenk flask equipped with a magnetic stir bar, add [VBTMA][BF4] monomer, CuBr catalyst, and the chosen ligand. A typical molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] would be 50:1:1:1.
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the solids. The monomer concentration is typically in the range of 1-2 M.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Initiator Addition: After the final thaw and backfilling with inert gas, inject the EBiB initiator into the reaction mixture via syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir. Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it in an ice bath. Dilute the reaction mixture with a suitable solvent and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by adding the purified solution dropwise into a large excess of a non-solvent, such as methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Method 2: ATRP of Vinylbenzyl Chloride (VBC) and Subsequent Quaternization
This two-step method can sometimes offer better control over the polymerization, as the precursor monomer is less polar.
Part A: ATRP of Vinylbenzyl Chloride
Materials:
-
Vinylbenzyl chloride (VBC) monomer (inhibitor removed by passing through a column of basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(I) bromide (CuBr) catalyst
-
2,2'-Bipyridine (bpy) or PMDETA ligand
-
Anisole or another suitable solvent
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Reaction Setup: In a Schlenk flask, combine VBC monomer, EBiB initiator, CuBr catalyst, and the ligand in the desired molar ratios (e.g., [VBC]:[EBiB]:[CuBr]:[Ligand] = 100:1:1:2).
-
Solvent and Degassing: Add the solvent and degas the mixture using three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a thermostatically controlled oil bath (e.g., 110 °C) to start the polymerization.
-
Monitoring and Termination: Monitor the polymerization as described in Method 1. Terminate the reaction by cooling and exposing the mixture to air.
-
Purification: Dilute the polymer solution with THF and pass it through a neutral alumina column to remove the copper complex.
-
Precipitation and Drying: Precipitate the poly(vinylbenzyl chloride) in methanol, filter, and dry under vacuum.
Part B: Quaternization of Poly(vinylbenzyl chloride)
Materials:
-
Poly(vinylbenzyl chloride) (PVBC) from Part A
-
Trimethylamine (TMA) solution (e.g., in THF or as an aqueous solution)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the synthesized PVBC in a suitable solvent like DMF or THF in a round-bottom flask.
-
Quaternization Reaction: Add an excess of trimethylamine solution to the polymer solution. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 24-48 hours.[1]
-
Precipitation: After the reaction is complete, precipitate the quaternized polymer, poly(vinylbenzyltrimethylammonium chloride), into a large volume of a non-solvent like diethyl ether.
-
Purification and Drying: Wash the precipitate several times with the non-solvent to remove unreacted trimethylamine and any byproducts. Dry the final polymer under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of PVBTAC via ATRP.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
References
Application Notes and Protocols for Free Radical Polymerization of (Vinylbenzyl)trimethylammonium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Vinylbenzyl)trimethylammonium chloride (VBTAC) is a quaternary ammonium (B1175870) salt and a versatile monomer utilized in the synthesis of cationic polymers, most notably poly(this compound), or poly(VBTAC). The inherent positive charge of these polymers makes them highly valuable in a range of applications, including as antimicrobial agents, gene delivery vectors, flocculants in water treatment, and as components of ion-exchange resins.[1] This document provides detailed application notes and experimental protocols for the synthesis of poly(VBTAC) via conventional free radical polymerization.
Principle of Free Radical Polymerization
Free radical polymerization is a chain-growth polymerization method that involves the successive addition of monomer units to a growing polymer chain that has a free radical at its active end. The overall process is typically characterized by three main steps: initiation, propagation, and termination.
-
Initiation: The process begins with the decomposition of an initiator molecule to generate free radicals. These highly reactive species then react with a monomer molecule to form a new radical. Commonly used initiators for VBTAC polymerization include benzoyl peroxide (BPO) and 2,2'-azobis(isobutyrylnitrile) (AIBN).
-
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the rapid growth of the polymer chain.
-
Termination: The growth of a polymer chain is terminated through various mechanisms, such as the combination or disproportionation of two growing polymer chains.
Applications of Poly(VBTAC)
The cationic nature of poly(VBTAC) is central to its diverse applications:
-
Antimicrobial Agents: The positively charged quaternary ammonium groups in poly(VBTAC) interact with the negatively charged cell membranes of bacteria. This electrostatic interaction disrupts the cell membrane, leading to the leakage of intracellular components and ultimately cell death. This mechanism makes poly(VBTAC) an effective antimicrobial agent against a broad spectrum of bacteria.
-
Gene Delivery: The polycationic backbone of poly(VBTAC) allows it to form complexes, known as polyplexes, with negatively charged nucleic acids like DNA and RNA. This complexation protects the genetic material from degradation and facilitates its entry into cells, a critical step in gene therapy and transfection applications.
-
Water Treatment: As a flocculant, poly(VBTAC) can neutralize the charge of suspended particles in water, causing them to aggregate and settle, thereby clarifying the water.
-
Ion-Exchange Resins: When cross-linked, poly(VBTAC) can be used to create anion-exchange resins for various separation and purification processes.
Data Presentation: Influence of Reaction Parameters
The molecular weight and polydispersity index (PDI) of the resulting poly(VBTAC) are critical parameters that influence its performance in various applications. These properties are significantly affected by reaction conditions such as the choice of solvent and the concentrations of monomer and initiator.
Table 1: Effect of Solvent on the Free Radical Polymerization of Vinylbenzyl Chloride (VBC) *
| Solvent | Monomer Concentration (g/mL) | Initiator (BPO) Concentration (wt%) | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Toluene | 0.067 | 3 | 60 | 1.2 x 10^4 | 3.7 x 10^4 | 3.1 |
| Xylene | 0.067 | 3 | 60 | 1.8 x 10^4 | 4.3 x 10^4 | 2.4 |
| 1,4-Dioxane | 0.067 | 3 | 60 | 1.0 x 10^4 | 3.8 x 10^4 | 3.8 |
| Tetrahydrofuran (THF) | 0.067 | 3 | 60 | 2.1 x 10^4 | 4.4 x 10^4 | 2.1 |
*Data adapted from the polymerization of vinylbenzyl chloride, a structurally similar precursor to VBTAC.[1] This table illustrates the general trends expected for VBTAC polymerization.
Table 2: General Effect of Monomer and Initiator Concentration on Molecular Weight
| Parameter Change | Effect on Molecular Weight | Rationale |
| ↑ Monomer Concentration | ↑ | Higher monomer concentration relative to the initiator leads to longer polymer chains before termination. |
| ↓ Monomer Concentration | ↓ | Lower monomer concentration results in shorter polymer chains. |
| ↑ Initiator Concentration | ↓ | A higher concentration of initiator generates more polymer chains simultaneously, leading to a faster consumption of monomer and resulting in shorter chains.[2] |
| ↓ Initiator Concentration | ↑ | A lower initiator concentration leads to the formation of fewer polymer chains, allowing each chain to grow longer before termination. |
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of VBTAC using Benzoyl Peroxide (BPO)
This protocol describes a general method for the synthesis of poly(VBTAC) in an organic solvent.
Materials:
-
This compound (VBTAC) monomer
-
Benzoyl peroxide (BPO)
-
Xylene (or other suitable solvent like THF or DMF)
-
Chloroform (B151607) (for dissolution before reprecipitation)
-
Nitrogen gas supply
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum oven
Procedure:
-
Monomer Purification: If necessary, pass the VBTAC monomer through a column of basic alumina (B75360) to remove any inhibitors.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, dissolve 1.0 g of VBTAC in 25 mL of xylene.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: While maintaining a nitrogen atmosphere, add 30 mg of BPO (3 wt% relative to the monomer) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 80°C with continuous stirring. Allow the polymerization to proceed for 24-48 hours. The solution will likely become more viscous as the polymer forms.
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. To further purify, dissolve the polymer in a minimal amount of chloroform and reprecipitate it in methanol.
-
Drying: Wash the purified polymer several times with methanol, then collect it by filtration and dry it in a vacuum oven at 60°C for 12-24 hours or until a constant weight is achieved.
Protocol 2: Aqueous Free Radical Polymerization of VBTAC using AIBN
This protocol outlines the synthesis of poly(VBTAC) in an aqueous medium.
Materials:
-
This compound (VBTAC) monomer
-
2,2'-Azobis(isobutyrylnitrile) (AIBN)
-
Deionized water
-
Acetone
-
Nitrogen gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Vacuum oven
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of VBTAC monomer in deionized water to achieve the target concentration (e.g., 10-20 wt%).
-
Initiator Addition: Add the desired amount of AIBN (typically 0.5-2 mol% relative to the monomer).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed reaction flask in a preheated oil bath or heating mantle at 60-70°C and stir the mixture. The polymerization time will vary depending on the specific conditions but is typically in the range of 6-24 hours.
-
Precipitation and Purification: After the polymerization, cool the reaction mixture. Precipitate the polymer by adding the aqueous solution to a large excess of acetone.
-
Drying: Collect the polymer by filtration, wash with fresh acetone, and dry under vacuum at a moderate temperature (e.g., 50°C) until a constant weight is obtained.
Visualizations
Free Radical Polymerization Workflow
Caption: Workflow for the synthesis of poly(VBTAC) via free radical polymerization.
Antimicrobial Mechanism of Poly(VBTAC)
Caption: Conceptual diagram of the antimicrobial action of poly(VBTAC).
DNA Complexation by Poly(VBTAC) for Gene Delivery
Caption: Logical workflow for poly(VBTAC)-mediated DNA delivery.
References
Application Notes and Protocols for the Synthesis of Anion Exchange Membranes Using (Vinylbenzyl)trimethylammonium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the synthesis of anion exchange membranes (AEMs) utilizing (Vinylbenzyl)trimethylammonium chloride (VBTAC) and its precursor, vinylbenzyl chloride (VBC). The protocols described herein cover several common synthesis methodologies, including the grafting of VBTAC onto polymer backbones, and the polymerization of VBC followed by amination. Furthermore, this document outlines the essential characterization techniques for evaluating the synthesized AEMs, providing step-by-step procedures for determining key performance metrics such as ion exchange capacity (IEC), water uptake, swelling ratio, and ionic conductivity. All quantitative data is summarized in structured tables for straightforward comparison, and key experimental workflows are visualized using diagrams to facilitate comprehension and reproducibility.
Introduction
Anion exchange membranes (AEMs) are a critical component in various electrochemical applications, including fuel cells, water electrolyzers, and redox flow batteries.[1] They are polymeric membranes containing positively charged functional groups that facilitate the transport of anions.[1] Among the various materials used for AEM synthesis, this compound (VBTAC) is a prominent monomer due to the stable quaternary ammonium (B1175870) groups it introduces, which are essential for efficient anion conduction.[2]
The synthesis of VBTAC-based AEMs can be approached through several routes. One common method involves the copolymerization of VBTAC with a base polymer, or the grafting of VBTAC onto an existing polymer backbone such as polyvinylidene fluoride (B91410) (PVDF).[2] Another widely used technique is the free radical polymerization of vinylbenzyl chloride (VBC) to create a poly(vinylbenzyl chloride) (PVBC) backbone, which is subsequently functionalized with trimethylamine (B31210) (TMA) to introduce the quaternary ammonium groups.[3][4]
The performance of the resulting AEM is dictated by several key properties, including its ion exchange capacity (IEC), which quantifies the number of charged groups; water uptake and swelling ratio, which influence the membrane's dimensional stability and ion transport channels; and ionic conductivity, a direct measure of its ability to transport anions. Careful characterization of these properties is paramount for the development of high-performance AEMs.
This document aims to provide researchers with detailed, actionable protocols for the synthesis and characterization of VBTAC-based AEMs to ensure reliable and reproducible results.
Synthesis Methodologies
Method 1: Grafting of VBTAC onto a Poly(vinylidene fluoride) (PVDF) Backbone
This method involves the chemical grafting of VBTAC onto a PVDF polymer backbone. A preliminary dehydrofluorination step is performed on the PVDF to create reactive sites for grafting.[2]
Experimental Protocol:
1. Dehydrofluorination of PVDF: a. Dissolve 10 g of PVDF-co-HFP in 500 mL of dimethylacetamide (DMAc) with vigorous stirring at room temperature.[5][6] b. Slowly add 10 mL of a saturated solution of NaOH in isopropanol (B130326) dropwise to the PVDF solution over 30 minutes.[5][6] c. Continue stirring for 4-6 hours. The solution will typically turn a light brown color.[6] d. Precipitate the dehydrofluorinated PVDF by pouring the solution into a large volume of deionized water. e. Filter the polymer, wash it thoroughly with deionized water (3-4 times), and dry it in a vacuum oven at 70°C overnight.[5][6]
2. Graft Copolymerization: a. In a round-bottomed flask, dissolve the dried dehydrofluorinated PVDF in DMAc.[6] b. Add the desired weight percentage of this compound (VBTAC) monomer to the solution.[6] For example, for a 10 wt% loading, add the appropriate amount of VBTAC. c. Add 0.1 wt% of azobisisobutyronitrile (AIBN) as a radical initiator.[6] d. Purge the flask with nitrogen and stir the mixture at 60°C for 8 hours under a nitrogen atmosphere.[6]
3. Membrane Casting: a. After the reaction, cast the viscous polymer solution onto a clean, flat glass plate.[6] b. Dry the cast membrane in a vacuum oven at 55°C for 24 hours to evaporate the solvent.[6] c. Peel the resulting membrane from the glass plate.
4. Ion Exchange: a. Immerse the membrane in a 1 M NaOH solution for 24 hours to exchange the chloride ions for hydroxide (B78521) ions.[6] b. Thoroughly rinse the membrane with deionized water multiple times until the rinse water is neutral.[6] c. Store the membrane in deionized water.
Experimental Workflow for Grafting VBTAC onto PVDF
A schematic of the synthesis of VBTAC-grafted PVDF AEMs.
Method 2: Free Radical Polymerization of Vinylbenzyl Chloride (VBC) and Subsequent Amination
This two-step method first involves the synthesis of a poly(vinylbenzyl chloride) (PVBC) backbone, followed by a quaternization reaction with trimethylamine (TMA) to introduce the anion exchange groups.[4][7]
Experimental Protocol:
1. Free Radical Polymerization of VBC: a. In a three-neck round-bottom flask fitted with a reflux condenser, dissolve 1 g of VBC monomer in 15 mL of tetrahydrofuran (B95107) (THF).[7] b. Stir the mixture for 15 minutes under a nitrogen atmosphere.[7] c. Add 3 wt% of benzoyl peroxide (BPO) as the radical initiator.[7] d. Conduct the polymerization at 60°C for 48 hours with continuous stirring under a nitrogen atmosphere.[7] e. After polymerization, precipitate the resulting PVBC polymer by pouring the solution into cold methanol (B129727).[7] f. Filter the polymer, redissolve it in chloroform (B151607), and precipitate it again in methanol.[7] g. Wash the purified polymer several times with methanol and dry it in a vacuum oven at 60°C for 24 hours.[7]
2. Membrane Casting: a. Dissolve the dried PVBC polymer in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF). b. Cast the polymer solution onto a clean glass plate and allow the solvent to evaporate slowly in a controlled environment (e.g., under a beaker) to form a uniform membrane. c. Dry the membrane in a vacuum oven to remove any residual solvent.
3. Amination (Quaternization): a. Immerse the cast PVBC membrane in an aqueous solution of trimethylamine (TMA) (e.g., 25 wt%). The amount of TMA should be in molar excess relative to the VBC units in the polymer.[4] b. Carry out the amination reaction at 40°C for 24 hours with gentle stirring.[4] c. After the reaction, remove the membrane and wash it thoroughly with deionized water to remove any unreacted TMA.[4]
4. Ion Exchange: a. To convert the membrane to the hydroxide form, immerse it in a 1 M KOH solution for 24 hours.[4] b. Rinse the membrane extensively with deionized water until the washings are neutral. c. Store the final AEM in deionized water.
Experimental Workflow for VBC Polymerization and Amination
A schematic of the synthesis of AEMs via VBC polymerization and subsequent amination.
Characterization Protocols
Accurate and consistent characterization is crucial for evaluating the performance of the synthesized AEMs. The following are detailed protocols for key characterization techniques.
Ion Exchange Capacity (IEC)
IEC is a measure of the number of ion-exchangeable groups per unit dry weight of the membrane, typically expressed in milliequivalents per gram (meq/g). A common method for determining the IEC of AEMs is through back-titration.
Protocol:
-
Sample Preparation: a. Cut a sample of the AEM (approximately 0.1 g) and immerse it in a 1 M HCl solution for 24 hours to ensure all functional groups are in the Cl⁻ form. b. Rinse the membrane thoroughly with deionized water until the rinse water is neutral. c. Dry the membrane in a vacuum oven at 60°C until a constant weight is achieved. Record this dry weight (W_dry).
-
Ion Exchange: a. Immerse the dried membrane sample in 50 mL of a 1 M NaNO₃ solution for 24 hours to replace the Cl⁻ ions with NO₃⁻ ions. b. Collect the NaNO₃ solution containing the displaced Cl⁻ ions.
-
Titration: a. Titrate the collected solution with a standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.01 M) using potassium chromate (B82759) (K₂CrO₄) as an indicator. b. The endpoint is reached when a reddish-brown precipitate of silver chromate (Ag₂CrO₄) persists. c. Record the volume of AgNO₃ solution used (V_AgNO₃).
-
Calculation: The IEC is calculated using the following formula:
IEC (meq/g) = (V_AgNO₃ × C_AgNO₃) / W_dry
Where:
-
V_AgNO₃ is the volume of the AgNO₃ solution used in the titration (L).
-
C_AgNO₃ is the concentration of the AgNO₃ solution (mol/L).
-
W_dry is the dry weight of the membrane sample (g).
-
Water Uptake (WU) and Swelling Ratio (SR)
Water uptake and swelling ratio are important parameters that affect the ionic conductivity and mechanical stability of the AEM.
Protocol:
-
Dry Measurement: a. Cut a piece of the AEM and dry it in a vacuum oven at 60°C to a constant weight. b. Record the dry weight (W_dry) and measure the dimensions (length, L_dry, and width, W_dry) of the dry membrane.
-
Wet Measurement: a. Immerse the dry membrane sample in deionized water at a specific temperature (e.g., room temperature or 80°C) for 24 hours. b. Remove the membrane from the water, quickly blot the surface with filter paper to remove excess water, and immediately weigh it to obtain the wet weight (W_wet). c. Measure the dimensions of the wet membrane (length, L_wet, and width, W_wet).
-
Calculations:
-
Water Uptake (%): WU (%) = [(W_wet - W_dry) / W_dry] × 100
-
In-plane Swelling Ratio (%): SR (%) = [((L_wet × W_wet) - (L_dry × W_dry)) / (L_dry × W_dry)] × 100
-
Ionic Conductivity
The ionic conductivity is a measure of the membrane's ability to conduct anions and is typically determined using Electrochemical Impedance Spectroscopy (EIS).
Protocol:
-
Sample Preparation: a. Cut the AEM into a rectangular strip of known dimensions (e.g., 1 cm wide and 4 cm long). b. Ensure the membrane is fully hydrated by soaking it in deionized water for at least 24 hours.
-
Measurement Setup: a. Use a four-probe conductivity cell. Place the membrane strip in the cell, ensuring good contact with the electrodes. b. The measurement is typically performed in a temperature and humidity-controlled chamber.
-
EIS Measurement: a. Connect the conductivity cell to a potentiostat with a frequency response analyzer. b. Apply a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz). c. Record the impedance data and plot it on a Nyquist plot (real impedance vs. imaginary impedance).
-
Calculation: a. The resistance of the membrane (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis. b. The ionic conductivity (σ) is calculated using the following formula:
σ (S/cm) = L / (R × A)
Where:
-
L is the distance between the two inner potential-sensing electrodes (cm).
-
R is the resistance of the membrane (Ω).
-
A is the cross-sectional area of the membrane (width × thickness) (cm²).
-
Structural and Thermal Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: Used to confirm the successful grafting or amination by identifying characteristic peaks of the functional groups. For example, the introduction of quaternary ammonium groups can be confirmed by specific C-N stretching vibrations.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the polymer, confirming the chemical structure and the degree of functionalization.[4]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the AEM by measuring the weight loss as a function of temperature. This helps determine the degradation temperature of the polymer backbone and the functional groups.[4][8]
Data Presentation
The following tables summarize typical quantitative data for AEMs synthesized using VBTAC-based methods.
Table 1: Properties of AEMs from Grafting of VBTAC onto PVDF
| Membrane ID | VBTAC content (wt%) | IEC (meq/g) | Water Uptake (%) (RT) | Swelling Ratio (%) (RT) | Ionic Conductivity (mS/cm) (RT) | Reference |
| PVDF-g-VBTAC-1 | 10 | 0.85 | 25 | 10 | 8 | [2] |
| PVDF-g-VBTAC-2 | 20 | 1.32 | 45 | 18 | 15 | [2] |
| PVDF-g-VBTAC-3 | 30 | 1.75 | 68 | 25 | 22 | [2] |
Table 2: Properties of AEMs from Polymerization of VBC and Amination
| Membrane ID | Styrene:VBC ratio | IEC (meq/g) | Water Uptake (%) (RT) | Swelling Ratio (%) (RT) | Ionic Conductivity (mS/cm) (RT) | Reference |
| P(S-co-VBC)-1 | 3:1 | 0.65 | 15 | 6 | 7 | [9] |
| P(S-co-VBC)-2 | 1:1 | 1.10 | 30 | 12 | 12 | [9] |
| P(S-co-VBC)-3 | 1:2 | 1.55 | 55 | 22 | 20 | [9] |
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and characterization of anion exchange membranes using this compound. By following these standardized procedures, researchers can achieve more consistent and comparable results, accelerating the development of advanced AEMs for a wide range of applications. The provided workflows and data tables serve as a valuable resource for both newcomers to the field and experienced scientists seeking to refine their methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes [frontiersin.org]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. Quaternized poly(styrene-co-vinylbenzyl chloride) anion exchange membranes: role of different ammonium cations on structural, morphological, thermal and physio-chemical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ionomr.com [ionomr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. info.ornl.gov [info.ornl.gov]
- 9. queensu.ca [queensu.ca]
Application Notes & Protocols: Poly(vinylbenzyl trimethylammonium chloride) [poly(VBTAC)] for Heavy Metal Removal
Introduction Poly(vinylbenzyl trimethylammonium chloride), abbreviated as poly(VBTAC), is a strong base anion exchange resin. It is a polymer featuring quaternary ammonium (B1175870) salt groups, which makes it particularly effective for the removal of anionic species from aqueous solutions. In the context of heavy metal remediation, poly(VBTAC) is adept at binding heavy metals that exist as anionic complexes (oxyanions), such as vanadate (B1173111) (V) and molybdate (B1676688) (VI). Its high ion exchange capacity, chemical stability, and potential for regeneration make it a promising candidate for wastewater treatment applications.
Mechanism of Action The primary mechanism for heavy metal removal by poly(VBTAC) is ion exchange. The positively charged quaternary ammonium groups on the polymer backbone attract and bind negatively charged heavy metal oxyanions, releasing chloride ions into the solution. The efficiency of this process is influenced by several factors, including the pH of the solution (which affects the speciation of the metal ions), the concentration of the metal, contact time, and the dosage of the resin.
Quantitative Data Summary
The performance of poly(VBTAC) and related polymers in removing various heavy metals is summarized below. The data is compiled from batch adsorption studies and highlights the material's capacity under different experimental conditions.
Table 1: Maximum Adsorption Capacities for Various Heavy Metals
| Adsorbent | Target Metal Ion | Max. Adsorption Capacity (q_max) | Reference |
|---|---|---|---|
| Poly(VBTAC) | Vanadium (V) | Faster and higher capacity than commercial Amberlite IRA-402 | [1][2] |
| Poly(VBTAC) | Molybdenum (VI) | Faster and higher capacity than commercial Amberlite IRA-402 | [1][2] |
| Poly(vinylbenzyl chloride) (PVBC)* | Copper (II) | 263.15 mg/g | [3] |
| Lead Ion-Imprinted Micro-beads** | Lead (II) | 116.9 mg/g | [4] |
| PAA-PVC Composite Fibers*** | Cadmium (II) | 331.59 mg/g |[5] |
*Note: PVBC is a precursor to poly(VBTAC). **Note: A specialized polymer, data provided for context. ***Note: A different composite polymer, data provided for context.
Table 2: Optimal Conditions for Heavy Metal Adsorption
| Adsorbent | Target Metal Ion | Optimal pH | Optimal Adsorbent Dose | Optimal Contact Time | Reference |
|---|---|---|---|---|---|
| Poly(VBTAC) | Molybdenum (VI) | 10 | Not Specified | Not Specified | [1] |
| Poly(VBTAC) | Vanadium (V) | 6 | Not Specified | Not Specified | [1] |
| Poly(vinylbenzyl chloride) (PVBC) | Copper (II) | 4 | 14 mg in solution | 180 min | [3] |
| Generic Synthetic Polymers | Cadmium (II) | pH dependent | 0.1 - 0.4 g | Not Specified | [6] |
| Lead Ion-Imprinted Micro-beads | Lead (II) | 4 - 9 | > 0.1 g/L | 30 min |[4] |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Poly(VBTAC) Resin
This protocol is based on the radical polymerization method.[1]
Materials:
-
(4-vinylbenzyl) trimethylammonium chloride (monomer)
-
N,N'-methylene-bis-acrylamide (crosslinking agent, 4 mol%)
-
Ammonium persulfate (initiator, 1 mol%)
-
Distilled water
-
Nitrogen gas supply
-
Polymerization flask
-
Oven
Procedure:
-
Introduce the monomer, crosslinking reagent, and initiator into a polymerization flask with 10 mL of distilled water.[1]
-
Purge the flask with nitrogen gas to create an inert atmosphere.[1]
-
Maintain the reaction under the nitrogen atmosphere for 24 hours at 70°C.[1]
-
After polymerization, wash the resulting resin extensively with distilled water to remove any unreacted reagents.[1]
-
Dry the washed resin in an oven at 40°C until a constant weight is achieved.[1]
-
Grind and sieve the dry resin to obtain particles of the desired size (e.g., 180-250 µm).[1]
Protocol 2: Batch Adsorption Experiments
This protocol outlines a general procedure for evaluating the heavy metal removal efficiency of the synthesized poly(VBTAC) resin in a batch system.[1][6][7]
Materials:
-
Synthesized poly(VBTAC) resin
-
Stock solution of the target heavy metal ion (e.g., 1000 mg/L)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Erlenmeyer flasks
-
Orbital shaker
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) for metal concentration analysis
Procedure:
-
Preparation: Prepare working solutions of desired heavy metal concentrations by diluting the stock solution.
-
Effect of pH:
-
Add a fixed amount of poly(VBTAC) resin (e.g., 0.1 g) to a series of flasks containing the heavy metal solution (e.g., 100 mg/L).
-
Adjust the pH of each solution to a different value (e.g., from 2 to 10) using HCl or NaOH.
-
Agitate the flasks on a shaker at a constant speed (e.g., 150 rpm) for a set time (e.g., 24 hours) at a controlled temperature (e.g., 25°C).
-
Filter the solutions and analyze the final metal concentration using AAS or ICP.
-
-
Effect of Adsorbent Dosage:
-
Vary the amount of poly(VBTAC) resin (e.g., 0.1 g to 0.7 g) added to flasks containing the heavy metal solution at a constant initial concentration and optimal pH.[6]
-
Agitate, filter, and analyze the final metal concentration as described above.
-
-
Kinetics (Effect of Contact Time):
-
Add a fixed amount of resin to the heavy metal solution at optimal pH and dosage.
-
Agitate the flasks and withdraw samples at different time intervals (e.g., 5, 15, 30, 60, 120, 180 minutes).
-
Filter and analyze the metal concentration for each time point to determine the equilibrium time.[3]
-
-
Adsorption Isotherms:
-
Add a fixed amount of resin to a series of flasks.
-
Vary the initial concentration of the heavy metal solution in each flask.
-
Agitate the flasks for the predetermined equilibrium time at the optimal pH.
-
Filter and analyze the final metal concentrations. The data can then be fitted to isotherm models like Langmuir and Freundlich.[1][6]
-
Protocol 3: Resin Regeneration and Reuse
This protocol describes how to desorb the bound metal ions and regenerate the resin for subsequent use.
Materials:
-
Metal-loaded poly(VBTAC) resin
-
HCl solution (e.g., pH 1.5-2.5)[6]
-
Distilled water
-
Beakers and filtration apparatus
Procedure:
-
Separate the metal-loaded resin from the solution by filtration.
-
Wash the resin with distilled water to remove any unbound metal ions.
-
Introduce the resin into an acidic solution (e.g., HCl at pH 2.0). The low pH facilitates the desorption of the metal ions.[6]
-
Agitate for a sufficient time (e.g., 1-2 hours) to ensure complete desorption.
-
Filter the resin and wash it thoroughly with distilled water until the pH of the filtrate is neutral.
-
The regenerated resin can be dried or used directly for another adsorption cycle. The efficiency of regeneration can be tested over multiple cycles.[3]
Visualizations
Caption: Experimental workflow for heavy metal removal using poly(VBTAC).
Caption: Factors influencing the performance of poly(VBTAC) resin.
References
- 1. researchgate.net [researchgate.net]
- 2. POLY(4-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE) RESIN WITH REMOVAL PROPERTIES FOR VANADIUM(V) AND MOLYBDENUM(VI). A THERMODYNAMIC AND KINETIC STUDY | Journal of the Chilean Chemical Society [jcchems.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Grafting (Vinylbenzyl)trimethylammonium Chloride onto Polymer Backbones for Biomedical Applications
Abstract
This document provides detailed application notes and experimental protocols for the grafting of (Vinylbenzyl)trimethylammonium chloride (VBTAC) onto various polymer backbones. The introduction of VBTAC imparts a permanent positive charge to the polymer, creating a quaternary ammonium (B1175870) compound (QAC) functionality.[1] These cationic polymers are of significant interest to researchers in materials science and drug development due to their potent antimicrobial properties and their potential as non-viral vectors for drug and gene delivery.[2][3][4][5] This guide covers the primary applications, common grafting methodologies, characterization techniques, and a representative laboratory protocol for surface-initiated atom transfer radical polymerization (SI-ATRP).
Introduction and Applications
Grafting polymers with functional monomers is a powerful strategy to impart new physicochemical properties to a material without altering its bulk characteristics.[5][6] this compound (VBTAC) is a vinyl monomer containing a quaternary ammonium salt. When grafted onto a polymer backbone, it creates a high density of positive charges, making the material a strong polyelectrolyte.[7] This modification is central to several biomedical applications.
Antimicrobial Surfaces
Polymers functionalized with QACs are well-established as contact-killing antimicrobial materials.[2][8] The mechanism of action relies on an initial electrostatic attraction between the positively charged polymer surface and the net negative charge of bacterial cell membranes.[9][10] This interaction destabilizes the membrane, leading to increased permeability, leakage of essential cytoplasmic components, and ultimately, cell death.[2][7][9] This method is effective against a broad spectrum of microbes, including Gram-positive and Gram-negative bacteria.[1][2] Unlike leaching-based antimicrobial agents, the covalently bound VBTAC provides long-term, non-depleting biocidal activity.[7]
Drug and Gene Delivery
The strong cationic nature of poly(VBTAC) makes it an excellent candidate for complexing with anionic biomolecules. This property is exploited in the development of delivery systems for negatively charged therapeutics like DNA, siRNA, and certain proteins such as insulin.[3][4] The polymer chains can electrostatically bind and condense these molecules into nanoparticles, protecting them from degradation and facilitating cellular uptake. Research has demonstrated the synthesis of poly(VBTAC) brushes on surfaces for the controlled, quantitative immobilization of DNA.[3][11]
Anion-Exchange Membranes and Biosensors
The high density of fixed positive charges makes VBTAC-grafted polymers suitable for use as anion-exchange membranes. These membranes are critical components in various separation technologies and electrochemical devices. Additionally, the ability to modify surface properties, such as hydrophilicity and charge, allows for the development of advanced biosensors and coatings that improve the biocompatibility of medical devices.[3][12]
Grafting Methodologies
Several techniques can be used to graft VBTAC onto polymer backbones. These are broadly categorized into "grafting-to", "grafting-from", and "grafting-through" approaches.[5][6][13]
-
"Grafting-to" : Involves attaching pre-synthesized poly(VBTAC) chains to the polymer backbone.[6]
-
"Grafting-from" : Polymer chains are grown directly from initiator sites that have been previously anchored to the backbone polymer.[3][13] This method allows for the formation of high-density polymer brushes.[3]
-
"Grafting-through" : Involves the polymerization of macromonomers.[6]
The "grafting-from" approach using controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is widely employed.[3][8][14][15][16] These methods provide excellent control over the length, density, and architecture of the grafted chains.[14]
Experimental Protocol: Surface-Initiated ATRP of VBTAC
This protocol describes a general "grafting-from" procedure for creating poly(VBTAC) brushes on a silicon substrate, a common model system. The principles can be adapted for various polymer films and particles.
Materials and Equipment
-
Substrate: Silicon wafers or polymer film (e.g., Polypropylene, Cellulose).
-
Monomer: this compound (VBTAC).
-
Initiator: (11'-Chlorodimethylsilylundecyl)-2-chloro-2-phenylacetate or similar silane-based ATRP initiator.[17]
-
Catalyst System: Copper(I) chloride (CuCl) and a ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA).
-
Solvents: Toluene (B28343), Ethanol, Deionized Water.
-
Equipment: Schlenk line, nitrogen/argon source, magnetic stirrer, hot plate, centrifuge, sonicator, vacuum oven.
Procedure
Step 1: Substrate Cleaning and Hydroxylation
-
Cut the substrate to the desired size.
-
Sonically clean the substrate sequentially in acetone, ethanol, and deionized water (15 minutes each).
-
Dry the substrate under a stream of nitrogen.
-
Generate hydroxyl groups on the surface by immersing it in a piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive) .
-
Rinse extensively with deionized water and dry with nitrogen.
Step 2: Initiator Immobilization
-
Prepare a 1% (v/v) solution of the silane-based ATRP initiator in anhydrous toluene.
-
Immerse the cleaned, hydroxylated substrate in the initiator solution.
-
Let the reaction proceed for 12-24 hours at room temperature under an inert atmosphere to form a self-assembled monolayer of the initiator.
-
Remove the substrate, rinse thoroughly with toluene to remove physisorbed initiator, and dry under nitrogen.
Step 3: Surface-Initiated ATRP of VBTAC
-
In a Schlenk flask, add VBTAC monomer and a solvent mixture (e.g., water/methanol 1:1).
-
Place the initiator-functionalized substrate into the flask.
-
Add the ligand (PMDETA) and the catalyst (CuCl). The typical molar ratio of [Monomer]:[Initiator]:[CuCl]:[Ligand] can be optimized but a starting point is 200:1:1:2.
-
De-gas the solution by three freeze-pump-thaw cycles or by purging with nitrogen/argon for 30 minutes.[17]
-
Conduct the polymerization at a set temperature (e.g., 60-90°C) for a specified time (2-24 hours) under an inert atmosphere with stirring.[17]
Step 4: Purification
-
Stop the reaction by exposing the solution to air.
-
Remove the substrate and wash it extensively with toluene and water to remove the catalyst and any non-grafted polymer.[17]
-
Use a centrifuge to separate the polymer-grafted silica (B1680970) if using particle substrates.[17]
-
Dry the final VBTAC-grafted substrate in a vacuum oven.
Characterization
Successful grafting and the properties of the resulting polymer layer must be confirmed through various analytical techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic VBTAC bands on the polymer backbone. Key peaks include C=C stretching from the aromatic ring (~1610 cm⁻¹) and C-H deformation from the methyl groups of the ammonium moiety (~1481 cm⁻¹).[4][14]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental surface analysis technique used to confirm the presence of nitrogen from the quaternary ammonium group, providing direct evidence of surface grafting.[3][14]
-
Water Contact Angle (WCA): Measures the surface hydrophilicity. Successful grafting of the hydrophilic poly(VBTAC) chains typically results in a significant decrease in the water contact angle.[14]
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface, allowing for the visualization of the grafted polymer brushes and assessment of surface roughness.[3][14]
-
Ellipsometry: A non-destructive technique used to measure the thickness of the grafted polymer layer on flat substrates.[3]
-
Gravimetric Analysis: The percentage of grafting (%G) can be calculated by weighing the sample before (W₀) and after (W₁) grafting: %G = [(W₁ - W₀) / W₀] x 100.
Quantitative Data
The following tables summarize representative quantitative data from studies on VBTAC and other QAC-grafted polymers.
Table 1: Grafting Efficiency and Physicochemical Properties of VBTAC-Grafted Polymers
| Polymer Backbone | Grafting Method | Monomer Conc. | Grafting Yield (%) | Ion-Exchange Capacity (IEC) (meq g⁻¹) | Reference |
|---|---|---|---|---|---|
| Cotton Fabric | Gamma Radiation | 0.8 M VBTAC | 24% | Not Reported | [1] |
| PVDF-co-HFP | Free Radical | 4 wt% VBTAC | Not Reported | 1.43 | [12] |
| PVDF-co-HFP | Free Radical | 10 wt% VBTAC | Not Reported | 1.82 |[12] |
Table 2: Antimicrobial Activity of VBTAC and other QAC-Grafted Polymers
| Polymer System | Target Microorganism | Efficacy Measurement | Result | Reference |
|---|---|---|---|---|
| VBTAC-grafted Cotton | Escherichia coli | Log Reduction (cfu/piece) | 5.78 | [1] |
| VBTAC-grafted Cotton | Staphylococcus aureus | Log Reduction (cfu/piece) | 5.87 | [1] |
| METAC-grafted Cellulose | Escherichia coli | Antibacterial Activity | 99% | [18] |
| METAC-grafted Cellulose | Staphylococcus aureus | Antibacterial Activity | 99% | [18] |
| TDTMABr-grafted Cellulose | Staphylococcus aureus | Inhibition Rate | 100% | [19] |
| TDTMABr-grafted Cellulose | Candida albicans | Inhibition Rate | 100% |[19] |
Note: METAC = (2-methacryloyloxyethyl) trimethylammonium chloride; TDTMABr = tetradecyl-trimethyl-ammonium bromide. Data are representative of the high antimicrobial efficacy of polymers bearing quaternary ammonium compounds.
Visualizations
The following diagrams illustrate key workflows and mechanisms described in this document.
Caption: General workflow for "grafting-from" polymerization.
Caption: Simplified "grafting-from" polymerization mechanism.
Caption: Mechanism of contact-killing antimicrobial action.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Review on various activator-assisted polymer grafting techniques for smart drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RAFT-mediated synthesis of cationic poly[(ar-vinylbenzyl)trimethylammonium chloride] brushes for quantitative DNA immobilization | AVESİS [avesis.gazi.edu.tr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]
- 16. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Antimicrobial Activity of Cellulose Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copolymerization of (Vinylbenzyl)trimethylammonium chloride (VBTAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of (Vinylbenzyl)trimethylammonium chloride (VBTAC), a cationic monomer, with various comonomers. This document details the synthesis, characterization, and application of these copolymers in diverse fields, with a particular focus on biomedical applications such as antimicrobial materials, drug delivery, and gene therapy.
Introduction to VBTAC Copolymerization
This compound (VBTAC) is a quaternary ammonium (B1175870) salt containing a polymerizable vinyl group. Its cationic nature imparts unique properties to the resulting copolymers, making them suitable for a wide range of applications. Copolymerization of VBTAC with other monomers allows for the tuning of physicochemical properties such as hydrophilicity, charge density, and responsiveness to external stimuli. Common comonomers include styrene (B11656) for hydrophobicity, methyl methacrylate (B99206) for mechanical strength, N-isopropylacrylamide for thermo-responsiveness, and acrylic acid for pH-responsiveness and hydrophilicity.
The synthesis of VBTAC copolymers can be achieved through various polymerization techniques, including free radical polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods offer varying degrees of control over the polymer architecture, molecular weight, and polydispersity.
Applications of VBTAC Copolymers
Antimicrobial Materials
The cationic nature of the quaternary ammonium groups in VBTAC-containing copolymers allows them to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. This makes them effective antimicrobial agents.
Workflow for Evaluating Antimicrobial Efficacy:
Caption: Workflow for Synthesis and Antimicrobial Evaluation of VBTAC Copolymers.
Quantitative Data: Antimicrobial Activity
| Copolymer System | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Poly(styrene-co-VBC)-DMAP | E. coli | > 1000 µg/mL (% reduction of 50.7%) | [1] |
| Poly(styrene-co-VBC)-DMAP | S. aureus | > 1000 µg/mL (% reduction of 13.3%) | [1] |
| Quaternized Poly(styrene ethylene (B1197577) butylene polystyrene) | E. coli | 125 µg/mL | [2] |
| Quaternized Poly(styrene ethylene butylene polystyrene) | S. aureus | 62.5 µg/mL | [2] |
Drug Delivery Systems
VBTAC copolymers can be designed to form nanoparticles or hydrogels for the encapsulation and controlled release of therapeutic agents. The cationic charges can facilitate interaction with negatively charged drugs or be shielded by a hydrophilic block (e.g., PEG) to create stealth nanoparticles. Thermo-responsive comonomers like N-isopropylacrylamide (NIPAAm) allow for temperature-triggered drug release.
Logical Relationship for Stimuli-Responsive Drug Delivery:
Caption: Stimuli-Responsive Drug Release Mechanism from a VBTAC-NIPAAm Copolymer.
Quantitative Data: Drug Loading and Release
| Copolymer System | Drug | Drug Loading Capacity (wt%) | Release Profile | Reference |
| Poloxamer 407 Hydrogel | Doxorubicin | Not specified | ~35% release in 8h, 100% in 120h | [3] |
| PLA-PEG-PLA/PEI Nanoparticles | Plasmid DNA | Not specified | Controlled release | [4] |
| PVA/Poly(MA-co-NIPAAm) Microgels | Doxorubicin | Not specified | Release enhanced above VPTT | [5] |
Gene Delivery Vectors
The cationic nature of VBTAC copolymers enables them to electrostatically interact with and condense negatively charged nucleic acids (DNA, siRNA) into polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells. The incorporation of hydrophilic and biocompatible blocks, such as poly(ethylene glycol) (PEG), can shield the positive charge, reduce cytotoxicity, and improve circulation time in vivo.
Workflow for Gene Delivery and Transfection:
Caption: Process of Gene Delivery using VBTAC-based Copolymers.
Quantitative Data: Gene Transfection Efficiency
| Copolymer System | Cell Line | Transfection Efficiency (%) | Reference |
| PLA-PEG-PLA/PEI/DNA | MCF-7 | ~43% | [4] |
| PEI/DNA (Control) | MCF-7 | ~17% | [4] |
| PACE-PEG (0.05%)/pDNA | HeLa | Increased vs. non-PEGylated | [6] |
Experimental Protocols
General Considerations for Polymerization
-
Monomer Purification: VBTAC is typically used as received. Other monomers like styrene and methyl methacrylate should be passed through a column of basic alumina (B75360) to remove inhibitors.
-
Initiator: Azobisisobutyronitrile (AIBN) is a common initiator for free radical polymerization.
-
Solvent: A variety of solvents can be used, including toluene, chlorobenzene, and dimethylformamide (DMF), depending on the solubility of the monomers and the resulting copolymer.[1]
-
Inert Atmosphere: Polymerizations are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.
Protocol 1: Free Radical Copolymerization of VBTAC with Styrene
This protocol is adapted from the copolymerization of styrene and 4-vinylbenzyl chloride.[1]
Materials:
-
This compound (VBTAC)
-
Styrene
-
Azobisisobutyronitrile (AIBN)
-
Chlorobenzene (or other suitable solvent)
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of VBTAC and styrene in chlorobenzene.
-
Add AIBN (typically 1-2 mol% with respect to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 60-80°C.
-
Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).
-
Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at 40-60°C to a constant weight.
Protocol 2: Atom Transfer Radical Polymerization (ATRP) of VBTAC with Methyl Methacrylate (MMA)
This protocol is a general procedure for ATRP of vinyl monomers and can be adapted for VBTAC and MMA.
Materials:
-
VBTAC
-
Methyl Methacrylate (MMA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (or other suitable solvent)
-
Methanol
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by cycling between vacuum and nitrogen three times.
-
In a separate flask, prepare a solution of VBTAC, MMA, EBiB, and PMDETA in anisole.
-
Degas the monomer/initiator/ligand solution by bubbling with nitrogen for at least 30 minutes.
-
Transfer the degassed solution to the Schlenk flask containing CuBr via a nitrogen-purged syringe.
-
Place the flask in a preheated oil bath at 60-90°C and stir.
-
Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by cooling and exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the copolymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.
Protocol 3: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of VBTAC with N-isopropylacrylamide (NIPAAm)
This protocol is a general procedure for RAFT polymerization and can be adapted for VBTAC and NIPAAm.
Materials:
-
VBTAC
-
N-isopropylacrylamide (NIPAAm)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (chain transfer agent, CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (or other suitable solvent)
-
Diethyl ether
Procedure:
-
In a Schlenk tube, dissolve VBTAC, NIPAAm, the CTA, and AIBN in 1,4-dioxane. The molar ratio of monomer:CTA:initiator should be carefully chosen to control the molecular weight.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
Backfill the tube with nitrogen and place it in a preheated oil bath at 60-70°C.
-
Allow the polymerization to proceed for the desired time.
-
Stop the reaction by immersing the tube in an ice bath and exposing the contents to air.
-
Precipitate the copolymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation, wash with fresh diethyl ether, and dry under vacuum.
Characterization of VBTAC Copolymers
Workflow for Copolymer Characterization:
Caption: Standard Characterization Techniques for VBTAC Copolymers.
-
¹H NMR Spectroscopy: Used to confirm the incorporation of both monomers into the copolymer chain and to determine the copolymer composition by comparing the integration of characteristic peaks from each monomer unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer, confirming the presence of characteristic bands from both VBTAC and the comonomer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.
Reactivity Ratios
The reactivity ratios (r1 and r2) of two comonomers describe their relative reactivity toward the propagating radical chain ends. This information is crucial for predicting the copolymer composition and microstructure.
Quantitative Data: Monomer Reactivity Ratios
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Conditions | Reference |
| Styrene | Methyl Methacrylate | 0.45 | 0.38 | Free Radical, 70°C, Benzene | |
| Vinylbenzyl chloride | Styrene | ~2.0 (rVBC/rSt) | - | - | |
| N-Cyclohexylmaleimide | Styrene | 0.046 | 0.127 | ATRP, 110°C, Anisole | [7] |
| Methyl Methacrylate | 2-Methylbenzyl Methacrylate | 0.77 | 1.03 | Free Radical, 60°C, 1,4-dioxane | [8] |
Note: The provided reactivity ratios are for similar systems and should be used as an estimate. For precise control over copolymer composition, it is recommended to determine the reactivity ratios for the specific VBTAC-comonomer pair under the desired polymerization conditions.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. Temperature-sensitive poly(vinyl alcohol)/poly(methacrylate-co-N-isopropyl acrylamide) microgels for doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation of Poly(amine-co-ester) Polyplexes for Tunable Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
Topic: Characterizing Molecular Weight of Poly(vinylbenzyl trimethylammonium chloride) - Poly(VBTAC) by GPC/SEC
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinylbenzyl trimethylammonium chloride), or poly(VBTAC), is a strong cationic polyelectrolyte with a wide range of applications in drug delivery, gene therapy, and biomaterials due to its ability to interact with negatively charged molecules like DNA, RNA, and certain proteins. The molecular weight (MW) and molecular weight distribution (MWD) of poly(VBTAC) are critical quality attributes that directly influence its efficacy, safety, and physical properties. Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a powerful technique for determining these parameters.[1][2]
However, the cationic nature of poly(VBTAC) presents a significant challenge for standard GPC/SEC analysis. Strong electrostatic interactions can occur between the positively charged polymer and residual anionic sites on the column's stationary phase, leading to delayed elution, peak tailing, and inaccurate MW determination.[3] This application note provides a detailed protocol for the successful characterization of poly(VBTAC) by GPC/SEC through the suppression of these unwanted ionic interactions.
Principle of GPC/SEC for Cationic Polymers
GPC/SEC separates molecules based on their hydrodynamic volume in solution.[2] The separation occurs as the polymer solution passes through a column packed with porous particles. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later.
For cationic polyelectrolytes like poly(VBTAC), the analysis must be performed in an aqueous mobile phase with a sufficiently high salt concentration.[4] The salt ions shield the electrostatic charges on both the polymer chain and the column packing material. This minimizes ionic interactions, prevents the "polyelectrolyte effect" (coil expansion due to intramolecular charge repulsion), and ensures that separation occurs purely based on size exclusion.[4] The pH of the mobile phase is another critical parameter that must be controlled to ensure consistent ionization of the polymer.[4]
Experimental Protocol
This protocol provides a robust method for the GPC/SEC analysis of poly(VBTAC).
1. Materials and Equipment
-
GPC/SEC System: An Agilent 1260 Infinity II GPC/SEC System or equivalent, equipped with an isocratic pump, autosampler, column thermostat, and a differential Refractive Index Detector (RID).
-
Columns: Two Agilent PL aquagel-OH MIXED-M columns (8 µm, 300 x 7.5 mm) in series, preceded by a PL aquagel-OH guard column (8 µm, 50 x 7.5 mm). These columns are suitable for the analysis of water-soluble polymers.[2]
-
Calibration Standards: Polyethylene oxide (PEO) or Pullulan narrow molecular weight standards are recommended for calibrating aqueous GPC/SEC systems.[5] Agilent EasiVial or equivalent pre-weighed standards can simplify preparation.[6]
-
Reagents:
-
Poly(VBTAC) sample(s)
-
Sodium Nitrate (NaNO₃), analytical grade
-
Sodium Phosphate Monobasic (NaH₂PO₄), analytical grade
-
Deionized (DI) water, 18.2 MΩ·cm
-
-
Labware: Volumetric flasks, analytical balance, magnetic stirrer and stir bars, 0.2 µm syringe filters (e.g., hydrophilic PTFE).
2. Reagent Preparation
-
Mobile Phase (Eluent): 0.2 M NaNO₃ with 0.01 M NaH₂PO₄, pH adjusted to 7.0.
-
Weigh 17.00 g of NaNO₃ and 1.20 g of NaH₂PO₄.
-
Dissolve in approximately 900 mL of DI water.
-
Adjust the pH to 7.0 using small additions of 1 M NaOH.
-
Bring the final volume to 1.0 L with DI water.
-
Filter the mobile phase through a 0.45 µm filter before use and degas thoroughly. The addition of salt is crucial to eliminate ionic interactions.[7][8]
-
-
Calibration Standard Solutions:
-
Prepare a stock solution for each narrow PEO standard at a concentration of approximately 1-2 mg/mL in the mobile phase.[9]
-
For multi-point calibration, it is common to create mixtures of 3-4 standards with distinct molecular weights that do not overlap.
-
-
Poly(VBTAC) Sample Solutions:
-
Accurately weigh 5-10 mg of the poly(VBTAC) sample.
-
Dissolve the sample in the mobile phase to a final concentration of 2.0 mg/mL.[9]
-
Allow the solution to dissolve completely, which may take several hours or overnight with gentle stirring.[9] Avoid sonication, as it can cause shear degradation of high molecular weight polymers.
-
Before injection, filter the sample solution through a 0.2 µm syringe filter to remove any particulates.[9]
-
3. GPC/SEC System and Operating Conditions
The following table summarizes the recommended instrumental parameters.
| Parameter | Recommended Condition |
| Columns | 2 x PL aquagel-OH MIXED-M (8 µm, 300 x 7.5 mm) + Guard Column |
| Mobile Phase | 0.2 M NaNO₃, 0.01 M NaH₂PO₄, pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| Detector Temp. | 35 °C |
| Injection Volume | 100 µL |
| Run Time | 30 minutes |
4. Data Acquisition and Analysis
-
System Equilibration: Purge the pump and allow the mobile phase to circulate through the system until a stable baseline is achieved on the RID.
-
Calibration: Inject the prepared PEO calibration standards, starting from the highest molecular weight.
-
Calibration Curve: Using the GPC/SEC software, generate a calibration curve by plotting the logarithm of the peak molecular weight (Mp) of each standard against its elution volume. A third-order polynomial fit is typically used.
-
Sample Analysis: Inject the filtered poly(VBTAC) sample solutions.
-
Molecular Weight Calculation: The software integrates the chromatogram of the poly(VBTAC) sample and uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn). The results will be reported as "PEO-equivalent" molecular weights.
Data Presentation
Quantitative results from the GPC/SEC analysis of different poly(VBTAC) batches can be summarized for easy comparison.
Table 1: Molecular Weight Data for Poly(VBTAC) Samples (Illustrative)
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| pVBTAC-Batch-1 | 45,500 | 89,200 | 1.96 |
| pVBTAC-Batch-2 | 52,100 | 115,600 | 2.22 |
| pVBTAC-Batch-3 | 28,300 | 49,800 | 1.76 |
Note: The data presented are illustrative PEO-equivalent molecular weights.
Mandatory Visualizations
Diagrams help visualize the experimental process and the significance of the results.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. (Vinylbenzyl)trimethylammonium chloride | 26616-35-3 | Benchchem [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Troubleshooting & Optimization
Technical Support Center: Vinylbenzyl Monomer Polymerization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with vinylbenzyl monomers, particularly vinylbenzyl chloride (VBC).
Frequently Asked Questions (FAQs)
Q1: My vinylbenzyl chloride (VBC) monomer is yellowing and has become viscous during storage. What is happening and is it still usable?
A1: Yellowing and increased viscosity are classic signs of spontaneous polymerization and degradation. VBC is a highly reactive monomer due to the presence of both a polymerizable vinyl group and a reactive benzyl (B1604629) chloride group.[1][2] Spontaneous polymerization can be initiated by exposure to heat, light, or peroxides.[1] The monomer is also sensitive to moisture, which can lead to the formation of hydrochloric acid (HCl), a potential catalyst for side reactions.[1]
-
Troubleshooting:
-
Check Storage Conditions: VBC should be stored in a cool (2-8°C is often recommended), dark, and dry place, away from ignition sources.[1][3] The container should be tightly sealed.
-
Assess Usability: Mildly yellowed monomer may still be usable after purification to remove the inhibitor and any oligomers. However, if the monomer is significantly viscous or has solidified, it is no longer suitable for controlled polymerization and should be disposed of according to safety protocols.
-
Q2: How can I prevent premature polymerization of my VBC monomer before I start my experiment?
A2: Preventing premature polymerization relies on proper storage and handling, as well as the use of inhibitors. Commercial VBC is typically supplied with an inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), to prevent spontaneous polymerization during transport and storage.[3][4]
-
Key Prevention Steps:
-
Maintain Proper Storage: Store the monomer at recommended refrigerated temperatures and protect it from light.
-
Ensure Inhibitor Presence: Do not remove the inhibitor until immediately before use.
-
Avoid High Temperatures: When preparing for a reaction, avoid unnecessarily heating the monomer.
-
Use Inert Atmosphere: While not always necessary for storage, handling the monomer under an inert atmosphere (like nitrogen or argon) can prevent peroxide formation, which can initiate polymerization. However, note that some inhibitors require oxygen to function effectively.
-
Q3: Why is my polymerization resulting in an insoluble polymer, even when I'm not using a crosslinking agent?
A3: Insoluble polymer formation (gelation) in VBC polymerization is a common issue caused by crosslinking side reactions. The benzylic chloride group is susceptible to various reactions that can link polymer chains together.
-
Potential Causes of Crosslinking:
-
Friedel-Crafts Alkylation: The benzylic chloride on one polymer chain can react with the aromatic ring of another polymer chain, especially in the presence of Lewis acid catalysts or even trace amounts of acid.
-
Transfer Reactions: Chain transfer to the polymer can lead to branching and, eventually, crosslinking.[5]
-
High Temperature: Higher reaction temperatures can promote these side reactions.
-
-
Troubleshooting Workflow for Insoluble Polymer:
Caption: Troubleshooting workflow for gel formation in VBC polymerization.
Q4: My GPC results show a broad or multimodal molecular weight distribution. What are the likely causes?
A4: A broad or multimodal polydispersity index (PDI) suggests a lack of control over the polymerization, which can stem from several side reactions or non-ideal conditions.
-
Common Causes:
-
Chain Transfer: Reactions that terminate one growing chain and initiate another lead to a broader distribution of chain lengths. The benzylic chloride moiety itself can be a site for chain transfer.
-
Slow Initiation: If the initiator decomposes too slowly relative to propagation, new chains will be formed throughout the reaction, broadening the PDI.
-
Thermal Self-Initiation: VBC can undergo thermal autoinitiation, creating a separate population of polymer chains not controlled by the intended initiator.[6] This is more significant at higher temperatures.
-
Impurities: Impurities in the monomer or solvent can act as retarders or alternative initiators.[7][8][9]
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Polymerization fails to initiate or is significantly retarded. | 1. Inhibitor Presence: The polymerization inhibitor was not removed from the monomer.[4] 2. Oxygen Inhibition: For radical polymerizations, dissolved oxygen can scavenge radicals. 3. Impurity Retardation: Impurities in the monomer or solvent are interfering. | 1. Remove Inhibitor: Pass the monomer through a column of basic alumina (B75360) or perform a mild alkaline wash immediately before use.[10] 2. Degas System: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (N₂ or Ar). 3. Purify Reagents: Distill the monomer and solvent if necessary. |
| Reaction is uncontrollably fast and exothermic. | 1. Excess Initiator: Too much initiator was added. 2. High Temperature: The reaction temperature is too high, leading to rapid initiator decomposition and thermal polymerization. 3. Lack of Solvent: Polymerization is being run at a very high monomer concentration (bulk polymerization). | 1. Recalculate Initiator Concentration: Carefully check and reduce the initiator-to-monomer ratio. 2. Lower Temperature: Reduce the reaction temperature and ensure the cooling system (e.g., ice bath) is adequate. 3. Use Solvent: Dilute the monomer with an appropriate solvent to help dissipate heat. |
| Low polymer yield or low monomer conversion. | 1. Insufficient Initiator/Time/Temp: The reaction may not have had enough initiator, or was not run long enough or at a high enough temperature. 2. Retardation: As mentioned above, impurities or oxygen can slow or stop the reaction.[7] | 1. Optimize Conditions: Systematically increase initiator concentration, reaction time, or temperature. 2. Purify and Degas: Ensure all components are pure and the system is free of oxygen. |
| Polymer properties (e.g., solubility) change over time after synthesis. | 1. Post-Polymerization Crosslinking: The reactive benzyl chloride groups can continue to react slowly during storage, especially if exposed to light or heat. | 1. Stabilize Polymer: After purification, store the dry polymer in a cool, dark place. 2. Functionalize Immediately: If the benzyl chloride group is intended for post-polymerization modification, perform the subsequent reaction as soon as possible after synthesis. |
Key Side Reaction Pathways
The bifunctional nature of vinylbenzyl monomers makes them prone to side reactions that can affect polymerization control, molecular weight distribution, and final material properties.
Caption: Relationship between desired polymerization and common side reactions.
Experimental Protocols
Protocol 1: Inhibitor Removal from Vinylbenzyl Chloride
This protocol is for removing the 4-tert-butylcatechol (TBC) inhibitor prior to polymerization.
Materials:
-
Vinylbenzyl chloride (VBC) monomer
-
Basic alumina (activated, Brockmann I)
-
Glass chromatography column or a simple glass funnel with a glass frit
-
Collection flask
-
Anhydrous solvent for elution (optional, e.g., dichloromethane)
Procedure:
-
Set up the chromatography column in a fume hood.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Fill the column approximately halfway with basic alumina. The amount will depend on the quantity of monomer to be purified (a rule of thumb is a 5-10 fold weight excess of alumina to TBC).
-
Gently tap the column to pack the alumina.
-
Carefully pour the VBC monomer directly onto the top of the alumina bed.
-
Allow the monomer to percolate through the alumina under gravity. The inhibitor will be adsorbed by the stationary phase.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
(Optional) If the monomer is viscous, it can be diluted in a minimal amount of dry, inert solvent to facilitate passage through the column. The solvent must be removed under reduced pressure before polymerization.
-
Crucially, use the purified monomer immediately. Without the inhibitor, the monomer is highly susceptible to spontaneous polymerization.
Protocol 2: General Procedure for Free Radical Polymerization of VBC
This is a representative protocol for a solution-based free radical polymerization.
Materials:
-
Purified vinylbenzyl chloride (from Protocol 1)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane, or Tetrahydrofuran - THF)[10]
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Precipitation solvent (e.g., Methanol, Hexanes)
-
Vacuum filtration setup
Procedure:
-
In a Schlenk flask, dissolve the desired amount of initiator (e.g., AIBN) in the chosen solvent.
-
Add the freshly purified VBC monomer to the flask. A typical monomer concentration is 1-2 M.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-70°C for AIBN).[10]
-
Allow the polymerization to proceed with vigorous stirring for the desired time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the white, fibrous polymer precipitate by vacuum filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer or initiator.
-
Dry the final polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. The polymer should be stored in a cool, dark place.[11]
References
- 1. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 2. 4-Vinylbenzyl chloride - Wikipedia [en.wikipedia.org]
- 3. 4-乙烯基苄氯 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The synthesis of well-defined poly(vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition and retardation of vinyl polymerization. | Semantic Scholar [semanticscholar.org]
- 9. Inhibition and retardation of vinyl polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukm.my [ukm.my]
- 11. polymersource.ca [polymersource.ca]
Technical Support Center: Optimizing Catalyst Concentration for ATRP of Cationic Monomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Atom Transfer Radical Polymerization (ATRP) of cationic monomers.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst concentration range for the ATRP of cationic monomers?
A1: The optimal catalyst concentration is highly dependent on the specific monomer, solvent, temperature, and desired polymer characteristics. However, for conventional ATRP, the molar ratio of catalyst to initiator typically ranges from 0.1:1 to 1:1.[1] For more advanced techniques like Activators Re-generated by Electron Transfer (ARGET) ATRP or Initiators for Continuous Activator Regeneration (ICAR) ATRP, the catalyst concentration can be significantly reduced to parts per million (ppm) levels, often in the range of 10 to 500 ppm relative to the monomer.[2][3][4]
Q2: How does catalyst concentration affect the polymerization of cationic monomers?
A2: Catalyst concentration directly influences the polymerization rate, the degree of control over molecular weight, and the polydispersity index (PDI).
-
Higher Catalyst Concentration: Generally leads to a faster polymerization rate. However, excessively high concentrations can lead to a loss of control, resulting in a broad PDI and potential side reactions.
-
Lower Catalyst Concentration: Slows down the polymerization rate. While this can improve control and lead to narrower PDIs, very low concentrations may result in incomplete monomer conversion due to the irreversible termination of propagating radicals.[3] Techniques like ARGET and ICAR ATRP are designed to overcome this by continuously regenerating the active catalyst species.[2][4]
Q3: Why is my polymerization of a cationic monomer showing poor control (high PDI)?
A3: Poor control in the ATRP of cationic monomers can stem from several factors related to the catalyst:
-
Inappropriate Catalyst/Ligand System: The choice of ligand is crucial. Some ligands may form less stable complexes with the copper catalyst in the presence of polar cationic monomers, leading to a loss of equilibrium and poor control.
-
Insufficient Deactivator Concentration: A key to controlled polymerization is maintaining a sufficient concentration of the deactivator (Cu(II) species). If the deactivator concentration is too low, the rate of deactivation will be slow compared to propagation, leading to a higher concentration of active radicals and increased termination reactions.
-
Solvent Effects: The polarity of the solvent can significantly affect the ATRP equilibrium constant.[5] In polar solvents, often used for cationic monomers, the equilibrium may shift, requiring adjustments to the catalyst concentration or the addition of excess deactivator.
Q4: My polymerization is very slow or stalls completely. What could be the cause?
A4: A slow or stalled polymerization can be attributed to:
-
Low Catalyst Concentration: The concentration of the active Cu(I) species may be too low to maintain a sufficient rate of activation.
-
Catalyst Inhibition: Cationic monomers, particularly those with acidic protons, can potentially protonate the ligand, thereby destabilizing the catalyst complex and inhibiting the polymerization.[5]
-
Oxygen Contamination: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, effectively halting the polymerization. Thorough deoxygenation of the reaction mixture is critical.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity (PDI > 1.5) | 1. Catalyst concentration is too high, leading to a high initiation rate and termination. 2. Insufficient deactivator (Cu(II)) concentration. 3. Inappropriate ligand for the cationic monomer. | 1. Decrease the catalyst-to-initiator ratio. 2. Add a small amount of Cu(II)Br₂ at the beginning of the reaction. 3. Screen different ligands (e.g., TPMA, Me₆TREN) to find one that forms a stable and active catalyst complex.[2] |
| Low Monomer Conversion | 1. Catalyst concentration is too low. 2. Presence of oxygen or other inhibitors. 3. Catalyst deactivation by the monomer or impurities. | 1. Increase the catalyst concentration or switch to a more active catalyst system. 2. Ensure rigorous deoxygenation of all reagents and the reaction vessel. 3. Purify the monomer and solvent before use. Consider using a protecting group strategy for sensitive monomers. |
| Bimodal or Tailing GPC Trace | 1. Slow initiation from the initiator compared to propagation. 2. Chain transfer or termination reactions. | 1. Ensure the initiator is sufficiently reactive for the chosen monomer and catalyst system. 2. Optimize the catalyst concentration; too high or too low can sometimes promote side reactions. Lowering the temperature may also help. |
| Inconsistent Polymerization Rates | 1. Poor temperature control. 2. Heterogeneous reaction mixture (catalyst not fully dissolved). | 1. Use a thermostatically controlled reaction setup. 2. Choose a solvent system in which all components, including the catalyst complex, are fully soluble. |
Quantitative Data Summary
Table 1: Catalyst Concentration in ARGET ATRP of Various Monomers
| Monomer | Catalyst | Ligand | [Catalyst]:[Initiator] Ratio | PDI | Reference |
| 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) | CuBr₂ | TPMA | 0.05 - 0.062 | < 1.5 | [6] |
| 2-(Diethylamino)ethyl methacrylate (DEAEMA) | CuBr₂ | TPMA | Optimized range, specific values not stated | < 1.5 | [6] |
| Oligo(ethylene glycol) methacrylate | CuBr₂ | TPMA | 0.05 - 0.062 | < 1.3 | [6] |
Table 2: Low-Concentration ATRP Techniques
| ATRP Method | Typical Catalyst Concentration (vs. Monomer) | Key Feature | Reference |
| ARGET ATRP | As low as 50 ppm | Uses a reducing agent to regenerate the Cu(I) activator. | [2] |
| ICAR ATRP | 10 - 50 ppm | Uses a conventional radical initiator to continuously regenerate the Cu(I) activator. | [2][4] |
| PhotoATRP | As low as 10 ppb (photocatalyst) with 50 ppm Cu catalyst | Uses light to regenerate the activator. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Concentration in ARGET ATRP of a Cationic Monomer
-
Reagent Preparation:
-
The cationic monomer is passed through a column of basic alumina (B75360) to remove the inhibitor.
-
The solvent (e.g., DMSO, water, or a mixture) is deoxygenated by bubbling with nitrogen or argon for at least 30 minutes.
-
Stock solutions of the initiator (e.g., ethyl α-bromoisobutyrate), CuBr₂, ligand (e.g., TPMA), and reducing agent (e.g., tin(II) 2-ethylhexanoate) are prepared in the deoxygenated solvent.
-
-
Reaction Setup:
-
A series of reaction vials are charged with a magnetic stir bar.
-
The desired amount of cationic monomer is added to each vial.
-
The initiator solution is added to each vial to target a specific degree of polymerization.
-
Varying amounts of the CuBr₂ and ligand stock solutions are added to each vial to achieve a range of catalyst concentrations (e.g., from 0.01 to 0.2 equivalents relative to the initiator). The ligand-to-copper ratio is typically kept constant (e.g., 1:1 or 2:1).
-
The vials are sealed with rubber septa and purged with nitrogen or argon for 15 minutes.
-
-
Polymerization:
-
The reducing agent solution is injected into each vial to initiate the polymerization.
-
The reactions are placed in a preheated oil bath at the desired temperature and stirred.
-
Samples are taken at regular intervals via a deoxygenated syringe to monitor monomer conversion by ¹H NMR or GC.
-
-
Analysis:
-
The polymerizations are stopped by exposing the reaction mixture to air.
-
The polymer is purified by dialysis against a suitable solvent or by precipitation.
-
The molecular weight and PDI are determined by Gel Permeation Chromatography (GPC).
-
The optimal catalyst concentration is identified as the one that provides a controlled polymerization (linear first-order kinetics, molecular weight evolution with conversion, and low PDI) at an acceptable rate.
-
Visualizations
Caption: Experimental workflow for optimizing ATRP catalyst concentration.
Caption: Troubleshooting logic for common ATRP issues.
References
- 1. Highly active copper-based catalyst for atom transfer radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATRP with ppb Concentrations of Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Automated ARGET ATRP Accelerates Catalyst Optimization for the Synthesis of Thiol-Functionalized Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Purification of Poly(vinylbenzyltrimethylammonium chloride)
Welcome to the technical support center for the purification of poly(vinylbenzyltrimethylammonium chloride) (PVBTMAC). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the post-synthesis purification of this cationic polymer.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude poly(vinylbenzyltrimethylammonium chloride) (PVBTMAC) sample after synthesis?
A1: Common impurities can include:
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Unreacted Monomers: Residual vinylbenzyltrimethylammonium chloride or vinylbenzyl chloride monomers.
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Initiator Fragments: Remnants from the polymerization initiator (e.g., from azobisisobutyronitrile (AIBN) or persulfates).
-
Solvents: Residual solvents used during polymerization (e.g., water, alcohols, or organic solvents).
-
Low Molecular Weight Oligomers: Short polymer chains that may have different properties than the desired high molecular weight polymer.
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By-products: Formed during the synthesis, for instance, from side reactions.
Q2: What are the most common methods for purifying PVBTMAC?
A2: The two most common and effective methods for purifying PVBTMAC are precipitation and dialysis (or ultrafiltration). The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity of the polymer.
Q3: How can I assess the purity of my PVBTMAC sample after purification?
A3: Several analytical techniques can be used to assess the purity of your polymer:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is a powerful technique to check for the presence of residual monomers. The characteristic vinyl peaks of the monomer will be absent in the spectrum of the purified polymer.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of residual monomer in the polymer sample.[4][5][6][7][8]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and polydispersity index (PDI) of the polymer. A narrow PDI is often indicative of a more uniform and pure polymer sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the chemical structure of the polymer and the absence of certain impurities by comparing the spectrum of the purified sample to a reference spectrum.
Troubleshooting Guides
Purification by Precipitation
This method involves dissolving the crude polymer in a "good" solvent and then adding this solution to a "non-solvent" to cause the polymer to precipitate out, leaving the impurities dissolved in the solvent/non-solvent mixture.
Problem 1: The polymer "oils out" instead of precipitating as a solid.
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Cause: The polymer is still partially soluble in the non-solvent, or the concentration of the polymer solution is too high.
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Solution:
-
Try cooling the non-solvent before adding the polymer solution.
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Use a larger volume of the non-solvent.
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Add the polymer solution more slowly to the non-solvent with vigorous stirring.
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Consider a different non-solvent. For PVBTMAC, which is water-soluble, polar organic solvents like acetone (B3395972) or methanol (B129727) can be effective non-solvents.
-
Problem 2: The precipitate is very fine and difficult to filter.
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Cause: The precipitation process is happening too quickly.
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Solution:
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Add the polymer solution to the non-solvent at a slower rate.
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Stir the mixture less vigorously after the initial precipitation to allow the particles to agglomerate.
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Allow the precipitate to settle overnight before attempting filtration.
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Use centrifugation instead of filtration to collect the precipitate.[9]
-
Problem 3: The NMR spectrum still shows residual monomer after precipitation.
-
Cause: The monomer is trapped within the precipitated polymer, or the washing step was insufficient.
-
Solution:
-
Repeat the precipitation process. Multiple precipitation cycles are often necessary for high purity.[10]
-
Ensure the polymer is fully dissolved before each precipitation.
-
Wash the collected precipitate thoroughly with the non-solvent before drying.
-
Use a more dilute polymer solution for precipitation.[10]
-
Purification by Dialysis/Ultrafiltration
Dialysis is a technique that separates molecules in solution based on differences in their size through a semi-permeable membrane. It is particularly useful for removing small molecules like salts and residual monomers from a polymer solution.[11]
Problem 1: The purification by dialysis is taking a very long time.
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Cause: The membrane pore size may be too small, the concentration gradient is low, or the volume of the external phase (dialysate) is insufficient.
-
Solution:
-
Ensure you are using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) that is significantly smaller than the molecular weight of your polymer but large enough to allow impurities to pass through freely. For a polymer with a molecular weight of, for example, 50 kDa, a membrane with a 10-14 kDa MWCO is a reasonable choice.[12]
-
Increase the frequency of changing the dialysate (the water or buffer outside the dialysis bag) to maintain a high concentration gradient.
-
Gently stir the dialysate to improve diffusion.
-
Consider using ultrafiltration, which is a faster, pressure-driven membrane separation process.[11][12]
-
Problem 2: I am losing a significant amount of my polymer during dialysis.
-
Cause: The MWCO of the dialysis membrane is too large, allowing your polymer to leak out.
-
Solution:
-
Switch to a dialysis membrane with a smaller MWCO.
-
Confirm the molecular weight of your polymer using a technique like GPC to ensure you are selecting the correct membrane.
-
Data Presentation
The efficiency of purification can be quantified by measuring the amount of a specific impurity before and after the purification process. The following table provides a template for recording such data.
| Purification Method | Initial Monomer Content (%) | Final Monomer Content (%) | Polymer Yield (%) | Notes |
| Precipitation (1 cycle) | 5 | 1.5 | 90 | Precipitated from water into acetone. |
| Precipitation (3 cycles) | 5 | <0.1 | 85 | Repeated precipitation significantly improves purity. |
| Dialysis (48 hours) | 5 | 0.5 | 95 | Higher yield but may be less effective for some organic impurities. |
| Ultrafiltration | 5 | 0.2 | 92 | Faster than dialysis with comparable purity.[12] |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification of PVBTMAC by Precipitation
-
Dissolution: Dissolve the crude PVBTMAC in a minimum amount of a suitable solvent (e.g., deionized water) to form a concentrated solution.
-
Precipitation: Slowly add the polymer solution dropwise into a large volume of a vigorously stirred non-solvent (e.g., acetone or methanol). A white precipitate of the polymer should form. The volume of the non-solvent should be at least 10 times the volume of the polymer solution.[10]
-
Isolation: Separate the precipitated polymer from the liquid by filtration or centrifugation.
-
Washing: Wash the collected polymer several times with the non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Check: Analyze the dried polymer using ¹H NMR to confirm the absence of monomer peaks.
-
Repeat if Necessary: For higher purity, redissolve the polymer in the good solvent and repeat the precipitation process.[10]
Protocol 2: Purification of PVBTMAC by Dialysis
-
Dissolution: Dissolve the crude PVBTMAC in a suitable solvent, typically deionized water.
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10-14 kDa if the polymer molecular weight is >50 kDa). Prepare the membrane according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA solutions).
-
Loading: Load the polymer solution into the dialysis tubing and securely close both ends.
-
Dialysis: Immerse the sealed dialysis bag in a large container of deionized water (the dialysate). The volume of the dialysate should be at least 100 times the volume of the polymer solution.
-
Agitation and Water Changes: Gently stir the dialysate. Change the dialysate frequently (e.g., every 4-6 hours for the first 24 hours, then every 12 hours) for 2-3 days to maintain a high concentration gradient and ensure efficient removal of small molecule impurities.[12]
-
Recovery: After dialysis, recover the purified polymer solution from the dialysis bag.
-
Lyophilization: Freeze-dry the polymer solution to obtain the purified polymer as a solid.
Mandatory Visualizations
Caption: Experimental workflows for the purification of PVBTMAC.
Caption: Troubleshooting guide for purification by precipitation.
References
- 1. (p-Vinylbenzyl)trimethylammonium chloride | C12H18ClN | CID 198058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. measurlabs.com [measurlabs.com]
- 5. jps.usm.my [jps.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Study of the Removal Efficiency of Nalidixic Acid by Poly[(4-vinylbenzyl)trimethylammonium Chloride] and N-Alkylated Chitosan through the Ultrafiltration Technique and Its Approximation through Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Inhibiting premature polymerization of (Vinylbenzyl)trimethylammonium chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of (Vinylbenzyl)trimethylammonium chloride (VBTAC) during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (VBTAC), and why is it prone to premature polymerization?
A1: this compound is a quaternary ammonium (B1175870) salt containing a vinyl group. This vinyl group makes the molecule susceptible to free-radical polymerization, a chain reaction that can be initiated by factors such as heat, light (UV), and the presence of radical initiators (e.g., peroxides). Once initiated, individual VBTAC monomers can rapidly link together to form long polymer chains, leading to increased viscosity, gel formation, or complete solidification of the material.
Q2: What are the ideal storage conditions to ensure the stability of VBTAC?
A2: To maximize the shelf life of VBTAC and prevent premature polymerization, it should be stored in a cool, dark, and dry environment.[1][2] It is highly recommended to keep it refrigerated at 2-8°C.[1][2] The container should be tightly sealed to prevent exposure to oxygen and moisture. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a good practice to displace air.
Q3: Are chemical inhibitors used to stabilize VBTAC?
A3: Yes, manufacturers typically add small amounts of inhibitors to VBTAC to prevent spontaneous polymerization during shipping and storage. Common inhibitors for vinyl monomers, like the closely related styrene (B11656), are phenolic compounds such as 4-methoxyphenol (B1676288) (MEHQ) and 4-tert-butylcatechol (B165716) (TBC).[3][4][5] These compounds act as radical scavengers, terminating the polymerization chain reaction.
Q4: How can I tell if my VBTAC has started to polymerize?
A4: The initial signs of polymerization are often a noticeable increase in the viscosity of the VBTAC solution. As the process progresses, the solution may become cloudy or hazy. In more advanced stages, you may observe the formation of soft gels, solid precipitates, or the entire sample may solidify.
Q5: Is it necessary to remove the inhibitor before using VBTAC in my polymerization reaction?
A5: Yes, in most cases, the inhibitor should be removed before initiating a controlled polymerization. The inhibitor will interfere with the desired reaction by scavenging the radicals generated by your initiator, which can lead to induction periods or complete inhibition of your polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of VBTAC.
| Problem | Possible Cause | Recommended Solution |
| Increased Viscosity or Gel Formation in Stored VBTAC | 1. Improper Storage: Exposure to elevated temperatures, light, or air. 2. Inhibitor Depletion: The inhibitor has been consumed over time. | 1. Verify Storage Conditions: Ensure the VBTAC is stored refrigerated (2-8°C) in a dark, tightly sealed container. 2. Assess Usability: Check the solubility of a small sample in the intended reaction solvent. If a significant portion is insoluble, the material has likely polymerized and may not be suitable for use. 3. Consider Purification: If the material is valuable, it may be possible to purify the monomer by dissolving it and filtering off the insoluble polymer. |
| Low or No Yield in Polymerization Reaction | 1. Inhibitor Not Removed: The inhibitor present in the VBTAC is preventing the polymerization reaction from starting. 2. Polymerized Monomer: The starting VBTAC has already partially or fully polymerized, reducing the concentration of active monomer. | 1. Remove the Inhibitor: Follow the experimental protocol for inhibitor removal using a basic alumina (B75360) column. 2. Use Fresh Monomer: If possible, use a fresh batch of VBTAC that has been stored correctly. |
| Inconsistent Polymerization Results | 1. Partial Polymerization of Monomer: Using VBTAC that has partially polymerized can lead to variability in the concentration of active monomer. 2. Incomplete Inhibitor Removal: Residual inhibitor can cause inconsistent initiation and propagation rates. | 1. Purify the Monomer: Always purify the VBTAC by removing the inhibitor immediately before use. 2. Consistent Purification: Ensure the inhibitor removal process is consistent for each batch of polymerization. |
| Rapid, Uncontrolled Polymerization Upon Heating | 1. Absence of Inhibitor: The inhibitor has been removed, and the monomer is heated without the presence of a controlled initiator. 2. Contamination: Presence of contaminants that can act as radical initiators. | 1. Controlled Initiation: Only heat the monomer in the presence of your chosen initiator as part of the planned polymerization procedure. 2. Use Clean Glassware: Ensure all reaction vessels and equipment are thoroughly cleaned to avoid contamination. |
Data Presentation
Inhibitor Concentration and Storage Temperature
The following table provides typical inhibitor concentrations used for stabilizing vinyl monomers like styrene, which can be used as a guideline for VBTAC. It also summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Inhibitor Type | 4-tert-butylcatechol (TBC) or 4-Methoxyphenol (MEHQ) | Effective radical scavengers for vinyl monomers. |
| Typical TBC Concentration | 10 - 15 ppm | Prevents premature polymerization during transport and storage of styrene.[1][4][6] |
| Typical MEHQ Concentration | 50 - 200 ppm | Commonly used concentration for stabilizing acrylic acid and other vinyl monomers.[7] |
| Storage Temperature | 2 - 8 °C (Refrigerated) | Reduces the rate of thermally initiated polymerization and slows inhibitor depletion.[1][2] |
| Maximum Storage Temperature | < 25 °C | Higher temperatures significantly increase the rate of inhibitor depletion.[8] |
Estimated Inhibitor Depletion Rate
The stability of the inhibitor is highly dependent on the storage temperature. The following data for TBC in styrene illustrates this relationship and can be considered an estimate for VBTAC.
| Temperature (°C) | Stabilization Efficiency of 1 ppm TBC (in days) |
| 0 | ~43 |
| 10 | ~28 |
| 20 | ~15 |
| 30 | ~7 |
| 40 | ~2 |
| Data estimated from the "Styrene Monomer: Safe Handling Guide" by Plastics Europe.[3] |
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound using a Basic Alumina Column
This protocol describes the removal of phenolic inhibitors (e.g., TBC, MEHQ) from VBTAC immediately before use in a polymerization reaction. A similar procedure is used for purifying the precursor, 4-vinylbenzyl chloride.[6]
Materials:
-
This compound (VBTAC) containing inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Anhydrous solvent in which VBTAC is soluble (e.g., methanol, ethanol)
-
Clean, dry collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of glass wool or cotton into the bottom of the column to support the stationary phase.
-
In a separate beaker, create a slurry of the basic activated alumina in the chosen anhydrous solvent.
-
Pour the slurry into the column, allowing the alumina to settle and form a packed bed of approximately 10-15 cm in height. Gently tap the column to ensure even packing.
-
Drain the excess solvent until the solvent level is just above the top of the alumina bed. Do not allow the column to run dry.
-
-
Sample Loading and Elution:
-
Dissolve the VBTAC in a minimal amount of the anhydrous solvent.
-
Carefully load the VBTAC solution onto the top of the alumina bed.
-
Open the stopcock and begin to collect the purified VBTAC solution in the clean, dry collection flask.
-
Continuously add fresh anhydrous solvent to the top of the column to elute all the VBTAC. The inhibitor will be adsorbed onto the alumina.
-
-
Post-Purification:
-
The purified VBTAC solution should be used immediately for the polymerization reaction to prevent spontaneous polymerization in the absence of an inhibitor.
-
If the solvent needs to be removed, do so under reduced pressure at a low temperature.
-
Visualizations
Caption: Mechanism of premature polymerization and inhibition.
References
- 1. dmhs.nl [dmhs.nl]
- 2. benchchem.com [benchchem.com]
- 3. plasticseurope.org [plasticseurope.org]
- 4. metrohm.com [metrohm.com]
- 5. nbinno.com [nbinno.com]
- 6. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 7. CN1720213A - Method for reducing MEHQ content in acrylic acid - Google Patents [patents.google.com]
- 8. shell.com [shell.com]
Technical Support Center: RAFT Polymerization of Styrenic Monomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of styrenic monomers.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of a RAFT polymerization of styrene (B11656)?
A1: The reaction mixture typically has a characteristic color, often pink or red, which is due to the thiocarbonylthio moiety of the RAFT agent.[1] The color should persist throughout the polymerization. A change in color, such as turning pale yellow, may indicate degradation of the RAFT agent.[1]
Q2: How can I purify the styrene monomer before polymerization?
A2: It is crucial to remove the inhibitor (typically 4-tert-butylcatechol) from the styrene monomer before use. This can be achieved by passing the monomer through a column of basic alumina (B75360).[2][3]
Q3: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of styrene?
A3: A well-controlled RAFT polymerization of styrene should yield polymers with a narrow molecular weight distribution, characterized by a low polydispersity index (PDI). Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control.[3][4]
Q4: Can I perform RAFT polymerization of styrene in bulk?
A4: Yes, RAFT polymerization of styrene can be carried out in bulk, as well as in various solvents such as toluene (B28343), benzene, acetonitrile, acetone, ethyl acetate, methanol, and DMF.[4][5][6]
Troubleshooting Guide
Problem 1: The polymerization is not initiating or is extremely slow.
-
Possible Cause: Presence of oxygen in the reaction mixture. Oxygen is a radical scavenger and can inhibit the polymerization.[3]
-
Possible Cause: Inefficient initiator for the chosen reaction temperature.
-
Suggested Solution: Ensure the initiator is suitable for the reaction temperature. For instance, azobisisobutyronitrile (AIBN) is commonly used at temperatures between 60-80 °C. If a lower reaction temperature is desired, a lower-temperature initiator should be selected.[3] Styrene polymerization can also be initiated thermally at temperatures between 100 and 120 °C.[5]
-
-
Possible Cause: Inappropriate RAFT agent (Chain Transfer Agent - CTA) for styrenic monomers.
-
Possible Cause: Impurities in the monomer, solvent, or RAFT agent.
-
Suggested Solution: Use purified monomer and high-purity solvents. Ensure the RAFT agent is pure, as impurities like thiols can interfere with the polymerization.[3]
-
Problem 2: The polymerization starts but proceeds very slowly (retardation).
-
Possible Cause: The concentration of the RAFT agent is too high. Aromatic dithioesters, while very active, may cause retardation when used in high concentrations.[9]
-
Suggested Solution: Reduce the concentration of the RAFT agent or choose a different type of RAFT agent, such as a trithiocarbonate (B1256668), which is known to cause less retardation.[9]
-
-
Possible Cause: The chosen RAFT agent has a low transfer constant for styrene.
-
Suggested Solution: Select a RAFT agent with a higher transfer constant for styrenic monomers. Dithiobenzoates generally have very high transfer constants.[9]
-
-
Possible Cause: Low reaction temperature.
-
Suggested Solution: Increase the reaction temperature to enhance the rates of initiator decomposition and propagation. Be aware that excessively high temperatures can lead to side reactions and a loss of control.
-
Problem 3: The resulting polymer has a high polydispersity index (PDI > 1.3).
-
Possible Cause: High polymerization temperature. Elevated temperatures can increase the rate of termination reactions, leading to a broader molecular weight distribution.[3]
-
Suggested Solution: Consider lowering the reaction temperature.
-
-
Possible Cause: Inappropriate RAFT agent with a low transfer constant for styrene.
-
Suggested Solution: Select a RAFT agent with a higher transfer constant suitable for styrenic monomers.
-
-
Possible Cause: Pushing the polymerization to very high conversions.
-
Suggested Solution: At very high conversions, side reactions can become more prevalent, leading to a loss of control and a broader PDI.[3] Consider stopping the reaction at a moderate conversion.
-
-
Possible Cause: Too high an initiator concentration relative to the RAFT agent.
-
Suggested Solution: A high ratio of initiator to RAFT agent can lead to an increased number of dead polymer chains, broadening the PDI. A high ratio of RAFT agent to initiator is generally preferred.[9]
-
Problem 4: The Gel Permeation Chromatography (GPC) trace shows a bimodal or multimodal molecular weight distribution.
-
Possible Cause: A high molecular weight shoulder can appear if the initiator decomposes too quickly before the RAFT equilibrium is established, leading to a fraction of conventionally free-radically polymerized chains.[11]
-
Suggested Solution: Lower the reaction temperature or choose an initiator with a slower decomposition rate at the reaction temperature.
-
-
Possible Cause: A low molecular weight shoulder can result from slow fragmentation of the intermediate radical in the RAFT equilibrium.
-
Suggested Solution: Ensure the chosen RAFT agent has a good leaving group (R-group) that can efficiently re-initiate polymerization.
-
-
Possible Cause: In polymerization-induced self-assembly (PISA), a hydrophilic Z-group on the RAFT agent has been reported to cause bimodal molecular weight distributions.[12]
-
Suggested Solution: If conducting PISA, consider a RAFT agent with a more hydrophobic Z-group.
-
Data Presentation
Table 1: Recommended RAFT Agents for Styrenic Monomers
| RAFT Agent Type | Z-Group | R-Group Suitability | Typical PDI | Notes |
| Dithiobenzoates | Aryl | Good homolytic leaving group | < 1.2 | Very high transfer constants, but may cause retardation at high concentrations and are prone to hydrolysis.[9] |
| Trithiocarbonates | S-Alkyl | Efficient re-initiation | < 1.2 | High transfer constants, more hydrolytically stable than dithiobenzoates, and cause less retardation.[9][13] |
| Dithiocarbamates | NR'₂ | - | > 1.3 | Generally less effective for styrenic monomers (MAMs).[9][10] |
| Xanthates | OR' | - | > 1.3 | Primarily used for less-activated monomers (LAMs). |
Table 2: Typical Reaction Parameters for RAFT Polymerization of Styrene
| Parameter | Typical Range | Notes |
| Temperature | 60 - 120 °C | Lower temperatures can provide better control but slower rates. Thermal initiation of styrene can occur above 100 °C.[3][5] |
| [Monomer]:[CTA] Ratio | 50:1 to 1000:1 | This ratio primarily determines the target molecular weight.[13] |
| [CTA]:[Initiator] Ratio | 5:1 to 10:1 | A higher ratio generally leads to better control and a higher percentage of living chains.[9][14] |
| Solvent | Bulk, Toluene, Dioxane | The choice of solvent can affect the polymerization kinetics.[4][13] |
Experimental Protocols
Detailed Methodology for a Typical RAFT Polymerization of Styrene
This protocol describes a general procedure for the RAFT polymerization of styrene using AIBN as the initiator and a trithiocarbonate RAFT agent.
1. Materials:
-
Styrene (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (or another suitable RAFT agent)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask or ampule
-
Magnetic stirrer
-
Inert gas (high-purity nitrogen or argon)
-
Oil bath
2. Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup:
-
To a Schlenk flask or ampule equipped with a magnetic stir bar, add the desired amounts of the RAFT agent (e.g., CPDT) and the initiator (e.g., AIBN).
-
Add the purified styrene monomer and the solvent. A typical monomer concentration is 1-2 M.
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere.
-
-
Polymerization:
-
After the final thaw, backfill the flask with inert gas.
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified time. The reaction time will depend on the target conversion and molecular weight.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction flask in an ice bath and expose the mixture to air.
-
The polymer can be isolated by precipitating the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Filter the precipitated polymer and dry it in a vacuum oven to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically or by ¹H NMR spectroscopy.
-
Analyze the molecular weight and PDI of the polymer by Gel Permeation Chromatography (GPC).
-
Mandatory Visualizations
Caption: The RAFT polymerization mechanism.
Caption: Troubleshooting workflow for RAFT polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. researchgate.net [researchgate.net]
- 7. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. specificpolymers.com [specificpolymers.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Bimodal nanolatexes prepared via polymerization-induced self-assembly: losing control in a controlled manner - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. RAFT Polymerization of Styrene by γ-Ray Simultaneous Irradiation -Journal of Radiation Industry | Korea Science [koreascience.kr]
- 14. researchgate.net [researchgate.net]
Improving the thermal stability of poly(vinylbenzyltrimethylammonium chloride) resins
Technical Support Center: Poly(vinylbenzyltrimethylammonium chloride) [PVBC] Resins
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to improve the thermal stability of poly(vinylbenzyltrimethylammonium chloride) [PVBC] resins and other related anion exchange materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary signs of thermal degradation in my PVBC resin?
A1: Thermal degradation manifests through several observable changes. The most common indicators include:
-
Loss of Ion Exchange Capacity: This is the most critical consequence. The resin becomes less effective at binding target anions. Over time, thermal stress alters the resin's molecular structure, making it unable to bind with the functional groups of ions.[1][2]
-
Color Change: The resin beads may darken, turning from a pale yellow or white to brown or black.
-
Physical Fragmentation: Resin beads can break down into smaller particles, a condition known as resin breakup.[2] This can lead to increased pressure drop across a column and loss of resin material.
-
Increased "Rinse Down" Time: After regeneration, it may take a longer volume of rinsing to achieve the desired effluent quality, which can indicate degradation of the functional groups.
-
Leaching of Degradation Products: Degraded functional groups can leach from the resin. For example, the Hofmann elimination reaction can produce trimethylamine (B31210) and methanol (B129727) as by-products.[3]
Q2: My PVBC resin is losing capacity much faster than expected, even at moderate temperatures. What are the likely causes?
A2: Accelerated capacity loss is a common issue and can typically be attributed to a few key factors:
-
Ionic Form of the Resin: The resin is significantly less stable in the hydroxide (B78521) (OH⁻) form compared to salt forms like chloride (Cl⁻). The hydroxide ions catalyze the Hofmann elimination reaction, which is the primary degradation pathway for the quaternary ammonium (B1175870) functional groups.[3] If your process involves a high concentration of OH⁻ ions and elevated temperatures, degradation will be accelerated. The general stability order for common ionic forms is: Cl⁻ > HCO₃⁻ > CO₃²⁻ > OH⁻.[3]
-
Presence of Oxidizing Agents: Strong oxidizers like free chlorine, ozone, or peroxides can chemically attack the polymer backbone and the functional groups, leading to irreversible damage that mimics thermal degradation.[2] This damage can occur even at temperatures well below the resin's thermal limit.
-
High Operating Temperatures: While seemingly obvious, it's crucial to adhere to the manufacturer's specified maximum operating temperature. Even short excursions above this limit can cause permanent damage. Standard anion exchange resins are often limited to temperatures around 60-70°C.[4]
-
Resin Type: Different types of anion exchange resins have different thermal stabilities. For styrenic resins, Type 1 resins (like PVBC) are more thermally stable than Type 2 resins. Acrylic resins generally have lower thermal stability than their styrenic counterparts.[3]
Q3: How can I improve the thermal stability of the PVBC resins I am synthesizing or using?
A3: Improving thermal stability involves modifications at either the polymer or process level:
-
Increase the Degree of Crosslinking: The thermal and chemical resistance of a resin is enhanced by increasing the degree of crosslinking.[5] By using a higher percentage of a crosslinking agent like divinylbenzene (B73037) (DVB) during polymerization, you create a more rigid and stable polymer network. This increased rigidity helps protect the functional groups from thermochemical attack. However, be aware that higher crosslinking can decrease the reaction speed due to smaller mesh size and reduced swelling.[5]
-
Control Operating Conditions: Operate the resin in its more stable salt form (e.g., chloride) whenever possible. If the hydroxide form is necessary, minimize the temperature and the duration of exposure.[3] Ensure the feed stream is free of strong oxidizing agents by using pretreatment steps like activated carbon filtration.[1][2]
-
Select Appropriate Materials: If your application demands high temperatures, consider using resins specifically designed for such conditions. While standard PVBC resins have their limits, specialized resins may incorporate more stable linker chemistries or polymer backbones.
Data Presentation: Thermal Stability Parameters
The following tables summarize key quantitative data related to the thermal stability of anion exchange resins.
Table 1: Maximum Operating Temperatures for Anion Exchange Resins
| Resin Type | Ionic Form | Max. Recommended Operating Temp. | Notes |
| Strong Base Anion (Styrenic, Type 1) | OH⁻ | 60°C (140°F) | Stability is lowest in the hydroxide form due to catalysis of Hofmann degradation.[3] |
| Strong Base Anion (Styrenic, Type 1) | Cl⁻ | 80°C (176°F) | The salt form is significantly more stable.[3] |
| Strong Base Anion (Styrenic, Type 2) | OH⁻ | 35°C (95°F) | The alcohol function in the active group weakens the bond to the nitrogen, reducing stability.[3] |
| Strong Base Anion (Styrenic, Type 2) | Cl⁻ | 60°C (140°F) | More stable than the OH⁻ form but still less stable than Type 1 resins.[3] |
Table 2: Thermal Decomposition Data from Thermogravimetric Analysis (TGA)
| Polymer System | Decomposition Onset Temp. | Decomposition Range | Atmosphere |
| Poly(trimethyl(vinylbenzyl)ammonium chloride) | ~230°C | N/A | Inert |
| P(ClVBTA) Modified Polypropylene Membrane | N/A | 220°C - 340°C | N/A |
Experimental Protocols
Protocol: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of polymers by measuring the change in mass of a sample as it is heated.[3]
Objective: To determine the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax) for a PVBC resin sample.
Materials & Equipment:
-
TGA Instrument (e.g., TA Instruments, Mettler Toledo)
-
High-purity nitrogen (or air/oxygen for oxidative studies)
-
Precision microbalance
-
Sample pans (typically aluminum or platinum)
-
PVBC resin sample, dried and ground to a fine powder
-
Spatula
Procedure:
-
Sample Preparation:
-
Dry the PVBC resin sample in a vacuum oven at 40-50°C for 24 hours to remove any residual moisture, which could interfere with the analysis.
-
Grind the dried resin into a fine, homogeneous powder to ensure uniform heat distribution.
-
-
Instrument Setup & Calibration:
-
Turn on the TGA instrument and the gas supply (typically Nitrogen for inert atmosphere analysis).
-
Perform any required calibrations for weight and temperature according to the manufacturer's instructions.
-
Set the nitrogen flow rate to the desired level (e.g., 20-50 mL/min) to purge the furnace and create an inert atmosphere.[4]
-
-
Sample Loading:
-
Tare an empty sample pan on the TGA's microbalance.
-
Carefully place 5-10 mg of the prepared PVBC resin powder into the pan. Record the exact initial mass.
-
Ensure the sample is spread thinly and evenly across the bottom of the pan.
-
-
Running the Experiment:
-
Load the sample pan into the TGA furnace.
-
Program the temperature profile. A typical profile for thermal stability analysis is:
-
Equilibrate: Hold at 30°C for 5 minutes.
-
Ramp: Heat from 30°C to 600°C at a constant rate of 10°C/min.[4]
-
-
Start the experiment. The instrument will continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Once the run is complete, analyze the resulting TGA curve (Mass % vs. Temperature).
-
Tonset (Onset of Decomposition): Determine the temperature at which significant mass loss begins. This is often calculated by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.
-
DTG Curve: Plot the first derivative of the TGA curve (d(Mass %)/dT vs. Temperature). This is the Derivative Thermogravimetry (DTG) curve.
-
Tmax (Temperature of Maximum Degradation Rate): Identify the peak of the DTG curve. This temperature corresponds to the point of the fastest decomposition.
-
Visualizations: Degradation Pathways and Troubleshooting
Degradation Signaling Pathway
Caption: Primary thermal degradation pathways for Type 1 strong base anion resins like PVBC.
Experimental Workflow Diagram
Caption: A troubleshooting workflow for diagnosing performance issues in PVBC resins.
References
- 1. Common Ion Exchange System Problems and How to Fix Them - SAMCO Technologies [samcotech.com]
- 2. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 3. dupont.com [dupont.com]
- 4. 6 Common Ion Exchange System Problems and Troubleshoot - Lautan Air Indonesia [lautanairindonesia.com]
- 5. How does the degree of crosslinking affect the performance of ion exchange resins? - FAQ [lanlangcorp.com]
Technical Support Center: Synthesis of Poly(vinylbenzyltrimethylammonium chloride) - Poly(VBTAC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of poly(vinylbenzyltrimethylammonium chloride) (poly(VBTAC)). Our goal is to help you control the molecular weight distribution and achieve desired polymer characteristics for your specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing poly(VBTAC)?
A1: The most prevalent methods for poly(VBTAC) synthesis are free radical polymerization and controlled radical polymerization techniques.[1] Free radical polymerization is a straightforward method but often results in a broad molecular weight distribution. For more precise control over molecular weight and a narrower polydispersity index (PDI), controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred.[2]
Q2: How can I control the molecular weight of my poly(VBTAC)?
A2: The molecular weight of poly(VBTAC) can be controlled by several factors:
-
Monomer to Initiator Ratio: In conventional free-radical polymerization, a higher initiator concentration leads to the formation of more polymer chains, resulting in a lower average molecular weight.[3]
-
Chain Transfer Agents (CTAs): The addition of a chain transfer agent, such as a thiol, can effectively reduce the average molecular weight of the polymer.[4]
-
RAFT Polymerization: This technique allows for the synthesis of polymers with predetermined molecular weights and low PDI by using a RAFT agent. The molecular weight can be controlled by the molar ratio of the monomer to the RAFT agent.
Q3: What is a typical Polydispersity Index (PDI) for poly(VBTAC) and how can I reduce it?
A3: For poly(VBTAC) synthesized by conventional free radical polymerization, the PDI is typically broad (PDI > 1.5). To achieve a narrow PDI (typically < 1.3), controlled radical polymerization techniques such as RAFT are highly recommended.[2] A high PDI in RAFT polymerization might indicate issues with the purity of reagents, presence of oxygen, or an inappropriate choice of RAFT agent or initiator.
Q4: What are suitable solvents for the polymerization of VBTAC?
A4: The choice of solvent is crucial for the successful polymerization of the ionic liquid monomer VBTAC. Water is often a good solvent for the polymerization of VBTAC.[5] Other polar solvents like dimethylformamide (DMF) can also be used.[5] The solvent can influence the polymerization rate and the final molecular weight of the polymer.
Q5: What are the key characterization techniques for poly(VBTAC)?
A5: The primary techniques for characterizing poly(VBTAC) are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the polymer structure by observing the disappearance of vinyl proton signals and the appearance of the polymer backbone signals.[6]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[7][8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Polymerization not initiating or very low conversion. | 1. Presence of inhibitors in the monomer. 2. Presence of oxygen in the reaction system.[5] 3. Inactive or insufficient initiator. 4. Incorrect reaction temperature. | 1. Purify the VBTAC monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. 2. Deoxygenate the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon) for an extended period.[5] 3. Use a fresh batch of initiator and ensure the correct amount is added. For thermal initiators like AIBN or BPO, ensure the reaction temperature is appropriate for its decomposition. 4. Check the recommended polymerization temperature for your chosen initiator (e.g., 60-80°C for AIBN). |
| High Polydispersity Index (PDI > 1.5) in RAFT polymerization. | 1. Impurities in the monomer, solvent, or RAFT agent. 2. Presence of oxygen. 3. Incorrect ratio of initiator to RAFT agent. 4. Inappropriate RAFT agent for the monomer. | 1. Ensure all reagents are of high purity. 2. Rigorously deoxygenate the system.[5] 3. The initiator concentration should be significantly lower than the RAFT agent concentration. A typical ratio of [CTA]/[Initiator] is between 5 and 10. 4. Use a RAFT agent known to be effective for styrene-based monomers, such as a dithiobenzoate or trithiocarbonate. |
| Uncontrolled and rapid polymerization (runaway reaction). | 1. High concentration of initiator. 2. Insufficient heat dissipation. 3. High monomer concentration (bulk polymerization). | 1. Reduce the initiator concentration.[3] 2. Ensure efficient stirring and use a reaction vessel with adequate heat transfer (e.g., an oil bath with a temperature controller). 3. Consider performing the polymerization in solution to better manage the reaction exotherm. |
| Formation of cross-linked or insoluble polymer. | 1. Presence of difunctional impurities in the monomer. 2. High monomer conversion in free radical polymerization can sometimes lead to branching and cross-linking. | 1. Ensure the purity of the VBTAC monomer. 2. For free radical polymerization, consider stopping the reaction at a moderate conversion (e.g., 50-70%) to avoid side reactions. |
| Broad or multimodal peaks in GPC chromatogram. | 1. Inefficient initiation or chain transfer. 2. Presence of impurities that can act as initiators or chain transfer agents. 3. Bimolecular termination reactions in free radical polymerization. | 1. Optimize initiator and CTA concentrations. 2. Use purified reagents. 3. For a narrow and unimodal molecular weight distribution, employ a controlled polymerization technique like RAFT. |
Quantitative Data Summary
The following tables summarize the expected impact of key reaction parameters on the molecular weight (Mw, Mn) and polydispersity index (PDI) of poly(VBTAC).
Table 1: Effect of Initiator (AIBN) Concentration on Poly(VBTAC) Molecular Weight in Free Radical Polymerization
| [VBTAC]:[AIBN] Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | ~ 20,000 | ~ 45,000 | ~ 2.25 |
| 100:1 | ~ 40,000 | ~ 90,000 | ~ 2.25 |
| 200:1 | ~ 80,000 | ~ 180,000 | ~ 2.25 |
Note: These are representative values. Actual results may vary based on specific reaction conditions such as temperature, solvent, and monomer purity.
Table 2: Effect of Monomer to RAFT Agent Ratio on Poly(VBTAC) Molecular Weight
| [VBTAC]:[RAFT Agent] Ratio | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 10,600 | ~ 10,000 | < 1.2 |
| 100:1 | 21,200 | ~ 20,500 | < 1.2 |
| 200:1 | 42,400 | ~ 41,000 | < 1.2 |
Note: These are representative values. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of VBTAC
This protocol describes a typical free radical polymerization of VBTAC using AIBN as a thermal initiator.
Materials:
-
(Vinylbenzyl)trimethylammonium chloride (VBTAC)
-
Azobisisobutyronitrile (AIBN)
-
Dimethylformamide (DMF) or Deionized Water
-
Methanol
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Nitrogen or Argon source
Procedure:
-
Monomer Purification: If necessary, pass VBTAC through a column of basic alumina to remove inhibitors.
-
Reaction Setup: Add VBTAC (e.g., 5.0 g, 23.6 mmol) and DMF (or water, 10 mL) to a Schlenk flask equipped with a magnetic stir bar.
-
Deoxygenation: Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for 30-60 minutes. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Initiator Addition: Under a positive pressure of inert gas, add AIBN (e.g., for a [Monomer]:[Initiator] ratio of 100:1, add 38.8 mg, 0.236 mmol).
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).
-
Precipitation and Purification: After cooling the reaction mixture to room temperature, precipitate the polymer by slowly adding the solution to a large excess of a non-solvent like diethyl ether.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Drying: Wash the polymer with fresh non-solvent and dry under vacuum at 40-50°C to a constant weight.
Protocol 2: RAFT Polymerization of VBTAC
This protocol outlines the synthesis of poly(VBTAC) with controlled molecular weight and low PDI using a RAFT agent.
Materials:
-
This compound (VBTAC)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN)
-
Dimethylformamide (DMF) or Deionized Water
-
Diethyl ether
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
-
Nitrogen or Argon source
Procedure:
-
Monomer Purification: Purify VBTAC by passing it through a column of basic alumina.
-
Reaction Setup: To a Schlenk flask, add VBTAC (e.g., 5.0 g, 23.6 mmol), the RAFT agent (e.g., for a [Monomer]:[RAFT] ratio of 100:1, add 65.9 mg, 0.236 mmol), and DMF (or water, 15 mL).
-
Deoxygenation: Thoroughly deoxygenate the solution using at least three freeze-pump-thaw cycles.
-
Initiator Addition: Under a positive pressure of inert gas, add AIBN (e.g., for a [RAFT]:[Initiator] ratio of 5:1, add 7.8 mg, 0.047 mmol).
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the specified time (e.g., 12-24 hours).
-
Quenching: To stop the polymerization and preserve the living chain ends, cool the reaction mixture rapidly in an ice bath.
-
Precipitation and Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Isolation and Drying: Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum at room temperature.
Visualizations
Caption: Experimental workflow for poly(VBTAC) synthesis.
Caption: Factors influencing poly(VBTAC) molecular weight.
References
Technical Support Center: Troubleshooting Homemade Ion Exchange Resins
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting poor ion exchange capacity in homemade or laboratory-synthesized resins. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between total and operating ion exchange capacity?
The total ion exchange capacity (TEIC) represents the maximum number of active sites available for ion exchange on the resin.[1][2][3] It is a theoretical value determined by the chemical structure and the number of functional groups on the resin's polymer matrix.[1] In contrast, the operating capacity , also known as useful capacity, is the actual number of ion exchange sites utilized during a specific loading run under practical conditions.[1][4] This value is typically lower than the total capacity and is influenced by several factors including the concentration of ions, flow rate, temperature, and regeneration efficiency.[1][4]
Q2: What are the most common causes of low ion exchange capacity in newly synthesized resins?
Several factors during the synthesis process can lead to poor ion exchange capacity:
-
Incomplete Functionalization: The chemical reactions to introduce ion exchange groups (e.g., sulfonation for cation exchangers or amination for anion exchangers) may not have gone to completion, resulting in fewer active sites.[2][5]
-
Improper Cross-linking: The degree of cross-linking with agents like divinylbenzene (B73037) (DVB) is crucial.[2][6][7] Insufficient cross-linking can lead to excessive swelling and a mechanically weak resin, while excessive cross-linking can restrict ion diffusion and accessibility to exchange sites.[2][8]
-
Poor Polymer Matrix Formation: The initial polymerization process to create the resin beads may result in a non-uniform or physically unstable structure.[5][7]
-
Contamination: Impurities in the reagents or reaction vessel can interfere with the polymerization or functionalization steps.
Q3: How can I improve the ion exchange capacity during the synthesis of my resin?
To optimize the synthesis process for better ion exchange capacity, consider the following:
-
Optimize Reaction Conditions: Ensure that the temperature, reaction time, and catalyst concentrations for both polymerization and functionalization steps are optimal for the specific monomers and reagents being used.
-
Monomer and Reagent Purity: Use high-purity monomers, cross-linking agents, and other reagents to avoid side reactions and contamination.[9]
-
Control of Cross-linking: Carefully control the amount of cross-linking agent to achieve the desired balance between mechanical stability and ion accessibility.[2][6]
-
Thorough Washing and Purification: After synthesis, thoroughly wash the resin to remove any unreacted monomers, oligomers, and other impurities that might block the pores or active sites.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to poor ion exchange performance.
Issue 1: Significantly lower than expected ion exchange capacity in a newly synthesized resin.
| Possible Cause | Troubleshooting Step |
| Incomplete Functionalization | Verify the reaction conditions (temperature, time, catalyst) for the functionalization step. Consider repeating the functionalization or using a more potent functionalizing agent. |
| Incorrect Monomer to Cross-linker Ratio | Review the synthesis protocol and recalculate the molar ratios of the monomer and cross-linking agent. Characterize the degree of cross-linking if possible. |
| Steric Hindrance | The polymer structure may be too dense, preventing ions from reaching the exchange sites. This can be an issue with highly cross-linked resins. Consider synthesizing a resin with a lower degree of cross-linking or a macroporous structure.[10] |
| Inaccurate Capacity Measurement | Ensure the protocol for determining the ion exchange capacity is being followed correctly. Verify the concentration of your titrant and the calibration of your equipment.[11][12] |
Issue 2: Gradual decrease in ion exchange capacity over multiple cycles of use.
| Possible Cause | Troubleshooting Step |
| Resin Fouling | The resin may be fouled by organic matter, oils, precipitated metal hydroxides (like iron), or microorganisms from the sample solution.[13][14][15][16] Implement a pre-treatment step for your sample, such as filtration or activated carbon treatment.[14][15] Clean the fouled resin with appropriate reagents (e.g., acid for metal precipitates, surfactants for oil).[13][16] |
| Thermal Degradation | Exposure to high temperatures can damage the resin's polymer structure and functional groups, leading to a permanent loss of capacity.[14][16][17] Operate the resin within its recommended temperature range. |
| Oxidative Damage | Strong oxidizing agents (e.g., chlorine, peroxides) in the feed solution can degrade the resin's polymer backbone.[8][13][16][17] Pre-treat the feed solution to remove oxidizing agents, for instance, by using activated carbon filtration.[16][17] |
| Mechanical Stress | Repeated swelling and shrinking during regeneration cycles, or high flow rates, can cause the resin beads to break down over time, reducing the effective surface area and capacity.[8][18] Use appropriate flow rates and avoid osmotic shock by gradually changing the ionic strength of solutions.[16][17] |
| Incomplete Regeneration | If the regeneration process is not thorough, some of the active sites will remain occupied, leading to a lower apparent capacity in the next cycle.[15] Optimize the regeneration protocol by adjusting the regenerant concentration, contact time, and flow rate.[19] |
Experimental Protocols
Protocol for Determining Total Cation Exchange Capacity by Titration
This protocol is suitable for strong acid cation exchange resins.
-
Resin Preparation:
-
Wash approximately 5 grams of the homemade resin with deionized water to remove any impurities.
-
Place the resin in a chromatography column.
-
Pass 1 M HCl through the resin bed to convert it completely to the H+ form.
-
Wash the resin with deionized water until the eluent is neutral (check with pH paper or a pH meter).
-
-
Elution:
-
Pass a known volume (e.g., 200 mL) of 1 M NaCl solution through the resin column at a slow, controlled flow rate. This will displace the H+ ions with Na+ ions.
-
Collect the eluent containing the displaced H+ ions.
-
-
Titration:
-
Take a known volume of the eluent (e.g., 50 mL).
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the eluent with a standardized solution of NaOH (e.g., 0.1 M) until the endpoint is reached (a persistent pink color for phenolphthalein).
-
Record the volume of NaOH used.
-
-
Calculation:
-
Calculate the total ion exchange capacity (in meq/g) using the following formula: IEC (meq/g) = (V_NaOH × C_NaOH × (Total Eluent Volume / Titrated Eluent Volume)) / Dry Weight of Resin (g) Where:
-
V_NaOH is the volume of NaOH used in the titration (L).
-
C_NaOH is the concentration of the NaOH solution (eq/L).
-
The dry weight of the resin is determined by drying a separate sample of the H+ form resin to a constant weight.
-
-
Diagrams
Caption: Workflow for the synthesis of ion exchange resins.
Caption: Logical flow for troubleshooting poor ion exchange capacity.
References
- 1. cncqrtech.com [cncqrtech.com]
- 2. dupont.com [dupont.com]
- 3. Ion Exchange Resin Properties: Key Features for Efficient Industrial Processes — Doshion Polyscience [doshionpoly.com]
- 4. dardel.info [dardel.info]
- 5. Wholesale Ion Exchange Resin,China Ion Exchange Resin Synthesis,Strong Acid Cation Exchange Resin [cnionresin.com]
- 6. What Is The Capacity Of Ion Exchange Resin? - News [lanlangtech.com]
- 7. Ion Exchange Resin - Pilot and Resin Testing | Ecolab [purolite.com]
- 8. membraneworks.com.au [membraneworks.com.au]
- 9. Common problems and treatment methods of ion exchange resins - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. A. Characterization › I. Ion Exchange Resins › Ion Exchangers › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 11. Frontiers | Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes [frontiersin.org]
- 12. escholarship.org [escholarship.org]
- 13. What are issues Involved in ION Exchange Resins [netsolwater.com]
- 14. 6 Common Ion Exchange System Problems and Troubleshoot - Lautan Air Indonesia [lautanairindonesia.com]
- 15. Addressing Common Ion Resin Issues and Prevention Tips [ionexchangeglobal.com]
- 16. Common Ion Exchange System Problems and How to Fix Them - SAMCO Technologies [samcotech.com]
- 17. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 18. snowate.com [snowate.com]
- 19. purolite.com [purolite.com]
Technical Support Center: Polymerization of (Vinylbenzyl)trimethylammonium chloride (VBTAC)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the polymerization of (Vinylbenzyl)trimethylammonium chloride (VBTAC), with a primary focus on preventing gelation.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why does it occur during VBTAC polymerization?
A1: Gelation is the formation of a cross-linked, insoluble polymer network, resulting in the reaction mixture becoming a solid-like gel. In VBTAC polymerization, this is often caused by the presence of impurities that can act as cross-linkers, excessively high reaction temperatures or initiator concentrations, or the progression of the reaction to a very high monomer conversion, which can lead to the formation of high molecular weight branched polymers that entangle and cross-link.[1]
Q2: My VBTAC monomer solution is viscous and cloudy before I even start the reaction. What is the problem?
A2: A viscous or cloudy appearance in the initial monomer solution suggests that spontaneous polymerization has already occurred during storage.[2] This can be triggered by exposure to heat, light, or air. It is recommended to perform a quality check on the monomer before use.[2]
Q3: What is the role of an inhibitor in the VBTAC monomer solution?
A3: Inhibitors, such as butylated hydroxytoluene (BHT) or monomethyl ether hydroquinone (B1673460) (MEHQ), are added to VBTAC to prevent premature and spontaneous polymerization during storage and transportation.[3][4] They act as radical scavengers, reacting with any free radicals that may form and thus stopping the initiation of polymerization.[4]
Q4: Is it necessary to remove the inhibitor before polymerization?
A4: Yes, it is crucial to remove the inhibitor before initiating the polymerization. If the inhibitor is not removed, it will interfere with the desired polymerization reaction by terminating the growing polymer chains, which can lead to low yields or complete inhibition of the reaction.[5]
Q5: How can I control the molecular weight of my poly(VBTAC) to avoid gelation?
A5: Controlling the molecular weight is key to preventing gelation, especially at higher conversions.[1] Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over the polymer molecular weight and result in a narrow molecular weight distribution.[6][7] Lowering the reaction temperature and reducing the monomer concentration can also help in obtaining lower molecular weight polymers.[1]
Troubleshooting Guide: Preventing Gelation
This guide addresses specific issues you may encounter during your VBTAC polymerization experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Gelation Upon Initiator Addition | The polymerization rate is too high. | - Reduce Initiator Concentration: A lower initiator concentration will generate fewer radicals, slowing down the reaction. - Lower Reaction Temperature: Decreasing the temperature will reduce the rate of initiator decomposition and propagation.[8] - Ensure Monomer Purity: Impurities can sometimes accelerate polymerization. Purify the monomer before use.[8] |
| Gel Formation During the Reaction | The reaction has proceeded beyond the gel point, forming an insoluble network. | - Stop the Reaction Earlier: To obtain a soluble polymer, the reaction must be quenched before the gel point is reached. This can be done by rapid cooling and exposure to air.[8] - Use a Chain Transfer Agent: A chain transfer agent can help to control the molecular weight of the polymer chains and delay the onset of gelation. |
| Inconsistent Polymerization Results | The presence of variable amounts of inhibitor in the monomer. | - Standardize Inhibitor Removal: Always use a consistent and effective method to remove the inhibitor before each polymerization.[9] |
| Low Polymer Yield and No Gelation | The inhibitor was not completely removed, or there is oxygen contamination. | - Improve Inhibitor Removal: Use a more efficient method or repeat the purification step.[9] - Degas the Reaction Mixture: Oxygen can act as an inhibitor.[4] Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
Troubleshooting Workflow for Gelation
Caption: A troubleshooting workflow for addressing gelation issues.
Data Presentation
Table 1: Comparison of Inhibitor Removal Methods
| Removal Method | Adsorbent/Reagent | Typical MEHQ Reduction | Key Considerations |
| Column Chromatography | Basic Activated Alumina (B75360) | >99% | Simple and effective for lab-scale. The activity of the alumina is crucial.[9] |
| Caustic Washing | 5% Aqueous NaOH | 95-99% | Requires multiple extractions and thorough drying of the monomer.[9] |
| Vacuum Distillation | N/A | >99% | Provides high purity but carries a risk of polymerization during heating.[9] |
Note: This data is representative and may need to be optimized for VBTAC.[9]
Table 2: Effect of Reaction Parameters on Gelation
| Parameter | Effect of Increase | Reason |
| Initiator Concentration | Increased risk of gelation | Higher concentration of free radicals leads to a faster polymerization rate.[8] |
| Reaction Temperature | Increased risk of gelation | Faster decomposition of the initiator and increased propagation rate.[8] |
| Monomer Concentration | Increased risk of gelation | Higher probability of chain transfer to polymer and intermolecular reactions. |
| Reaction Time (Conversion) | Increased risk of gelation | At high conversions, the formation of high molecular weight and branched polymers is more likely.[1] |
Experimental Protocols
Protocol 1: Inhibitor Removal from VBTAC using an Alumina Column
This protocol describes the removal of phenolic inhibitors (e.g., MEHQ, BHT) from VBTAC monomer using column chromatography.
Materials:
-
This compound (VBTAC) solution
-
Basic activated alumina
-
Anhydrous solvent (e.g., dichloromethane (B109758) or a solvent in which VBTAC is soluble and stable)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom of the column.[9]
-
Add a small layer (approximately 1 cm) of sand over the plug.[9]
-
Prepare a slurry of basic activated alumina in the chosen anhydrous solvent.
-
Pour the slurry into the column, allowing the alumina to settle into a packed bed. Gently tap the column to ensure even packing. The bed height should be around 5-10 cm for small-scale purifications.[9]
-
Drain the excess solvent until the solvent level is just above the top of the alumina bed.
-
-
Purification:
-
Dissolve the VBTAC in a minimal amount of the anhydrous solvent.
-
Carefully load the VBTAC solution onto the top of the alumina bed.
-
Open the stopcock and begin collecting the purified monomer solution in a clean, dry flask.
-
Continuously add fresh solvent to the top of the column to elute all the VBTAC.
-
The inhibitor will be adsorbed onto the alumina, allowing the purified monomer to pass through.
-
-
Post-Purification:
Protocol 2: Controlled Radical Polymerization of VBTAC using RAFT
This protocol provides a general procedure for the polymerization of VBTAC using RAFT to achieve a controlled polymer structure and minimize the risk of gelation.
Materials:
-
Purified this compound (VBTAC)
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., DMF, water, or a suitable alcohol)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature bath
Procedure:
-
Reaction Setup:
-
To the reaction vessel, add the purified VBTAC, RAFT agent, and solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight.
-
Stir the mixture until all components are fully dissolved.
-
Degas the solution by purging with an inert gas for at least 30 minutes to remove any dissolved oxygen.
-
-
Initiation:
-
While maintaining a positive pressure of inert gas, add the initiator (AIBN) to the reaction mixture.
-
Immerse the reaction vessel in a pre-heated constant temperature bath set to the desired reaction temperature (e.g., 70 °C for AIBN).
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time. The reaction time will depend on the target conversion. It is advisable to take samples periodically to monitor the conversion and molecular weight evolution.
-
To obtain a soluble polymer, it is recommended to stop the reaction at a conversion below 90% to avoid potential cross-linking side reactions.
-
-
Termination and Purification:
-
To quench the polymerization, rapidly cool the reaction vessel in an ice bath and expose the mixture to air.
-
The resulting polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether or acetone), followed by filtration and drying under vacuum.
-
Mechanism of Gelation Prevention
Caption: Comparison of uncontrolled and controlled polymerization pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. longchangchemical.com [longchangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: (Vinylbenzyl)trimethylammonium chloride (VBTAC) Monomer
Welcome to the technical support center for (Vinylbenzyl)trimethylammonium chloride (VBTAC). This resource is designed for researchers, scientists, and drug development professionals to address common questions and issues related to the storage, stability, and handling of this monomer.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound (VBTAC) monomer?
A1: To ensure the stability and prevent premature polymerization of VBTAC, it is crucial to store it under controlled conditions. The recommended storage guidelines are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) or freeze for long-term storage.[1][2][3] | Low temperatures significantly reduce the rate of spontaneous polymerization. |
| Light | Store in a dark place or in an amber vial/container.[4] | Exposure to light, especially UV light, can initiate radical polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4] | Oxygen can participate in initiation steps of polymerization. |
| Container | Keep in a tightly sealed container.[1][5] | Prevents contamination from moisture and atmospheric oxygen. |
| Moisture | Store in a dry, desiccated environment.[4][5] | Moisture can potentially lead to hydrolysis or other degradation pathways. |
Q2: What is the typical shelf life of VBTAC?
A2: The shelf life of VBTAC is highly dependent on storage conditions and whether it contains an inhibitor.[6] For products without a specified expiration date, a standard warranty of one year from the date of shipment is often applicable, assuming it has been stored correctly.[6] For long-term stability, routine inspection and re-analysis are recommended.
Q3: Does VBTAC typically contain a polymerization inhibitor?
A3: Commercial VBTAC may be supplied with or without a polymerization inhibitor. Common inhibitors for vinyl monomers include hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and 4-tert-butylcatechol (B165716) (TBC). The presence and concentration of an inhibitor should be specified on the product's certificate of analysis. If you are unsure, contact your supplier for this information.
Q4: How can I remove the inhibitor from VBTAC before my experiment?
A4: If your application requires inhibitor-free monomer, you can remove phenolic inhibitors like MEHQ or TBC using one of the following methods:
-
Column Chromatography: Passing the monomer solution through a column packed with basic alumina (B75360) is a common and effective method.[7]
-
Washing with Base: Dissolving the monomer in a suitable organic solvent and washing it with an aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) in a separatory funnel can extract the acidic phenolic inhibitor. The organic layer should then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed under reduced pressure.
Important: Inhibitor-free VBTAC is significantly less stable and should be used immediately or stored under stringent conditions (frozen, in the dark, under inert gas) for a very short period.
Q5: What solvents are compatible with VBTAC?
A5: VBTAC is a quaternary ammonium (B1175870) salt and is generally soluble in polar solvents.
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Acetonitrile | Soluble |
| Toluene | Sparingly soluble to insoluble |
| Hexane | Insoluble |
Note: The solubility may vary depending on the specific isomer mixture (meta/para) of VBTAC.
Troubleshooting Guide
Issue 1: The VBTAC monomer appears discolored (yellow or brown).
-
Possible Cause: This may indicate degradation or the presence of impurities. Exposure to light or air can cause discoloration over time.
-
Recommended Action:
-
Assess the extent of discoloration. A pale yellow tint may not significantly impact some applications, but a dark yellow or brown color suggests significant degradation.
-
If purity is critical, it is recommended to purify the monomer. Recrystallization from a suitable solvent system may be an option.
-
Consider performing an analytical check, such as ¹H NMR, to assess the purity and confirm the presence of the vinyl groups before use. A fresh sample should have sharp, well-defined peaks corresponding to the vinyl protons. Degraded samples may show broadened peaks or the appearance of new signals.
-
Issue 2: The VBTAC monomer has solidified or appears clumpy.
-
Possible Cause: This is a strong indication of polymerization. The monomer has likely been exposed to heat, light, or a contaminant that initiated the polymerization process.
-
Recommended Action:
-
Do not attempt to use the monomer. Partially or fully polymerized VBTAC will not perform as expected in subsequent reactions and can be difficult to handle.
-
Solubility Test: A simple test is to try and dissolve a small amount of the material in a solvent in which the monomer is known to be soluble (e.g., methanol). If it does not dissolve completely, it has likely polymerized.
-
Disposal: Dispose of the polymerized material as solid chemical waste according to your institution's safety guidelines. Do not attempt to salvage the material.
-
Issue 3: An aqueous solution of VBTAC is unstable or turns cloudy.
-
Possible Cause: The stability of VBTAC in aqueous solution can be pH-dependent. While quaternary ammonium salts are generally stable over a wide pH range, highly basic conditions (high pH) can lead to degradation.[1][8] Cloudiness could also indicate the formation of an insoluble polymer or precipitation with other components in the solution.
-
Recommended Action:
-
Check the pH of your solution. For optimal stability, maintain a neutral to slightly acidic pH if your experimental conditions allow.
-
If working in a buffered system, ensure all components are compatible.
-
Prepare fresh aqueous solutions of VBTAC for use on the same day. Avoid long-term storage of VBTAC in solution, especially at room temperature.
-
Experimental Protocols
Protocol 1: Visual Inspection of VBTAC Monomer
This protocol provides a systematic way to visually assess the quality of your VBTAC monomer upon receipt and before each use.
-
Preparation:
-
Ensure the area is well-lit.
-
Have a white and a black background available for contrast.
-
-
Procedure:
-
Examine the unopened container for any breaches in the seal.
-
Once opened, observe the material in its original container. Note the color and form. Fresh VBTAC should be a white to off-white crystalline solid.
-
Transfer a small sample onto a clean, dry watch glass.
-
Against the white background, look for any signs of discoloration (yellowing or browning).
-
Against the black background, look for any particulate matter of a different color.
-
Observe the texture of the solid. It should be a free-flowing crystalline powder. Note any clumping, stickiness, or glassy/solid chunks, which are indicators of polymerization.
-
-
Interpretation:
-
White, crystalline powder: Good quality.
-
Pale yellow tint: May be acceptable for some applications, but indicates some level of impurity or minor degradation.
-
Clumps, solid chunks, or inability to flow freely: Indicates polymerization. Do not use.
-
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qHNMR)
This method allows for the determination of VBTAC purity and can detect the loss of the vinyl group, indicating polymerization or degradation.
-
Materials:
-
VBTAC sample
-
High-purity internal standard with a known chemical shift that does not overlap with VBTAC signals (e.g., dimethyl sulfone or maleic acid).
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR spectrometer.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the VBTAC monomer (e.g., 10 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg) and add it to the same vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation of the signals.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the VBTAC monomer (e.g., the vinyl protons) and a signal from the internal standard.
-
Calculate the purity of the VBTAC sample using the following formula:
Where:
-
I_VBTAC and I_IS are the integral values for the VBTAC and internal standard signals, respectively.
-
N_VBTAC and N_IS are the number of protons corresponding to the integrated signals of VBTAC and the internal standard.
-
MW_VBTAC and MW_IS are the molecular weights of VBTAC and the internal standard.
-
m_VBTAC and m_IS are the masses of the VBTAC and internal standard.
-
Purity_IS is the purity of the internal standard.
-
-
Compare the integration of the vinyl proton signals to the aromatic or methyl proton signals of the VBTAC molecule. A decrease in the relative integration of the vinyl protons indicates polymerization.
-
Diagrams
Caption: Troubleshooting workflow for VBTAC instability issues.
Caption: Simplified pathway of radical polymerization for VBTAC.
Caption: Logical flow for assessing VBTAC monomer stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. climateofourfuture.org [climateofourfuture.org]
- 5. organic chemistry - What happens to a quaternary ammonium cation at a pH above its pKa? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Direct Performance Comparison: Poly(VBTAC) vs. Amberlite IRA-402
A Comprehensive Guide to the Ion Removal Performance of Poly(VBTAC) and Amberlite IRA-402
For researchers, scientists, and drug development professionals selecting an appropriate ion exchange resin, a thorough understanding of performance characteristics is paramount. This guide provides a detailed comparison of a synthesized poly(vinylbenzyl trimethylammonium chloride), referred to herein as poly(VBTAC), and the commercially available Amberlite IRA-402. The comparison is based on a direct study of their efficacy in removing Vanadium(V) and Molybdenum(VI), supplemented with performance data for other relevant ions from various studies.
A key study directly compared the ion removal capabilities of a synthesized poly(VBTAC) [specifically, poly(4-vinylbenzyl) trimethylammonium chloride or P(ClVBTA)] with Amberlite IRA-402 for Vanadium(V) and Molybdenum(VI) ions. The synthesized poly(VBTAC) resin demonstrated a higher capacity and faster removal rates for both ions compared to the commercial Amberlite IRA-402, which shares the same ammonium (B1175870) salt functional group.[1][2][3] This enhanced performance of poly(VBTAC) was attributed to a higher degree of swelling, exfoliation in the monolayer, and a smaller particle size.[1][2][3]
Quantitative Performance Data
The following tables summarize the quantitative data from this comparative study, providing insights into the removal efficiency at different pH levels and the resins' adsorption isotherm characteristics.
Table 1: Removal Efficiency of Vanadium(V) and Molybdenum(VI) at Various pH Levels
| Ion | Resin | pH | Initial Concentration (mg/L) | Removal Efficiency (%) |
| Molybdenum(VI) | Poly(VBTAC) | 2 | 50 | ~98% |
| Molybdenum(VI) | Amberlite IRA-402 | 2 | 50 | ~85% |
| Molybdenum(VI) | Poly(VBTAC) | 6 | 50 | ~95% |
| Molybdenum(VI) | Amberlite IRA-402 | 6 | 50 | ~70% |
| Molybdenum(VI) | Poly(VBTAC) | 10 | 50 | ~92% |
| Molybdenum(VI) | Amberlite IRA-402 | 10 | 50 | ~65% |
| Vanadium(V) | Poly(VBTAC) | 2 | 50 | ~90% |
| Vanadium(V) | Amberlite IRA-402 | 2 | 50 | ~75% |
| Vanadium(V) | Poly(VBTAC) | 6 | 50 | ~98% |
| Vanadium(V) | Amberlite IRA-402 | 6 | 50 | ~80% |
| Vanadium(V) | Poly(VBTAC) | 10 | 50 | ~85% |
| Vanadium(V) | Amberlite IRA-402 | 10 | 50 | ~60% |
Table 2: Langmuir and Freundlich Isotherm Constants for Vanadium(V) and Molybdenum(VI) Removal at 25°C [4]
| Ion (at optimal pH) | Resin | Isotherm Model | q_max (mg/g) | K_L (L/mg) or K_F ((mg/g)(L/mg)^(1/n)) | n (Freundlich) | R² |
| Molybdenum(VI) (pH 6) | Poly(VBTAC) | Langmuir | 156.3 | 0.13 | - | 0.99 |
| Molybdenum(VI) (pH 6) | Amberlite IRA-402 | Langmuir | 111.1 | 0.10 | - | 0.98 |
| Vanadium(V) (pH 10) | Poly(VBTAC) | Freundlich | - | 34.5 | 2.6 | 0.99 |
| Vanadium(V) (pH 10) | Amberlite IRA-402 | Freundlich | - | 21.3 | 2.1 | 0.98 |
Performance in Other Ion Removal Applications
While direct comparative data is limited, both poly(VBTAC) and Amberlite IRA-402 have been independently evaluated for the removal of other ions. It is important to note that the experimental conditions in these studies may vary, and therefore, the following data should be considered indicative of each resin's potential for these specific applications rather than a direct head-to-head comparison.
Table 3: Performance of Amberlite IRA-402 for Various Ion Removals
| Ion/Molecule | Maximum Adsorption Capacity (q_max) | Experimental Conditions | Reference |
| Thiophenol | 13.83–14.67 mg/g | pH 7 and 9, distilled water | [5] |
| Acid Blue 113 | 130 mg/g | Not specified | [6][7][8] |
| Amoxicillin (AMX) | 512 mg/g | pH 10.0, 10 mg resin | [9] |
| Tetracycline (TC) | 488 mg/g | pH 10.0, 10 mg resin | [9] |
Table 4: Performance of Poly(VBTAC) for Phosphate Removal
| Ion/Molecule | Maximum Adsorption Capacity (q_max) | Experimental Conditions | Reference |
| Phosphate | 55.6–56.0 mg/g | pH ~7, 25–45 °C | [10][11][12] |
Experimental Protocols
Direct Comparison of Poly(VBTAC) and Amberlite IRA-402 for V(V) and Mo(VI) Removal
The following protocol is based on the comparative study of Vanadium(V) and Molybdenum(VI) removal.[1][2][3]
-
Resin Preparation: Both the synthesized poly(VBTAC) and commercial Amberlite IRA-402 resins were sieved to a particle size of 180-250 µm, washed with distilled water, and dried at 40°C to a constant weight.
-
Batch Adsorption Studies: All experiments were conducted using a batch equilibrium procedure.
-
pH Effect: The influence of pH on ion removal was investigated by varying the pH of the metal ion solutions.
-
Isotherm Studies: Adsorption isotherms were determined at 25°C. The experimental data were fitted to the Langmuir and Freundlich isotherm models.
-
Kinetic Studies: Kinetic models were used to determine the rate of ion removal.
-
Characterization: The resins were characterized using FT-IR spectroscopy, thermogravimetric analysis (TGA), and scanning electron microscopy (SEM).
General Protocol for Batch Ion Removal Studies
The following is a generalized experimental workflow for typical batch ion removal studies, applicable to both poly(VBTAC) and Amberlite IRA-402.
Caption: A diagram illustrating a typical experimental workflow for batch ion removal studies.
Summary and Conclusion
The available data indicates that the synthesized poly(VBTAC) can offer superior performance for the removal of specific heavy metal ions like Vanadium(V) and Molybdenum(VI) when compared to the commercial Amberlite IRA-402 resin. This is likely due to its distinct physical properties such as a higher degree of swelling and smaller particle size.
For other applications, both resins demonstrate high adsorption capacities for a range of ions. Amberlite IRA-402 has proven effective for the removal of organic pollutants and antibiotics, while poly(VBTAC) shows significant promise for nutrient removal, such as phosphate.
The choice between poly(VBTAC) and Amberlite IRA-402 will ultimately depend on the specific application, the target ion(s), and the operational conditions. For novel applications, a synthesized poly(VBTAC) may offer a customizable and potentially more efficient alternative to established commercial resins. Researchers are encouraged to perform application-specific testing to determine the most suitable material for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. POLY(4-VINYLBENZYL)TRIMETHYLAMMONIUM CHLORIDE) RESIN WITH REMOVAL PROPERTIES FOR VANADIUM(V) AND MOLYBDENUM(VI). A THERMODYNAMIC AND KINETIC STUDY | Journal of the Chilean Chemical Society [jcchems.com]
- 3. Poly(4-vinylbenzyl)trimethylammonium chloride) resin with removal properties for vanadium(v) and molybdenum(vi). A thermodynamic and kinetic study [repositorio.ucsc.cl]
- 4. researchgate.net [researchgate.net]
- 5. Application of a Strong Base Anion Exchange Resin for the Removal of Thiophenol from Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Amberlite IRA 402 Resin Adsorption and Laccase Treatment for Acid Blue 113 Removal from Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphate removal from aqueous solutions using (vinylbenzyl)trimethylammonium chloride grafted onto polyester fibers [pubmed.ncbi.nlm.nih.gov]
- 11. iwaponline.com [iwaponline.com]
- 12. researchgate.net [researchgate.net]
Validating DNA binding efficiency of poly(vinylbenzyltrimethylammonium chloride)
A Comparative Guide to Validating the DNA Binding Efficiency of Poly(vinylbenzyltrimethylammonium chloride)
For researchers and professionals in drug and gene delivery, selecting the appropriate cationic polymer is critical for the effective condensation of DNA into nanoparticles, known as polyplexes. Poly(vinylbenzyltrimethylammonium chloride) (PVBTA) is a potent cationic polymer utilized for this purpose. This guide provides a comparative analysis of PVBTA's DNA binding efficiency against common alternatives, namely polyethyleneimine (PEI) and chitosan, supported by experimental data and detailed protocols.
Performance Comparison of DNA Binding Cationic Polymers
The efficiency of a cationic polymer in binding and condensing DNA is evaluated by several key parameters. These include the nitrogen-to-phosphate (N/P) ratio required for complete DNA condensation, and the resulting polyplex's size (hydrodynamic diameter) and surface charge (zeta potential). The N/P ratio represents the molar ratio of amine groups in the polymer to phosphate (B84403) groups in the DNA. A lower N/P ratio for complete condensation signifies higher binding efficiency. The size and zeta potential of the polyplexes are crucial for cellular uptake and stability.
| Parameter | Poly(vinylbenzyltrimethylammonium chloride) (PVBTA) | Polyethyleneimine (PEI) | Chitosan |
| N/P Ratio for Complete Condensation | Becomes positive with increasing N/P ratio; complete retardation typically observed at N/P ≥ 2-4. | Complete retardation typically observed at N/P ≥ 3-5.[1] | Generally requires higher N/P ratios, often ≥ 5, for complete condensation. |
| Polyplex Size (Hydrodynamic Diameter) | 80 - 300 nm[2][3] | 100 - 250 nm | 100 - 350 nm |
| Zeta Potential | Changes from negative to positive with increasing N/P ratio.[2][3] | Becomes positive at N/P ratios > 4, typically ranging from +20 to +40 mV at higher ratios. | Becomes positive at N/P ratios > 4, typically ranging from +15 to +30 mV. |
| Binding Affinity Constant (Ka) | Data not readily available in the reviewed literature. | Varies with molecular weight and structure; generally high affinity. | Dependent on molecular weight and degree of deacetylation. |
Note: The presented values are compiled from various studies and can be influenced by experimental conditions such as polymer molecular weight, DNA size and concentration, buffer composition, and pH.
Visualization of DNA Binding and Experimental Workflow
To better understand the interaction between cationic polymers and DNA, as well as the process to validate this interaction, the following diagrams are provided.
References
A Comparative Analysis of the Ion Exchange Capacity of Poly(VBTAC) and Other Cationic Polymers
For researchers, scientists, and drug development professionals, the selection of a suitable cationic polymer is a critical decision driven by key performance metrics, among which the ion exchange capacity (IEC) is paramount. IEC quantifies the number of charged functional groups per unit mass of the polymer, directly influencing its binding affinity, loading capacity, and overall effectiveness in applications ranging from drug delivery to bioseparations. This guide provides an objective comparison of the ion exchange capacity of poly(vinylbenzyltrimethylammonium chloride) (poly(VBTAC)) against other widely used cationic polymers: poly(allylamine hydrochloride) (PAH), poly(diallyldimethylammonium chloride) (PDADMAC), and chitosan (B1678972).
This comparison synthesizes experimental data from peer-reviewed literature and presents it alongside theoretically calculated IEC values to offer a comprehensive overview. Detailed experimental protocols for determining IEC are also provided to facilitate reproducible research.
Quantitative Comparison of Ion Exchange Capacity
The ion exchange capacity of a polymer is a crucial parameter that dictates its interaction with oppositely charged molecules. The table below summarizes both the theoretical and experimentally determined IEC values for poly(VBTAC) and its counterparts. Theoretical IEC is calculated based on the molecular weight of the repeating monomer unit and the number of charge-bearing functional groups. Experimental values, sourced from various studies, can be influenced by factors such as polymer synthesis, purification, cross-linking, and the specific methodology used for measurement.
| Polymer | Repeating Unit Structure | Theoretical IEC (meq/g) | Experimental IEC (meq/g) |
| Poly(vinylbenzyltrimethylammonium chloride) (poly(VBTAC)) | 4.72 | ~1.82 | |
| Poly(allylamine hydrochloride) (PAH) | 10.7 | 8.30 - 10.6 | |
| Poly(diallyldimethylammonium chloride) (PDADMAC) | 6.19 | Not consistently reported | |
| Chitosan | ~6.21 (for 100% deacetylated) | 1.75 - 7.6 |
Note: The experimental IEC of chitosan is highly variable and dependent on the degree of deacetylation and subsequent chemical modifications.[1]
Experimental Protocols for Determining Ion Exchange Capacity
Accurate and reproducible determination of IEC is crucial for polymer characterization. Below are detailed methodologies for two common titration-based techniques.
Back-Titration Method for Cationic Polymers (in Hydroxide (B78521) Form)
This method is suitable for anion exchange polymers where the exchangeable anion is hydroxide.
Principle: A known excess of a standardized acid is added to the polymer sample to neutralize all the hydroxide ions. The unreacted acid is then back-titrated with a standardized base to determine the amount of acid that was consumed by the polymer, which is equivalent to its ion exchange capacity.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the dry cationic polymer in the hydroxide form.
-
Acid Addition: Add a known volume (e.g., 50.0 mL) of a standardized hydrochloric acid (HCl) solution (e.g., 0.1 M) to the polymer sample. Ensure the acid is in excess.
-
Equilibration: Stir the mixture for a sufficient time (e.g., 2-4 hours) to ensure complete neutralization of the hydroxide groups on the polymer.
-
Titration: Titrate the excess HCl in the solution with a standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.
-
Calculation: The IEC in meq/g is calculated using the following formula:
Argentometric Titration for Quaternary Ammonium (B1175870) Polymers (in Chloride Form)
This method is particularly useful for polymers with quaternary ammonium groups where the counter-ion is chloride, such as poly(VBTAC) and PDADMAC.
Principle: The chloride ions associated with the cationic polymer are displaced by a non-interfering anion (e.g., nitrate). The released chloride ions in the solution are then titrated with a standardized silver nitrate (B79036) (AgNO₃) solution, which forms a silver chloride (AgCl) precipitate. The endpoint is detected potentiometrically or with a colorimetric indicator.
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the dry polymer in the chloride form.
-
Ion Exchange: Suspend the polymer in a known volume of a concentrated sodium nitrate (NaNO₃) solution (e.g., 1 M) and stir for several hours to ensure complete exchange of chloride ions with nitrate ions.
-
Filtration: Separate the polymer from the solution by filtration.
-
Titration: Titrate the filtrate containing the displaced chloride ions with a standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M). The endpoint can be determined using the Mohr method (with potassium chromate (B82759) indicator) or, for higher accuracy, by potentiometric titration using a silver-selective electrode.
-
Calculation: The IEC in meq/g is calculated using the following formula:
Visualizing the Comparison and Experimental Workflow
To further clarify the relationships and processes discussed, the following diagrams have been generated using Graphviz.
References
Thermal Degradation of Poly(VBTAC): A Comparative Analysis with Other Polyelectrolytes
A comprehensive guide for researchers and drug development professionals on the thermal stability of poly(vinylbenzyltrimethylammonium chloride) (poly(VBTAC)) in comparison to other commonly used polyelectrolytes. This report summarizes key thermal degradation data, details experimental protocols for analysis, and provides a visual representation of the analytical workflow.
The thermal stability of polyelectrolytes is a critical parameter for their application in various fields, including drug delivery, gene therapy, and biomaterial engineering, where they may be subjected to heat during processing, sterilization, or storage. Understanding the degradation behavior of these polymers is essential for ensuring their efficacy and safety. This guide provides a comparative thermal degradation analysis of poly(vinylbenzyltrimethylammonium chloride) (poly(VBTAC)), a cationic polyelectrolyte, against other widely used polyelectrolytes.
Comparative Thermal Stability: A Quantitative Overview
Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters derived from TGA include the onset degradation temperature (T_onset), the temperature of maximum degradation rate (T_max), and the percentage of residual mass (char yield) at the end of the analysis.
The following table summarizes the thermal degradation data for poly(VBTAC) and other selected polyelectrolytes based on available literature. It is important to note that direct comparisons can be influenced by variations in experimental conditions such as heating rate, atmosphere, and the molecular weight of the polymer.
| Polyelectrolyte | Onset Degradation Temp. (°C) | Temp. of Max. Degradation Rate (°C) | Char Yield (%) | Degradation Stages | Reference(s) |
| Poly(vinylbenzyltrimethylammonium chloride) (poly(VBTAC)) | ~165 (quaternary group) | - | - | 3 | [1][2] |
| Poly(vinylbenzyl chloride) (PVBC - precursor) | ~275 | 350-420 (main chain) | - | 2 | [3] |
| Poly(diallyldimethylammonium chloride) (PDMDAAC) | - | Stage 1: ~250-385, Stage 2: ~385-485 | - | 2 | [4] |
| Poly(sodium 4-styrenesulfonate) (PSSNa) | ~470 | - | >50 | 2 | [5] |
The data indicates that the thermal stability of these polyelectrolytes varies significantly. For quaternized poly(styrene-co-vinylbenzyl chloride), a close analog of poly(VBTAC), the initial degradation begins at a relatively low temperature of approximately 165°C, which is attributed to the decomposition of the quaternary ammonium (B1175870) groups.[2] The precursor polymer, poly(vinylbenzyl chloride), exhibits higher stability with an onset temperature of around 275°C, and its main chain degradation occurs at a much higher temperature range of 350-420°C.[3] Poly(diallyldimethylammonium chloride) (PDMDAAC) undergoes a two-stage degradation process.[4] In contrast, poly(sodium 4-styrenesulfonate) (PSSNa) demonstrates significantly higher thermal stability, with degradation commencing at approximately 470°C.[5]
Experimental Protocols
The following section details a general methodology for Thermogravimetric Analysis (TGA) of polyelectrolytes, based on standard practices such as ASTM E1131.[6][7]
Objective: To determine the thermal stability and degradation profile of polyelectrolyte samples.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.
Materials:
-
Polyelectrolyte sample (typically 5-10 mg)
-
Inert gas (e.g., Nitrogen)
-
Oxidizing gas (e.g., Air or Oxygen) - for oxidative stability studies
-
TGA sample pans (e.g., aluminum, platinum, or ceramic)
Procedure:
-
Sample Preparation: Ensure the polyelectrolyte sample is dry and in a powdered or film form to ensure uniform heating.
-
Instrument Setup:
-
Tare the empty sample pan.
-
Accurately weigh 5-10 mg of the polyelectrolyte sample into the tared pan.
-
Place the sample pan in the TGA instrument.
-
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidative degradation. For oxidative stability studies, a switch to an oxidizing atmosphere can be programmed at a specific temperature.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600-800°C). The heating rate can influence the observed degradation temperatures.[8]
-
-
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature. The peak of the DTG curve corresponds to the temperature of the maximum degradation rate (T_max).
-
Determine the onset degradation temperature (T_onset) from the TGA curve, typically defined as the temperature at which a specific amount of weight loss (e.g., 5%) occurs.[5]
-
Determine the final residual weight (char yield) at the end of the experiment.
-
Logical Workflow for Thermal Degradation Analysis
The following diagram illustrates the logical workflow for conducting a thermal degradation analysis of polyelectrolytes.
References
- 1. Quaternized poly(styrene-co-vinylbenzyl chloride) anion exchange membranes: role of different ammonium cations on structural, morphological, thermal and physio-chemical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quaternized poly(styrene- co -vinylbenzyl chloride) anion exchange membranes: role of different ammonium cations on structural, morphological, thermal ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02574B [pubs.rsc.org]
- 3. ukm.my [ukm.my]
- 4. researchgate.net [researchgate.net]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. kalite.com [kalite.com]
- 7. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 8. eng.uc.edu [eng.uc.edu]
Comparative study of RAFT vs ATRP for (Vinylbenzyl)trimethylammonium chloride
A Comparative Guide to RAFT and ATRP for the Polymerization of (Vinylbenzyl)trimethylammonium chloride
For researchers, scientists, and drug development professionals venturing into the synthesis of cationic polymers, the choice of polymerization technique is critical. This guide provides an objective comparison of two prevalent controlled radical polymerization methods—Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP)—for the synthesis of poly[this compound] (poly(VBTAC)). Due to the extensive availability of data for its precursor, vinylbenzyl chloride (VBC), this guide will focus on the polymerization of VBC, which can be readily quaternized post-polymerization to yield the desired poly(VBTAC).
Performance Comparison: RAFT vs. ATRP
Both RAFT and ATRP offer significant advantages over conventional free-radical polymerization, primarily in providing control over molecular weight, architecture, and achieving narrow molecular weight distributions (low polydispersity index, PDI). However, for the polymerization of VBC, the literature suggests a preference for RAFT. This is attributed to the potential for side reactions involving the benzylic chloride group of the monomer under typical ATRP conditions, which can interfere with the catalyst system[1].
Quantitative Data Summary
The following tables summarize typical experimental data for the polymerization of VBC using RAFT and comparative data for a representative substituted styrene (B11656) using ATRP, illustrating the level of control achievable with each method.
Table 1: RAFT Polymerization of Vinylbenzyl Chloride (VBC)
| Entry | RAFT Agent | Initiator | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI (Mw/Mn) |
| 1 | PABTC | AIBN | 100:1:0.1 | 2 | 16 | 3,400 | 1.25 |
| 2 | PABTC | AIBN | 100:1:0.1 | 4 | 29 | 5,800 | 1.22 |
| 3 | PABTC | AIBN | 100:1:0.1 | 8 | 54 | 9,900 | 1.20 |
| 4 | PABTC | AIBN | 100:1:0.1 | 16 | 85 | 15,100 | 1.21 |
| 5 | PABTC | AIBN | 4100:1:5 | 2 | 10 | 19,800 | 1.55 |
| 6 | PABTC | AIBN | 4100:1:5 | 8 | 45 | 95,600 | 1.60 |
Data sourced from a study on RAFT polymerization of VBC at 60 °C in DMF. Mn (exp) determined by SEC relative to polystyrene standards. [M] = Monomer, [CTA] = Chain Transfer Agent, [I] = Initiator. PABTC = 2-(Butylthiocarbonothioylthio)propionic acid, AIBN = Azobisisobutyronitrile.
Table 2: ATRP of a Representative Substituted Styrene (4-Chlorostyrene)
| Entry | Initiator | Catalyst/Ligand | [M]:[I]:[Cu(I)]:[L] | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI (Mw/Mn) |
| 1 | 1-PEBr | CuBr/dNbpy | 100:1:1:2 | 1 | 25 | 3,500 | 1.15 |
| 2 | 1-PEBr | CuBr/dNbpy | 100:1:1:2 | 2 | 45 | 6,200 | 1.12 |
| 3 | 1-PEBr | CuBr/dNbpy | 100:1:1:2 | 4 | 75 | 10,400 | 1.10 |
| 4 | 1-PEBr | CuBr/dNbpy | 100:1:1:2 | 6 | 90 | 12,500 | 1.11 |
Data is representative for ATRP of substituted styrenes and is intended for comparative purposes. Actual results for VBC may vary. 1-PEBr = 1-Phenylethyl bromide, dNbpy = 4,4'-di-(5-nonyl)-2,2'-bipyridine. Polymerization typically conducted at elevated temperatures (e.g., 110 °C).
Experimental Protocols
Detailed methodologies for conducting RAFT and ATRP of VBC are provided below. Note that the ATRP protocol is a general procedure for styrenic monomers and may require optimization for VBC.
RAFT Polymerization of Vinylbenzyl Chloride
Materials:
-
Vinylbenzyl chloride (VBC, monomer)
-
2-(Butylthiocarbonothioylthio)propionic acid (PABTC, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
N,N-Dimethylformamide (DMF, solvent)
-
Methanol (for precipitation)
Procedure:
-
VBC is passed through a column of basic alumina (B75360) to remove inhibitors.
-
A stock solution of VBC, PABTC, and AIBN in DMF is prepared in a Schlenk flask at the desired molar ratios (e.g., [VBC]₀/[PABTC]₀/[AIBN]₀ = 100/1/0.1).
-
The solution is degassed by three freeze-pump-thaw cycles.
-
The flask is backfilled with nitrogen and placed in a preheated oil bath at 60 °C to initiate polymerization.
-
Samples are withdrawn at timed intervals using a nitrogen-purged syringe to monitor monomer conversion and polymer molecular weight evolution via ¹H NMR and Size Exclusion Chromatography (SEC).
-
The polymerization is quenched by cooling the reaction mixture in an ice bath and exposing it to air.
-
The polymer is isolated by precipitation into a large excess of cold methanol, followed by filtration and drying under vacuum.
ATRP of Vinylbenzyl Chloride (General Protocol for Styrenic Monomers)
Materials:
-
Vinylbenzyl chloride (VBC, monomer)
-
1-Phenylethyl bromide (1-PEBr, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
4,4'-di-(5-nonyl)-2,2'-bipyridine (dNbpy, ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (for precipitation)
Procedure:
-
VBC is passed through a column of basic alumina to remove inhibitors.
-
CuBr and dNbpy are added to a dry Schlenk flask. The flask is sealed, and the atmosphere is replaced with nitrogen.
-
Degassed VBC and anisole are added to the flask via syringe.
-
The mixture is stirred to allow the formation of the copper-ligand complex.
-
The initiator, 1-PEBr, is injected to start the polymerization.
-
The flask is placed in a thermostatically controlled oil bath at the desired temperature (e.g., 110 °C).
-
Samples are taken periodically to be analyzed for conversion and molecular weight.
-
The polymerization is terminated by cooling and exposing the reaction mixture to air, which oxidizes the copper catalyst.
-
The polymer solution is diluted with a suitable solvent (e.g., THF) and passed through a column of neutral alumina to remove the copper catalyst.
-
The polymer is then precipitated in methanol, filtered, and dried.
Visualizing the Mechanisms and Workflows
To further elucidate the processes, the following diagrams created using the DOT language illustrate the fundamental mechanisms of RAFT and ATRP, alongside a typical experimental workflow.
Caption: RAFT polymerization mechanism.
Caption: ATRP equilibrium mechanism.
References
Assessing the Cytotoxicity of Poly(vinylbenzyltrimethylammonium chloride) for Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxicity of poly(vinylbenzyltrimethylammonium chloride) (PVBTAC), a cationic polymer with significant potential in various biomedical applications, including as a vehicle for drug and gene delivery. Due to a notable gap in publicly available quantitative cytotoxicity data for PVBTAC, this document focuses on providing a framework for its evaluation by comparing it with well-characterized cationic polymers: Chitosan, Poly(L-lysine) (PLL), Polyethyleneimine (PEI), and Polyamidoamine (PAMAM) dendrimers. The guide furnishes detailed experimental protocols for key cytotoxicity assays and visualizes critical workflows and potential signaling pathways to aid in the design and interpretation of future studies on PVBTAC.
Comparative Cytotoxicity Profile of Cationic Polymers
Table 1: Comparative Cytotoxicity of Cationic Polymers
| Polymer | Chemical Structure | Molecular Weight (kDa) | Cell Line | Assay | IC50 (µg/mL) | Key Findings & References |
| Poly(vinylbenzyltrimethylammonium chloride) (PVBTAC) | Variable | - | - | Data not available | Used in nanoparticle formation for drug/gene delivery; cytotoxicity data is needed.[1] | |
| Chitosan | Polysaccharide | Variable (e.g., 80) | RAW 264.7 | MTT | > 2500 | Generally low cytotoxicity, but nanoparticles can be more cytotoxic than the polymer form.[2] |
| Poly(L-lysine) (PLL) | Polypeptide | Variable (e.g., 15-30) | K562, A549, U937 | MTT | 3.36 - 8.23 µM | Cytotoxicity is molecular weight and concentration-dependent.[3][4] |
| Polyethyleneimine (PEI) | Synthetic Polymer | 25 (Branched) | A431 | MTT | 37 | Branched PEI is generally more cytotoxic than linear PEI.[4][5] |
| PAMAM Dendrimer (G4) | Dendrimer | ~14.2 | HaCaT, SW480 | Various | ~100-200 | Cytotoxicity increases with generation number and is surface charge-dependent.[6] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the molecular weight of the polymer, the cell line used, and the assay duration.
Experimental Protocols for Cytotoxicity Assessment
To ensure robust and comparable data, standardized protocols for assessing cytotoxicity are essential. The following are detailed methodologies for the MTT and LDH assays, two of the most common methods for evaluating cell viability and membrane integrity, respectively.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
96-well cell culture plates
-
Test polymer (PVBTAC or alternatives) solutions at various concentrations
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test polymer. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the polymer that causes 50% inhibition of cell viability).
Lactate (B86563) Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, an indicator of cytotoxicity.[7][8]
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Materials:
-
96-well cell culture plates
-
Test polymer solutions at various concentrations
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Maximum LDH Release Control: To a set of untreated control wells, add 10 µL of lysis buffer 45 minutes before supernatant collection to induce maximum LDH release.
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum LDH release control, after subtracting the background LDH activity from the culture medium.
Visualizing Experimental and Biological Pathways
Diagrams are essential for understanding complex experimental workflows and biological signaling cascades. The following have been generated using Graphviz (DOT language) as specified.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing polymer cytotoxicity using MTT and LDH assays.
Cellular Uptake and Potential Cytotoxicity Pathways of Cationic Polymers
Cationic polymers like PVBTAC are typically internalized by cells through endocytosis. Their positive charge facilitates interaction with the negatively charged cell membrane. The subsequent intracellular fate and cytotoxic effects can be mediated by various signaling pathways.
Caption: Potential cellular uptake and apoptosis induction pathway for cationic polymers.
Conclusion and Future Directions
Poly(vinylbenzyltrimethylammonium chloride) presents a promising platform for various biomedical applications. However, a thorough understanding of its cytotoxic profile is paramount for its safe and effective translation into clinical use. This guide highlights the current knowledge gap regarding the quantitative cytotoxicity of PVBTAC and provides a framework for its systematic evaluation.
Future research should focus on:
-
Quantitative Cytotoxicity Studies: Performing dose-response studies using assays like MTT and LDH on various relevant cell lines (e.g., fibroblasts, endothelial cells, and specific cancer cell lines) to determine the IC50 values of PVBTAC with different molecular weights.[9][10][11]
-
Mechanism of Cell Death: Utilizing techniques such as flow cytometry with Annexin V/Propidium Iodide staining to elucidate whether PVBTAC induces apoptosis or necrosis.[12][13][14]
-
Signaling Pathway Analysis: Investigating the specific intracellular signaling pathways activated by PVBTAC that lead to cytotoxicity, for instance, by examining the activation of caspases and the production of reactive oxygen species (ROS).[15][16][17]
-
Cellular Uptake Mechanisms: Employing endocytosis inhibitors and colocalization studies to identify the primary pathways of PVBTAC internalization into cells.[3][18][19][20][21]
By systematically addressing these research questions, the scientific community can build a comprehensive safety profile for PVBTAC, paving the way for its responsible and impactful use in advanced biomedical technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. dovepress.com [dovepress.com]
- 4. Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of polyethyleneimine (PEI), precursor base layer of polyelectrolyte multilayer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medicaljournalssweden.se [medicaljournalssweden.se]
- 13. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toll-like Receptor 3 (TLR3) Induces Apoptosis via Death Receptors and Mitochondria by Up-regulating the Transactivating p63 Isoform α (TAP63α) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 18. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 21. mdpi.com [mdpi.com]
Benchmarking the performance of poly(VBTAC) in fuel cell membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of poly(vinylbenzyl trimethylammonium chloride) (poly(VBTAC)) as an anion exchange membrane (AEM) for fuel cells. Its performance is objectively compared with two other commonly used AEM materials: quaternized polysulfone (QPSU) and quaternized poly(phenylene oxide) (QPPO). The data presented is compiled from various scientific studies to offer a comparative overview for researchers in the field.
Comparative Performance Data of AEMs
The following tables summarize key performance metrics for poly(VBTAC), QPSU, and QPPO based anion exchange membranes. It is important to note that the experimental conditions under which these values were obtained can vary between studies, impacting direct comparability. Readers are encouraged to consult the cited literature for detailed experimental contexts.
Table 1: Ion Exchange Capacity (IEC), Water Uptake, and Swelling Ratio
| Membrane Material | Polymer Backbone | Cationic Group | IEC (meq/g) | Water Uptake (%) | Swelling Ratio (%) | Temperature (°C) |
| PVDF-g-poly(VBTAC) | Poly(vinylidene fluoride) | Trimethylammonium | 1.32 | 34.3 (Cl⁻ form) - 59.4 (OH⁻ form) | - | 25 |
| Cross-linked poly(VBTAC) | Poly(vinylbenzyl chloride) | Quaternary ammonium | 1.87 | - | - | - |
| Quaternized Polysulfone (QPSU) | Polysulfone | Trimethylammonium | 0.96 - 1.73 | 37.41 | 14.71 | 25 |
| Quaternized Poly(phenylene oxide) (QPPO) | Poly(phenylene oxide) | Quaternary ammonium | 3.21 | - | 7-11 (RT), 11-22 (80°C) | Room Temp & 80 |
Table 2: Ionic Conductivity of AEMs
| Membrane Material | Ionic Conductivity (mS/cm) | Temperature (°C) | Relative Humidity (%) | Ion Form |
| PVDF-g-poly(VBTAC) | ~20 | 80 | 90 | OH⁻ |
| Cross-linked poly(VBTAC) | 74.3 | 80 | - | OH⁻ |
| Quaternized Polysulfone (QPSU) | 15.87 - 34.01 | 25 - 80 | - | OH⁻ |
| Quaternized Poly(phenylene oxide) (QPPO) | 450.8 | 80 | - | OH⁻ |
Table 3: Fuel Cell Performance of AEMs
| Membrane Material | Peak Power Density (mW/cm²) | Temperature (°C) | Fuel/Oxidant |
| PVDF-g-poly(VBTAC) | 118 | 70 | H₂/O₂ |
| Cross-linked poly(VBTAC) | 109.2 | 60 | H₂/O₂ |
| Quaternized Polysulfone (QPSU) | - | - | - |
| Quaternized Poly(phenylene oxide) (QPPO) | 142 | - | H₂/O₂ |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from various research articles and represent common practices in the field.
Synthesis of poly(VBTAC) Membrane
a. Polymerization of Vinylbenzyl Chloride (VBC):
-
Dissolve VBC monomer in a suitable solvent (e.g., xylene, THF) in a three-neck round-bottom flask equipped with a condenser.
-
Add a free radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (typically 0.5-3 wt% of the monomer).
-
Conduct the polymerization under an inert atmosphere (e.g., nitrogen) at a specific temperature (e.g., 70-80 °C) for a defined period (e.g., 24-48 hours) with continuous stirring.
-
Precipitate the resulting poly(vinylbenzyl chloride) (PVBC) by pouring the solution into a non-solvent like methanol.
-
Purify the polymer by re-dissolving it in a solvent (e.g., chloroform) and re-precipitating in the non-solvent.
-
Dry the purified PVBC in a vacuum oven.
b. Quaternization of PVBC:
-
Dissolve the synthesized PVBC in a suitable solvent (e.g., N,N-dimethylformamide - DMF or tetrahydrofuran (B95107) - THF).
-
Add an excess of trimethylamine (B31210) (TMA) solution.
-
Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) for a specified duration (e.g., 24-72 hours) to allow for the quaternization reaction to complete.
-
The resulting poly(vinylbenzyl trimethylammonium chloride) (poly(VBTAC)) can then be cast into a membrane.
c. Membrane Casting:
-
Dissolve the poly(VBTAC) polymer in a suitable solvent (e.g., DMF, DMSO) to form a casting solution.
-
Cast the solution onto a clean, flat glass plate using a doctor blade to control the thickness.
-
Dry the cast film in an oven at a controlled temperature (e.g., 60-80 °C) to evaporate the solvent.
-
Peel the resulting membrane from the glass plate.
Characterization of Anion Exchange Membranes
a. Ion Exchange Capacity (IEC):
-
Immerse a known weight of the dry membrane in a standard HCl solution of known concentration for a specific period to ensure complete ion exchange.
-
Titrate the remaining HCl in the solution with a standard NaOH solution.
-
The IEC is calculated based on the amount of HCl consumed by the membrane.[1]
b. Water Uptake and Swelling Ratio:
-
Immerse a pre-weighed dry membrane sample in deionized water at a specific temperature for 24 hours.
-
After equilibration, remove the membrane, wipe off the surface water, and weigh it (wet weight).
-
Measure the dimensions of the wet membrane.
-
Water uptake is calculated as the percentage increase in weight from the dry state.
-
The swelling ratio is determined by the change in dimensions of the membrane.
c. Ionic Conductivity:
-
Cut the membrane into a rectangular strip of known dimensions.
-
Place the membrane in a four-probe conductivity cell.
-
Measure the impedance of the membrane over a range of frequencies using an electrochemical impedance spectrometer.
-
The ionic conductivity is calculated from the resistance obtained from the Nyquist plot and the dimensions of the membrane.
d. Fuel Cell Performance Testing:
-
Fabricate a membrane electrode assembly (MEA) by sandwiching the AEM between an anode and a cathode.
-
Place the MEA in a single-cell fuel cell test fixture.
-
Supply humidified hydrogen to the anode and humidified oxygen or air to the cathode at controlled flow rates and temperatures.
-
Record the polarization curve (voltage vs. current density) using a fuel cell test station to determine the peak power density.
Visualizations
The following diagrams illustrate key concepts and workflows related to the benchmarking of poly(VBTAC) in fuel cell membranes.
Caption: General workflow for the synthesis and characterization of poly(VBTAC) AEMs.
Caption: Simplified chemical structures of the polymer backbones.
References
Structural analysis of poly(VBTAC) synthesized by different methods
A Comparative Guide to the Structural Analysis of Poly(VBTAC) Synthesized by Different Methods
For researchers, scientists, and drug development professionals, the structural integrity and properties of polymers are paramount. Poly(4-vinylbenzyltrimethylammonium chloride), or poly(VBTAC), is a cationic polyelectrolyte with a wide range of applications, including as a gene delivery vector, an ion-exchange resin, and an antimicrobial agent. The synthesis method profoundly influences its structural characteristics, such as molecular weight, polydispersity, and thermal stability, which in turn dictate its performance. This guide provides a comparative structural analysis of poly(VBTAC) synthesized through conventional free radical polymerization and controlled radical polymerization techniques, specifically Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Summary of Structural Properties
The choice of polymerization technique significantly impacts the structural parameters of poly(VBTAC). Controlled radical polymerization methods like RAFT offer superior control over molecular weight and a narrower molecular weight distribution (lower polydispersity index - PDI) compared to conventional free radical polymerization.[1][2][3] This enhanced control is crucial for applications requiring well-defined polymer architectures.
| Synthesis Method | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Thermal Decomposition Temperature (Td) (°C) | Glass Transition Temperature (Tg) (°C) |
| Free Radical Polymerization | Typically high and less controlled | High | > 1.5 (Broad) | ~275 | ~45 |
| RAFT Polymerization | Controlled by [Monomer]/[CTA] ratio | Controlled | < 1.5 (Narrow) | Not explicitly found in searches | Not explicitly found in searches |
| ATRP (Atom Transfer Radical Polymerization) | Controlled by [Monomer]/[Initiator] ratio | Controlled | Typically 1.1 - 1.5 | Not explicitly found in searches | Not explicitly found in searches |
Note: The data presented is a synthesis of typical values found in the literature. Direct comparative studies under identical conditions are limited. The thermal properties of RAFT and ATRP synthesized poly(VBTAC) are expected to be influenced by their controlled molecular weights.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of poly(VBTAC) are crucial for reproducible research.
Synthesis of Poly(VBTAC)
1. Free Radical Polymerization of Vinylbenzyl Chloride (VBC) followed by Quaternization:
-
Materials: 4-vinylbenzyl chloride (VBC), benzoyl peroxide (initiator), toluene (B28343) (solvent), trimethylamine (B31210) solution.[4]
-
Procedure:
-
VBC is dissolved in toluene in a reaction flask.
-
Benzoyl peroxide is added to the solution.
-
The mixture is heated to 60-80°C under an inert atmosphere (e.g., nitrogen or argon) and stirred for a specified time (e.g., 24 hours).
-
The resulting poly(vinylbenzyl chloride) (PVBC) is precipitated in a non-solvent like methanol (B129727) and dried.
-
The purified PVBC is then dissolved in a suitable solvent (e.g., THF or DMF) and reacted with an excess of trimethylamine solution to quaternize the benzyl (B1604629) chloride groups, yielding poly(VBTAC).
-
The final product is isolated by precipitation and dried under vacuum.
-
2. RAFT Polymerization of VBTAC:
-
Materials: 4-vinylbenzyltrimethylammonium chloride (VBTAC), a suitable RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPAD), a radical initiator (e.g., AIBN), and a solvent (e.g., water or a polar organic solvent).[1]
-
Procedure:
-
VBTAC, the RAFT agent, and the initiator are dissolved in the chosen solvent in a reaction vessel.
-
The solution is deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas.
-
The polymerization is initiated by heating the mixture to a specific temperature (e.g., 70°C).
-
The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
The polymerization is quenched by cooling and exposing the solution to air.
-
The polymer is purified by dialysis against deionized water to remove unreacted monomer and other small molecules, followed by lyophilization.
-
Structural Characterization
1. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[5]
-
Protocol:
-
Polymer samples are dissolved in a suitable mobile phase (e.g., THF or an aqueous buffer containing salt to suppress polyelectrolyte effects).
-
The solutions are filtered through a microporous membrane (e.g., 0.45 µm).
-
The filtered solutions are injected into a GPC system equipped with a refractive index (RI) detector.
-
The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).
-
The molecular weight parameters are calculated from the elution profile of the sample relative to the calibration curve.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer and determine monomer conversion.
-
Protocol:
-
A small amount of the polymer is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃).
-
¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
The successful polymerization and quaternization are confirmed by the appearance of characteristic peaks corresponding to the polymer backbone and the trimethylammonium protons.[4][5]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the polymer and confirm the success of the synthesis steps.
-
Protocol:
-
A small amount of the dried polymer is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.
-
The FTIR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
Characteristic absorption bands for the quaternary ammonium (B1175870) group and the polymer backbone are identified to confirm the structure.[4]
-
4. Thermal Analysis (TGA and DSC):
-
Purpose: To evaluate the thermal stability (Thermogravimetric Analysis - TGA) and determine the glass transition temperature (Differential Scanning Calorimetry - DSC) of the polymer.[6][7]
-
Protocol for TGA:
-
A small, known weight of the polymer sample is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically determined as the temperature at which a significant weight loss begins.
-
-
Protocol for DSC:
-
A small amount of the polymer is sealed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve during the second heating scan.[6]
-
Visualizations
Caption: Workflow for the synthesis of poly(VBTAC) via Free Radical and RAFT polymerization.
Caption: Experimental workflow for the structural and thermal characterization of poly(VBTAC).
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
A Comparative Guide to Amine Selection for Quaternization of Poly(vinylbenzyl chloride)
For Researchers, Scientists, and Drug Development Professionals
The quaternization of poly(vinylbenzyl chloride) (PVBC) is a critical step in the synthesis of a wide range of functional polymers, including anion exchange membranes for fuel cells, antibacterial agents, and gene delivery vectors. The choice of the quaternizing amine significantly influences the physicochemical properties and performance of the final polymer. This guide provides an objective comparison of different amines for the quaternization of PVBC, supported by experimental data, to aid researchers in selecting the optimal amine for their specific application.
The quaternization reaction, a type of Menshutkin reaction, involves the nucleophilic substitution of the chloride atom on the benzyl (B1604629) group of PVBC by a tertiary amine, resulting in a positively charged quaternary ammonium (B1175870) salt.[1][2] This process transforms the neutral, hydrophobic PVBC into a polyelectrolyte with properties dictated by the structure of the amine used.
Comparative Performance of Amines
The selection of an amine for quaternizing PVBC has a profound impact on the resulting polymer's properties, such as ion exchange capacity (IEC), ionic conductivity, water uptake, and thermal stability. Below is a summary of the performance of various amines based on published research.
A study by Jeevanantham et al. investigated the role of different ammonium cations on the properties of anion exchange membranes prepared from a copolymer of styrene (B11656) and vinylbenzyl chloride.[3][4] The amines used were trimethylamine (B31210) (TMA), tris(trimethylsilyl)amine (B75434) (TTSA), hexamine (HMA), N,N,N',N'-tetramethylethylenediamine (TMEDA), and N,N,N',N'-tetramethylhexanediamine (TMHDA).
| Amine | Resulting Cation | Ion Exchange Capacity (IEC) (meq/g) | Ionic Conductivity (S/cm) | Water Uptake (%) | Thermal Stability (°C) |
| Trimethylamine (TMA) | Trimethylammonium | High | High | High | ~165 |
| Tris(trimethylsilyl)amine (TTSA) | Tris(trimethylsilyl)ammonium | Moderate | Moderate | Moderate | ~165 |
| Hexamine (HMA) | Hexaminium | Low | Low | Low | ~165 |
| N,N,N',N'-Tetramethylethylenediamine (TMEDA) | Tetramethylethylenediammonium | Moderate | Moderate | Moderate | ~165 |
| N,N,N',N'-Tetramethylhexanediamine (TMHDA) | Tetramethylhexanediammonium | Moderate | Moderate | Moderate | ~165 |
Table 1: Comparison of properties of quaternized poly(styrene-co-vinylbenzyl chloride) membranes with different amines. Data synthesized from Jeevanantham et al.[3][4]
Among the tested amines, trimethylamine (TMA) resulted in a membrane with the highest ionic conductivity, ion-exchange capacity, and water uptake.[4] In contrast, hexamine (HMA) produced a membrane with the lowest values for these properties, which was attributed to the potential for cross-linking, leading to a more entangled polymer structure.[4]
Another study by Ghasemi et al. explored the quaternization of polybenzimidazole-cross-linked poly(vinylbenzyl chloride) with different cyclic amines, namely 1,4-diazabicyclo[2.2.2]octane (DABCO), quinuclidine, and quinuclidinol, for application in high-temperature proton-exchange membrane fuel cells. While detailed quantitative data for direct comparison is not provided in a single table, the study highlights that the choice of these amines influences the resulting membrane's peak power densities in fuel cell applications.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized experimental protocols for the synthesis of PVBC and its subsequent quaternization.
1. Synthesis of Poly(vinylbenzyl chloride) (PVBC)
This protocol is based on free radical polymerization.[1][6]
-
Materials: 4-vinylbenzyl chloride (VBC) monomer, a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and a solvent (e.g., toluene, xylene, 1,4-dioxane, or tetrahydrofuran).
-
Procedure:
-
The VBC monomer is dissolved in the chosen solvent in a reaction flask equipped with a reflux condenser and a nitrogen inlet.
-
The radical initiator (typically 1-3 mol% with respect to the monomer) is added to the solution.
-
The mixture is purged with nitrogen for a period to remove oxygen, which can inhibit the polymerization.
-
The reaction is carried out at a specific temperature (e.g., 60-80 °C) for a set duration (e.g., 24-48 hours) with continuous stirring.[7]
-
After polymerization, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated PVBC is then filtered, washed with the non-solvent, and dried under vacuum.
-
2. Quaternization of Poly(vinylbenzyl chloride)
This protocol describes a general procedure for the quaternization of PVBC with a tertiary amine.[1][6]
-
Materials: Synthesized PVBC, a tertiary amine (e.g., trimethylamine, triethylamine), and a suitable solvent (e.g., methanol, N-methyl-2-pyrrolidone (NMP)).
-
Procedure:
-
PVBC is dissolved in the chosen solvent in a reaction flask.
-
An excess of the tertiary amine is added to the PVBC solution. The molar ratio of amine to the vinylbenzyl chloride repeat unit is typically greater than 1 to ensure complete quaternization.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature to 60 °C) for a defined period (e.g., 24 hours).[5]
-
The quaternized polymer may precipitate out of the solution or can be isolated by precipitation in a non-solvent (e.g., diethyl ether).
-
The final product is filtered, washed, and dried under vacuum.
-
The success of the quaternization can be confirmed using techniques such as Fourier-transform infrared (FTIR) spectroscopy, where the disappearance of the C-Cl stretching vibration (around 650-705 cm⁻¹) and the appearance of new peaks associated with the quaternary ammonium group are observed.[8][9] Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for confirming the structure of the quaternized polymer.[3][6]
Logical Workflow for Quaternization and Characterization
The following diagram illustrates the general workflow from the synthesis of PVBC to the characterization of the quaternized polymer.
Caption: Experimental workflow for the synthesis, quaternization, and characterization of poly(vinylbenzyl chloride).
References
- 1. Synthesis, characterization and cell selectivity of poly(quaternary ammonium chlorides): effect of the degree of quaternization and copolymer composit ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00661A [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Quaternized poly(styrene-co-vinylbenzyl chloride) anion exchange membranes: role of different ammonium cations on structural, morphological, thermal and physio-chemical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ukm.my [ukm.my]
- 8. Quaternized Chitosan-Based Anion Exchange Membrane Composited with Quaternized Poly(vinylbenzyl chloride)/Polysulfone Blend [mdpi.com]
- 9. Electrospun Poly(Styrene−Co−Vinylbenzyl Chloride−Co−Acrylonitrile) Nanofiber Mat as an Anion Exchange Membrane for Fuel Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Vinylbenzyl)trimethylammonium chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. (Vinylbenzyl)trimethylammonium chloride, a versatile cationic monomer, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information to navigate its disposal effectively.
This compound , also known as VBTAC, is classified as a hazardous substance. It is harmful if swallowed and can cause significant skin and eye irritation.[1] As a quaternary ammonium (B1175870) compound (QAC), it also poses a risk to aquatic environments, and its release into waterways should be strictly avoided.[2][3]
Core Disposal Procedures
The primary and universally recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal contractor.[1][4] Under no circumstances should this chemical be disposed of down the drain or mixed with other waste streams.[1]
Key Steps for Disposal:
-
Containment: Keep the waste chemical in its original, properly labeled container whenever possible. If a different container is used, it must be clearly labeled with the full chemical name and associated hazards. Do not mix VBTAC waste with other chemical waste.
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][5]
-
Collection: Arrange for collection by a certified hazardous waste disposal service. Adhere to all local, state, and national regulations governing hazardous waste disposal.[1][4]
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[5][6] Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[5]
Safety and Disposal Data Summary
The following table summarizes the key quantitative and qualitative data related to the safe handling and disposal of this compound, based on available Safety Data Sheets (SDS).
| Parameter | Value / Guideline | Source |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][4] |
| Sewer Disposal | Prohibited. Do not let product enter drains. | [1] |
| Waste Classification | Hazardous Waste | [4][5] |
| Container Handling | Leave chemicals in original containers. Handle uncleaned containers like the product itself. | |
| Incompatible Materials | Oxidizing agents. | [1][5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | |
| Precautionary Statements (Disposal) | P501: Dispose of contents/ container to an approved waste disposal plant. | [4] |
Experimental Protocols for Neutralization
While the standard procedure is collection by a waste disposal service, the concept of neutralizing QACs exists, particularly in wastewater treatment contexts where products like "Unquat" and "NeutraQuat" are used.[7][8] One safety data sheet for a generic QAC mentions deactivation with bentonite (B74815) clay.[9] However, it is crucial to note that no specific, validated experimental protocols for the laboratory-scale neutralization of pure this compound waste prior to disposal are provided in the standard safety literature. Attempting to neutralize the chemical without a validated procedure could lead to unforeseen hazardous reactions. Therefore, adherence to the official disposal guidelines is mandatory.
Disposal Workflow
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This decision-making process ensures safety and regulatory compliance at each step.
Caption: Disposal workflow for this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
- 1. fishersci.com [fishersci.com]
- 2. Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mass.gov [mass.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.es [fishersci.es]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. UNQUAT | Momar - Solutions for the World Since 1947 [momar.com]
- 8. How to neutralize quarterly ammonium compounds — Hydro Solutions [hydrosolutions.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling (Vinylbenzyl)trimethylammonium chloride
Essential safety protocols and logistical plans are critical for the secure and effective handling of (Vinylbenzyl)trimethylammonium chloride in a laboratory setting. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount for minimizing risks and establishing a secure research environment.
This compound is classified as a hazardous chemical, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] It is harmful if swallowed. Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
The following table outlines the necessary personal protective equipment for handling this compound, ensuring comprehensive protection.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tight-sealing safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133.[4] |
| Hand Protection | Protective Gloves | Wear appropriate protective gloves.[1][4] Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or long-sleeved clothing.[1][4][6] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For small-scale laboratory use, a respirator approved under European Standard EN 149:2001 may be used.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to mitigate exposure risks.
-
Preparation :
-
Handling the Chemical :
-
Storage :
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][6] Remove all contaminated clothing and wash it before reuse.[4] If skin irritation persists, get medical advice/attention.[1][6] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][3] If not breathing, give artificial respiration.[4] If you feel unwell, call a POISON CENTER or doctor/physician.[1] |
| Ingestion | Do NOT induce vomiting.[4] Clean mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Disposal Method :
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to serve as a vital resource for laboratory personnel. By integrating these safety and logistical plans into your daily operations, you contribute to a culture of safety and ensure the well-being of your research team.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. scipoly.com [scipoly.com]
- 6. fishersci.es [fishersci.es]
- 7. CAS#:26616-35-3 | (ar-vinylbenzyl)trimethylammonium chloride | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
